2-Bromo-4-chloro-5-fluoropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUPMKHZIRJTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735126 | |
| Record name | 2-Bromo-4-chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-44-9 | |
| Record name | 2-Bromo-4-chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-chloro-5-fluoropyridine: Properties, Reactivity, and Applications
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of molecular design. Halogen atoms serve not only as tools for modulating physicochemical properties like lipophilicity and metabolic stability but also as versatile synthetic handles for constructing complex molecular architectures. Among these critical synthons, 2-Bromo-4-chloro-5-fluoropyridine has emerged as a highly valuable and reactive intermediate.
This guide provides an in-depth exploration of this compound (CAS No. 1033203-44-9), moving beyond a simple recitation of data. It is designed for the practicing researcher and drug development professional, offering insights into the compound's core chemical properties, its nuanced reactivity, and its practical application in synthesis. We will delve into the causality behind its reactivity profile, present validated protocols, and contextualize its role as a key building block for creating novel, highly functionalized pyridine derivatives.
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is the first step toward its effective utilization. The unique substitution pattern of this compound dictates its physical characteristics and provides a distinct spectroscopic fingerprint.
Physical and Chemical Properties
The properties of this compound are summarized in the table below. Its solid or liquid form at room temperature necessitates handling under controlled conditions to ensure stability and purity.[1]
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI[2] |
| CAS Number | 1033203-44-9 | ECHEMI[2][3] |
| Molecular Formula | C₅H₂BrClFN | PubChem[4] |
| Molecular Weight | 210.43 g/mol | ECHEMI[2] |
| Exact Mass | 208.904 Da | ECHEMI[2] |
| Physical Form | Solid or liquid | Sigma-Aldrich[1] |
| Purity | Typically ≥97% | Sigma-Aldrich[1] |
| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[1] |
Spectroscopic Signature Analysis
The interpretation of spectroscopic data is crucial for reaction monitoring and final product confirmation. The trisubstituted pyridine ring of this compound presents a predictable, yet information-rich, set of signals.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The proton at the C6 position will likely appear as a doublet, coupled to the fluorine at C5. The proton at the C3 position will appear as a doublet, also coupled to the fluorine at C5. The precise chemical shifts are influenced by the cumulative electron-withdrawing effects of the halogens and the ring nitrogen.
-
¹³C NMR Spectroscopy: The carbon spectrum will display five signals corresponding to the pyridine ring carbons. The carbons directly bonded to the halogens (C2, C4, C5) will show characteristic shifts and C-F coupling. The C2 carbon bonded to bromine will be significantly downfield, while the C4 (bonded to chlorine) and C5 (bonded to fluorine) will also be deshielded.
-
¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, providing a clear diagnostic marker for the presence and electronic environment of the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum is particularly informative due to the isotopic signatures of bromine and chlorine. The molecular ion peak (M⁺) will appear as a characteristic cluster of peaks reflecting the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This pattern provides unambiguous confirmation of the elemental composition.
Synthesis and Purification Workflow
The reliable synthesis of this compound is essential for its use in multi-step synthetic campaigns. A common and effective method involves a diazotization-halogenation sequence, often starting from a readily available aminopyridine precursor. This approach, a variant of the Sandmeyer reaction, is a robust method for introducing halogens onto aromatic rings.
Conceptual Synthesis Pathway
The logical precursor for this molecule is 2-amino-4-chloro-5-fluoropyridine. The amino group can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a bromide ion.
Caption: High-level workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles for similar transformations. Researchers should conduct their own risk assessment and optimization.
-
Vessel Preparation: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-4-chloro-5-fluoropyridine (1.0 eq) and a 48% aqueous solution of hydrobromic acid (HBr) (approx. 5-6 eq). Cool the resulting slurry to 0-5°C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂) (approx. 1.2-1.5 eq) in a minimal amount of water. Add this solution dropwise to the stirred pyridine slurry via the addition funnel, ensuring the internal temperature is maintained below 5°C. The evolution of nitrogen gas may be observed.
-
Expertise Insight: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate, which is notoriously unstable at higher temperatures. Slow, dropwise addition of the nitrite solution prevents dangerous temperature spikes and uncontrolled gas evolution.
-
-
Bromination: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours to ensure complete formation of the diazonium salt. The reaction can then be allowed to warm slowly to room temperature. In some variations, a copper(I) bromide (CuBr) catalyst is added to facilitate the displacement of the diazonium group, though it is often not strictly necessary.
-
Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the mixture is neutral or slightly basic (pH ~7-8). This step neutralizes the excess acid.
-
Trustworthiness Check: The neutralization step must be performed slowly and with efficient cooling, as it is highly exothermic and will cause significant CO₂ evolution if bicarbonate is used. This self-validating step ensures the reaction is safe to proceed to extraction.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Chemical Reactivity: A Tale of Three Halogens
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents, which are positioned on an electron-deficient pyridine ring. This structure is primed for nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.
The pyridine nitrogen acts as a strong electron-withdrawing group, reducing electron density primarily at the C2, C4, and C6 positions. This activation makes these positions susceptible to attack by nucleophiles.[5]
Caption: Reactivity hierarchy of the halogen substituents.
Site-Selective Reactions
-
Reactivity at C2 (Bromine): The C-Br bond is the most versatile handle for palladium-catalyzed cross-coupling reactions . The relative weakness of the C-Br bond compared to the C-Cl bond allows for selective oxidative addition to a Pd(0) catalyst. This enables a wide range of transformations, including Suzuki (boronic acids), Sonogashira (terminal alkynes), Buchwald-Hartwig (amines), and Stille (organostannanes) couplings, to introduce new carbon-carbon or carbon-nitrogen bonds specifically at the C2 position.
-
Reactivity at C4 (Chlorine): The C4 position is highly activated towards nucleophilic aromatic substitution (SₙAr) by the para-oriented ring nitrogen. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the chloride ion. While the C2 position is also activated, SₙAr often favors the C4 position due to stereoelectronic factors. Under carefully controlled conditions, a nucleophile can be introduced at C4 while leaving the C2-Br bond intact for subsequent cross-coupling.
-
Reactivity at C5 (Fluorine): The C-F bond is the strongest carbon-halogen bond and is generally the least reactive. The fluorine at the C5 position is not significantly activated by the ring nitrogen for SₙAr. Therefore, it typically remains in the final molecule, serving to modulate the electronic properties and metabolic stability of the compound. Its displacement requires harsh conditions and very strong nucleophiles, allowing for excellent chemoselectivity in reactions targeting the C2 and C4 positions.
Applications in Drug Discovery and Materials Science
The ability to perform sequential, site-selective functionalization makes this compound a powerful intermediate in the synthesis of complex, polysubstituted pyridines. This scaffold is prevalent in a vast number of biologically active compounds.[6]
-
Medicinal Chemistry: Pyridine derivatives are found in numerous FDA-approved drugs.[6] By using this building block, medicinal chemists can rapidly generate libraries of analogues. For example, an amine can be introduced at the C4 position via SₙAr, followed by a Suzuki coupling at the C2 position to introduce a new aryl group. This two-step process allows for systematic exploration of the structure-activity relationship (SAR) around the pyridine core.
-
Agrochemicals: Similar to pharmaceuticals, the pyridine core is a common feature in modern herbicides, fungicides, and insecticides. The specific halogenation pattern can fine-tune the compound's efficacy, environmental persistence, and selectivity.
-
Materials Science: Halogenated aromatic compounds are used as building blocks for functional organic materials, including organic light-emitting diodes (OLEDs) and polymers.[7] The reactivity of this compound allows for its incorporation into larger conjugated systems, where the fluorine atom can enhance thermal stability and tune electronic properties.
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is paramount for ensuring laboratory safety. The compound is classified as hazardous, and all handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
-
GHS Hazard Statements:
-
Precautionary Measures:
-
PPE: Wear safety glasses or goggles, a flame-retardant lab coat, and nitrile gloves.[8]
-
Handling: Avoid inhalation of dust or vapors.[8] Do not allow the material to come into contact with skin or eyes. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated under an inert atmosphere.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
This compound is more than just another halogenated heterocycle; it is a precisely designed tool for modern organic synthesis. Its value lies in the predictable and differential reactivity of its C-Br and C-Cl bonds, allowing for orthogonal synthetic strategies involving cross-coupling and nucleophilic substitution. The metabolically robust C-F bond provides an additional layer of modulation for downstream applications. For researchers in drug discovery and materials science, mastering the chemistry of this intermediate opens a direct and efficient pathway to novel, highly functionalized molecules with tailored properties.
References
- 1. 2-Bromo-5-chloro-4-fluoropyridine | 1033203-45-0 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 1033203-44-9 [amp.chemicalbook.com]
- 4. 2-Bromo-5-chloro-3-fluoropyridine | C5H2BrClFN | CID 10965798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: The Strategic Value of Polysubstituted Pyridines
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-5-fluoropyridine
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds form the bedrock of molecular innovation. Among these, the pyridine ring is of paramount importance due to its presence in a vast array of pharmaceuticals and functional materials. The strategic introduction of multiple, distinct halogen atoms onto this scaffold creates a highly versatile building block, offering orthogonal reactivity for subsequent functionalization.
This compound is a prime example of such a trifunctionalized intermediate. The presence of bromo, chloro, and fluoro substituents at specific positions allows chemists to selectively engage in a variety of cross-coupling and nucleophilic substitution reactions. The bromine at the 2-position is particularly susceptible to metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), while the chlorine and fluorine atoms provide additional sites for modification, often under different reaction conditions.[1] This guide provides a detailed, scientifically-grounded protocol for the synthesis of this key intermediate, designed for researchers and professionals in chemical development.
Synthetic Strategy: A Mechanistic Approach
The most robust and widely adopted method for the introduction of a bromine atom at the 2- or 4-position of a pyridine ring, starting from a primary amine, is the Sandmeyer reaction or a related diazotization-bromination protocol. This classic transformation proceeds through a diazonium salt intermediate, which is subsequently displaced by a bromide ion.
Our retrosynthetic analysis, therefore, identifies 2-Amino-4-chloro-5-fluoropyridine as the logical and most accessible starting material. The core transformation is the conversion of the C2-amino group into a C2-bromo group.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-chloro-5-fluoropyridine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Bromo-4-chloro-5-fluoropyridine, a key halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with structurally related compounds. Furthermore, this guide offers field-proven, step-by-step protocols for the experimental acquisition and validation of this spectroscopic data, designed for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
This compound is a polysubstituted aromatic heterocycle. The pyridine scaffold is a prevalent motif in a vast number of pharmaceuticals, and the specific arrangement of bromo, chloro, and fluoro substituents on this ring system offers a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of these halogens provides multiple reactive sites for further functionalization through various cross-coupling reactions.
A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in any research and development setting. This guide aims to serve as a foundational reference for its expected spectroscopic signatures.
Molecular Structure and Numbering
Caption: Molecular structure and IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with 2D correlation experiments, can provide a complete picture of the molecule's connectivity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C3 and C6 positions.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H-F) ≈ 6-8 Hz, ⁵J(H-H) ≈ 0.5-1 Hz | C3-H |
| H-6 | ~8.3 - 8.5 | Doublet (d) | ⁴J(H-F) ≈ 2-4 Hz | C6-H |
Expertise & Experience:
-
H-6: This proton is adjacent to the electronegative nitrogen atom, which deshields it, causing it to appear at a higher chemical shift (downfield).[1] It will likely appear as a doublet due to coupling with the fluorine atom at C5 (⁴J).
-
H-3: This proton will be influenced by the adjacent bromine at C2 and the fluorine at C5. The primary coupling will be a ³J coupling to the fluorine atom. A smaller, long-range ⁵J coupling to H-6 might also be observed, resulting in a doublet of doublets.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the carbon atoms of the pyridine ring.
| Predicted Signal | Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |
| C-2 | ~142 - 145 | d, ²J(C-F) ≈ 15-20 Hz | C-Br |
| C-3 | ~125 - 128 | d, ³J(C-F) ≈ 4-6 Hz | C-H |
| C-4 | ~135 - 138 | d, ²J(C-F) ≈ 18-25 Hz | C-Cl |
| C-5 | ~155 - 158 | d, ¹J(C-F) ≈ 240-260 Hz | C-F |
| C-6 | ~150 - 153 | d, ³J(C-F) ≈ 3-5 Hz | C-H |
Expertise & Experience:
-
The carbon directly attached to the fluorine atom (C-5) will exhibit the largest chemical shift and a very large one-bond coupling constant (¹J), which is characteristic of C-F bonds.
-
The other carbon atoms will show smaller two-bond (²J) and three-bond (³J) couplings to the fluorine atom, which are invaluable for definitive assignments. The presence of bromine and chlorine will also influence the chemical shifts, generally causing a downfield shift for the carbons they are attached to.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will provide a specific and sensitive handle for this molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | F-5 | ~ -120 to -130 | Doublet of doublets (dd) | ³J(F-H3) ≈ 6-8 Hz, ⁴J(F-H6) ≈ 2-4 Hz | C5-F |
Expertise & Experience:
-
The chemical shift of fluorine in fluoropyridines is sensitive to the substitution pattern.[2][3] The predicted range is based on data for similar fluorinated pyridine derivatives.
-
The fluorine signal will be split by the protons at C3 and C6, providing confirmation of their proximity.
Experimental Protocol for NMR Data Acquisition
Trustworthiness: This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
-
Spectrometer Setup (400 MHz or higher recommended):
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution, characterized by narrow and symmetrical linewidths on a preliminary ¹H spectrum.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are generally needed.[2]
-
2D NMR (for definitive assignment):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two and three bonds, which is crucial for assigning quaternary carbons (C2, C4, C5).
-
COSY (Correlation Spectroscopy): Can reveal the weak ⁵J coupling between H-3 and H-6.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct all spectra carefully.
-
Reference the spectra using the residual solvent signal (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ at 0 ppm for ¹⁹F).
-
Integrate the signals in the ¹H spectrum.
-
Caption: A typical workflow for the acquisition and analysis of NMR data.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.
Predicted Mass Spectrum (Electron Ionization - EI)
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 209/211/213 | High | Molecular ion peak cluster |
| [M-Cl]⁺ | 174/176 | Moderate | Loss of a chlorine radical |
| [M-Br]⁺ | 130/132 | Moderate | Loss of a bromine radical |
| [C₅H₂FN]⁺ | 95 | Moderate | Loss of both Br and Cl |
Expertise & Experience:
-
Isotopic Pattern: The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion ([M]⁺). Due to the presence of one bromine atom (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and one chlorine atom (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), the molecular ion will appear as a cluster of peaks at m/z 209 (C₅H₂⁷⁹Br³⁵ClFN), 211 (C₅H₂⁸¹Br³⁵ClFN / C₅H₂⁷⁹Br³⁷ClFN), and 213 (C₅H₂⁸¹Br³⁷ClFN). The relative intensities of these peaks are highly predictable and serve as a definitive confirmation of the elemental composition.
-
Fragmentation: Under electron ionization, the molecule is expected to fragment through the loss of the halogen atoms. The loss of a bromine radical followed by the loss of HCN is a common fragmentation pathway for bromopyridines.
Experimental Protocol for MS Data Acquisition
Trustworthiness: This protocol ensures accurate mass determination.
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile (1-10 µg/mL).
-
-
Instrumentation:
-
A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurement and elemental composition determination.
-
For fragmentation analysis, a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole) can be used.
-
-
Data Acquisition:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight via protonation ([M+H]⁺). Electron ionization (EI) is a higher-energy technique that will induce fragmentation and is useful for structural analysis.
-
Analysis: Acquire a full scan spectrum in positive ion mode. For HRMS, this will provide the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₅H₂BrClFN).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and the fingerprint region of the molecule.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1550 | C=C and C=N stretching (pyridine ring) |
| 1480 - 1400 | Pyridine ring vibrations |
| 1250 - 1200 | C-F stretching |
| 1100 - 1000 | C-Cl stretching |
| ~700 | C-Br stretching |
Expertise & Experience:
-
The spectrum will be dominated by the characteristic vibrations of the substituted pyridine ring.
-
The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region. The C-F stretch is typically strong and will be a key diagnostic peak. The IR spectrum of the closely related 2-bromopyridine shows characteristic ring vibrations that will also be present here, albeit shifted due to the other substituents.[4]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Predicted UV-Vis Spectrum
| λmax (nm) | Solvent | Electronic Transition |
| ~ 230 | Ethanol/Methanol | π → π |
| ~ 270 - 280 | Ethanol/Methanol | π → π |
Expertise & Experience:
-
Substituted pyridines typically exhibit two main absorption bands corresponding to π → π* transitions.
-
The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent used. The halogen substituents are likely to cause a slight red shift (bathochromic shift) of these absorptions compared to unsubstituted pyridine.
Experimental Protocol for UV-Vis Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.
-
Prepare a blank cuvette containing only the solvent.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline with the blank cuvette in the sample and reference beams.
-
Place the sample cuvette in the sample beam and record the spectrum, typically from 200 to 400 nm.
-
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. While experimental data is not yet widely published, the analysis presented here, based on fundamental principles and data from analogous compounds, offers a reliable starting point for researchers. The detailed experimental protocols provide a clear path for the acquisition and validation of this data, ensuring scientific rigor in the synthesis and application of this important chemical building block. The combination of multinuclear NMR, high-resolution mass spectrometry, and vibrational spectroscopy, as outlined, will enable the unambiguous structural confirmation and purity assessment of this compound.
References
An In-depth Technical Guide to 2-Bromo-4-chloro-5-fluoropyridine: A Versatile Heterocyclic Building Block
This technical guide offers a comprehensive overview of 2-Bromo-4-chloro-5-fluoropyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, reactivity profile, and practical synthetic applications, providing expert insights grounded in established chemical principles and supported by authoritative references.
Structural and Physicochemical Profile
This compound is a unique trifunctionalized pyridine offering a strategic platform for the synthesis of complex molecular architectures. Its utility is deeply rooted in its distinct physical and chemical properties.
Core Compound Identifiers
A precise understanding of the compound's fundamental identifiers is the first step in its successful application.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1033203-44-9 | [1][2] |
| Molecular Formula | C₅H₂BrClFN | [1][2] |
| Molecular Weight | 210.43 g/mol | [1][2] |
| Canonical SMILES | C1=C(C(=NC(=C1)Br)Cl)F | |
| InChI Key | HLUPMKHZIRJTHT-UHFFFAOYSA-N | [1] |
Physical Properties
While specific experimental data for this isomer is not extensively reported in peer-reviewed literature, data from suppliers and analogous compounds provide a reliable profile.
| Property | Value | Notes | Source |
| Appearance | White to off-white or light yellow solid | Based on supplier data. | [1] |
| Melting Point | Data not available | The related isomer, 2-Bromo-5-fluoropyridine, has a melting point of 30-31 °C. | |
| Boiling Point | Data not available | The related isomer, 2-Bromo-5-fluoropyridine, has a boiling point of 80-83 °C at 44 mmHg. | |
| Solubility | Soluble in common organic solvents | Expected to be soluble in solvents such as 1,4-dioxane, dichloromethane, and ethyl acetate. Insoluble in water. |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While full spectra are typically provided by suppliers upon purchase, the expected features are as follows:
-
¹H NMR: Two signals in the aromatic region, each integrating to one proton, exhibiting splitting patterns consistent with their positions on the pyridine ring.
-
¹³C NMR: Five distinct signals corresponding to the carbon atoms of the pyridine ring.
-
¹⁹F NMR: A single resonance, the chemical shift of which is indicative of the fluorine atom's electronic environment.
-
Mass Spectrometry (MS): A molecular ion peak with a characteristic isotopic pattern resulting from the presence of both bromine and chlorine atoms.
Reactivity and Synthetic Strategy
The synthetic value of this compound is derived from the differential reactivity of its three halogen substituents. This allows for selective and sequential functionalization, a key strategy in modern organic synthesis.
Hierarchy of Halogen Reactivity
The electron-deficient nature of the pyridine ring activates the halogen atoms at the 2- and 4-positions towards nucleophilic aromatic substitution (SNAr). The reactivity order for leaving groups in SNAr reactions on such systems is generally F > Cl > Br > I. However, the position of the halogen on the ring is also a critical determinant. For this compound, the C-Cl bond at the 4-position and the C-Br bond at the 2-position are the primary sites for reaction. The C-F bond at the 5-position is significantly less reactive towards SNAr.
The C-Br bond is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The C-Cl bond can also participate in these reactions, often under more forcing conditions, allowing for a degree of selectivity.
Key Synthetic Transformations
This molecule serves as a versatile precursor for a range of important chemical transformations.
-
Buchwald-Hartwig Amination: The C-Br and C-Cl bonds can be selectively functionalized with a variety of amines to form C-N bonds. This reaction is a cornerstone of medicinal chemistry for the synthesis of arylamines.
-
Suzuki-Miyaura Coupling: The C-Br bond readily undergoes Suzuki-Miyaura coupling with boronic acids and their derivatives, providing a powerful method for the formation of C-C bonds and the synthesis of biaryl compounds.
-
Stille Coupling: The C-Br bond can also be activated for Stille coupling with organostannanes, offering an alternative route to C-C bond formation.
Conceptual Reaction Workflow
Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.
Experimental Protocols and Applications
The following protocols are based on documented procedures and illustrate the practical application of this compound in synthesis.
General Handling and Storage Recommendations
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[1]
Exemplary Protocol: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound with tert-butyl carbamate, as adapted from the patent literature.[3]
Objective: To synthesize the N-Boc protected 2-amino-4-chloro-5-fluoropyridine derivative.
Materials:
-
This compound (2.0 g, 9.50 mmol)
-
tert-Butyl carbamate (1.1 g, 9.50 mmol)
-
Cesium carbonate (Cs₂CO₃) (6.2 g, 19.01 mmol)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (546.5 mg, 0.95 mmol)
-
Xantphos (1.1 g, 1.90 mmol)
-
1,4-Dioxane (120 mL), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add this compound, tert-butyl carbamate, cesium carbonate, Pd(dba)₂, and Xantphos.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until completion (approximately 4 hours as per the cited reference).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Exemplary Protocol: Stille Coupling Application
The following illustrates the reactivity of the C-Br bond in a Stille coupling, a reaction analogous to the Suzuki coupling, as described in the patent literature.[4]
Objective: To synthesize an acetylpyridine derivative via Stille coupling.
Procedure Outline:
-
This compound is reacted with tributyl(1-ethoxyvinyl)stannane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).
-
The reaction is typically carried out in an anhydrous, aprotic solvent such as toluene or dioxane under an inert atmosphere.
-
The mixture is heated to drive the reaction to completion.
-
Workup and purification, often involving an acidic hydrolysis step to convert the enol ether to the ketone, yields the desired 1-(4-chloro-5-fluoropyridin-2-yl)ethan-1-one.[4]
Safety and Toxicological Profile
Halogenated pyridines should be handled with care due to their potential toxicity and irritant properties.
-
Hazard Statements: Based on data for analogous compounds, this compound is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]
Conclusion
This compound is a highly versatile and valuable building block in modern organic and medicinal chemistry. Its trifunctionalized nature, with a predictable hierarchy of halogen reactivity, allows for the strategic and selective synthesis of a wide array of complex pyridine derivatives. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the design and development of novel chemical entities.
References
- 1. This compound | 1033203-44-9 [sigmaaldrich.com]
- 2. aablocks.com [aablocks.com]
- 3. CN113549068A - Novel imidazopyridine compound, preparation method and medical application thereof - Google Patents [patents.google.com]
- 4. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
potential applications of 2-Bromo-4-chloro-5-fluoropyridine in medicinal chemistry
An In-depth Technical Guide to the Potential Applications of 2-Bromo-4-chloro-5-fluoropyridine in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Polysubstituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, featuring prominently in a significant percentage of small molecule drugs approved by the FDA.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a privileged structure in drug design. The strategic introduction of multiple halogen substituents onto this core dramatically expands its utility, transforming it into a versatile and powerful building block for constructing complex molecular architectures.
This guide focuses on a particularly promising, yet under-explored reagent: This compound . This molecule is a trifecta of synthetic potential, offering medicinal chemists a unique platform for generating novel drug candidates. The presence of three distinct halogens at specific positions provides a nuanced reactivity profile that can be exploited for selective, sequential chemical modifications.
The strategic incorporation of a fluorine atom is a well-established tactic in medicinal chemistry to enhance crucial drug-like properties.[2] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity to optimize pharmacokinetics.[2][3][4][5] Concurrently, the bromine and chlorine atoms serve as orthogonal synthetic handles. The inherent differences in their reactivity towards transition-metal-catalyzed cross-coupling reactions allow for a programmed and highly controlled approach to molecular elaboration, a critical advantage in the iterative process of lead optimization.[6][7][8][9][10]
This document will serve as a technical primer for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and vast potential of this compound as a key intermediate in the quest for next-generation therapeutics.
Physicochemical Properties
A foundational understanding of a building block's properties is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1033203-44-9 | [11] |
| Molecular Formula | C₅H₂BrClFN | [11] |
| Molecular Weight | 210.43 g/mol | |
| Appearance | Solid or liquid | [12] |
Synthesis and Reactivity Profile
The utility of this compound is predicated on its accessibility and predictable reactivity. While a specific, published synthesis for this exact isomer is not widely documented, a robust synthetic route can be logically extrapolated from established methodologies for analogous polysubstituted pyridines, typically originating from an aminopyridine precursor via a Sandmeyer-type reaction.
Proposed Synthetic Workflow
The synthesis would likely commence with a suitable aminopyridine, followed by diazotization and subsequent introduction of the halogen atoms. The sequence of these steps is critical to achieving the desired substitution pattern.
Caption: Proposed synthetic pathway via diazotization.
The Principle of Differential Reactivity
The true synthetic power of this molecule lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in such transformations is I > Br > Cl.[9] This hierarchy allows for selective functionalization. The C2-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C4-Cl bond. This enables chemists to first perform a cross-coupling reaction at the 2-position under milder conditions, leaving the 4-position available for a subsequent, different coupling reaction under more forcing conditions.
Caption: Key synthetic transformations of the scaffold.
This selective functionalization is paramount in drug discovery, enabling the systematic and efficient exploration of structure-activity relationships (SAR). A library of analogs can be rapidly generated by varying the coupling partners at each position.
| Reaction Type | Target Position | Typical Conditions | Utility in Medicinal Chemistry |
| Suzuki-Miyaura | C2 (Br) > C4 (Cl) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Introduction of aryl/heteroaryl groups to probe hydrophobic pockets or establish key vector interactions.[10][13][14] |
| Buchwald-Hartwig | C2 (Br) > C4 (Cl) | Pd₂(dba)₃, BINAP, NaOtBu | Installation of amine functionalities, which often serve as crucial hydrogen bond donors/acceptors or basic centers for solubility.[6][9] |
| Sonogashira | C2 (Br) > C4 (Cl) | PdCl₂(PPh₃)₂, CuI, Et₃N | Introduction of rigid alkynyl linkers to orient substituents in a specific vector within a binding site.[9] |
| SNA_r | C4 (Cl) | NaOR, K₂CO₃, DMSO | The electron-deficient nature of the pyridine ring, amplified by the halogens, activates the C4 position for nucleophilic aromatic substitution.[15] |
Potential Applications & Case Studies in Medicinal Chemistry
The true value of this compound is realized when its synthetic versatility is applied to the design of novel therapeutic agents. Below are several prospective applications grounded in established principles of medicinal chemistry.
Case Study 1: Scaffolding for Novel Kinase Inhibitors
Therapeutic Rationale: Protein kinases are a major class of drug targets, particularly in oncology. Many FDA-approved kinase inhibitors are built upon heterocyclic cores that occupy the ATP-binding pocket. The 2,4,5-trisubstituted pyridine core derived from our starting material is an excellent template for mimicking the adenine region of ATP.
Synthetic Strategy:
-
Selective Suzuki Coupling (C2): A Suzuki reaction at the C2 position can introduce a larger aromatic or heteroaromatic moiety, designed to interact with the "hinge" region of the kinase, a critical anchoring point for many inhibitors.
-
Buchwald-Hartwig Amination (C4): The remaining chloro group at C4 can then be substituted with a variety of amines. This "solubilizing tail" can be tailored to extend out of the binding pocket towards the solvent-exposed region, improving physicochemical properties and providing additional points of interaction.
-
Role of Fluorine (C5): The fluorine at C5 provides electronic modulation of the pyridine ring, potentially enhancing hinge-binding interactions and improving metabolic stability.
Caption: Workflow for kinase inhibitor synthesis.
This modular approach allows for the rapid generation of a focused library of compounds to screen against a panel of kinases, accelerating the discovery of potent and selective inhibitors.
Case Study 2: Development of GPCR Modulators
Therapeutic Rationale: G protein-coupled receptors (GPCRs) are involved in a vast array of physiological processes, making them attractive targets for treating diseases ranging from hypertension to diabetes.[1] The synthesis of the APJ receptor agonist BMS-986224, for instance, utilizes 2-Bromo-5-chloropyridine as a key starting material.[1]
Synthetic Strategy: this compound can serve as a direct analog precursor to develop next-generation GPCR modulators. The synthetic handles at C2 and C4 allow for the introduction of complex side chains that are critical for receptor affinity and selectivity.
-
Palladium-Catalyzed Coupling (C2): Introduce a key pharmacophore at the 2-position via a suitable cross-coupling reaction (e.g., Suzuki, Stille, or Negishi).
-
Functionalization (C4): The 4-position can be elaborated to introduce groups that modulate oral bioavailability, half-life, or receptor subtype selectivity. The fluorine at C5 can enhance brain penetration for CNS-targeted GPCRs.
Case Study 3: CNS-Active Agents
Therapeutic Rationale: The presence of fluorine is often correlated with increased metabolic stability and enhanced blood-brain barrier (BBB) permeability, properties that are highly desirable for drugs targeting the central nervous system.[5] For example, 2-Bromo-5-fluoropyridine is used to synthesize mGluR5 antagonists for treating neuropathic pain.[14]
Synthetic Strategy: this compound is an ideal starting point for novel CNS agents. The synthetic strategy would focus on leveraging the C2 and C4 positions to build out structures that fit the pharmacophore models of CNS targets like glutamate receptors, serotonin transporters, or dopamine receptors, while the fluorine atom helps to ensure the molecule can reach its site of action in the brain.
Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2
This protocol describes a general method for the selective functionalization of the C2-bromo position, leaving the C4-chloro position intact for subsequent modification. Note: This is a representative protocol and may require optimization for specific substrates.
Objective: To synthesize a 2-aryl-4-chloro-5-fluoropyridine derivative.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-chloro-5-fluoropyridine.
Conclusion and Future Outlook
This compound is more than just another halogenated heterocycle; it is a sophisticated chemical tool engineered for efficiency and versatility in medicinal chemistry. Its unique arrangement of a fluorine atom for property modulation and two differentially reactive halogens for selective functionalization provides a powerful platform for modern drug discovery.[7] By enabling a modular and programmable approach to synthesis, this building block allows for the rapid and systematic exploration of chemical space around a privileged core.
As the demand for novel therapeutics with highly optimized properties continues to grow, the strategic application of complex, multifunctional building blocks like this compound will be indispensable. Its potential to serve as a foundational element in the synthesis of kinase inhibitors, GPCR modulators, and CNS agents marks it as a compound of significant interest for any research organization dedicated to the cutting edge of pharmaceutical development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1033203-44-9|this compound|BLD Pharm [bldpharm.com]
- 12. 2-Bromo-5-chloro-4-fluoropyridine | 1033203-45-0 [sigmaaldrich.com]
- 13. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
- 14. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Navigating the Stability of 2-Bromo-4-chloro-5-fluoropyridine: A Technical Guide for Researchers
In the landscape of modern drug discovery and agrochemical development, halogenated pyridines stand as pivotal structural motifs. Among these, 2-Bromo-4-chloro-5-fluoropyridine is a highly functionalized building block, offering multiple points for synthetic diversification. However, the very reactivity that makes this compound a valuable asset in medicinal chemistry also necessitates a thorough understanding of its stability profile. This guide provides an in-depth technical overview of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and best practices for handling reactive intermediates.
The Chemical Profile of a Versatile Reagent
This compound is a polysubstituted pyridine ring with a unique arrangement of halogen atoms, each imparting distinct electronic and steric properties. The bromine atom at the 2-position is a versatile handle for cross-coupling reactions, while the chlorine at the 4-position and fluorine at the 5-position modulate the reactivity of the ring and offer further sites for modification. Understanding the interplay of these halogens is crucial to predicting the compound's behavior and stability.
Core Stability Considerations and Recommended Storage
While specific quantitative stability studies on this compound are not extensively documented in publicly available literature, a robust stability and storage protocol can be derived from the known behavior of analogous halogenated pyridines and general principles for handling air- and moisture-sensitive reagents.[1]
Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C.[2] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3][4] | To prevent exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation. |
| Container | Keep in a tightly sealed, amber glass container.[4][5] | To protect from light and prevent the ingress of moisture and air. Specialized packaging like Sure/Seal™ bottles are ideal for repeated access.[6][7] |
| Light Exposure | Protect from light.[2][4] | To prevent potential photodegradation, which can be initiated by UV or visible light. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[2] | To avoid vigorous and potentially hazardous reactions that can lead to rapid degradation. |
Potential Degradation Pathways
The degradation of this compound is likely to proceed through several mechanisms common to halogenated aromatic compounds.[2] A proactive understanding of these pathways is essential for designing stable formulations and reaction conditions.
Hydrolysis
The carbon-halogen bonds on the pyridine ring are susceptible to hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions. The C-Br bond is generally more labile than the C-Cl and C-F bonds and is a likely initial site of hydrolysis to form the corresponding 2-hydroxypyridine derivative.
Photodegradation
Exposure to ultraviolet or even high-intensity visible light can provide the energy required to induce homolytic cleavage of the carbon-halogen bonds. This generates radical species that can initiate a cascade of secondary reactions, leading to a complex mixture of degradation products and a decrease in purity.[2]
Thermal Decomposition
While generally stable at recommended storage temperatures, elevated temperatures can promote decomposition. The specific thermal decomposition profile is not well-documented, but it is prudent to avoid prolonged exposure to high heat during storage and handling.
Visualizing Potential Degradation
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
For critical applications in drug development, a formal stability study is often required. The following is a generalized, adaptable protocol for assessing the stability of this compound.
Step 1: Analytical Method Development and Validation
A stability-indicating analytical method is the cornerstone of any stability study. A High-Performance Liquid Chromatography (HPLC) method with UV detection is typically suitable.
-
Method Development:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV spectrophotometer, with the detection wavelength set to the λmax of this compound.
-
-
Method Validation:
-
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Crucially, the method must be able to separate the parent compound from its potential degradation products.
-
Step 2: Forced Degradation Studies
Forced degradation studies (stress testing) are undertaken to identify likely degradation products and demonstrate the stability-indicating nature of the analytical method.
-
Acidic Conditions: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Conditions: Treat a solution of the compound with 0.1 M NaOH at room temperature.
-
Oxidative Conditions: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples should be analyzed at appropriate time points to track the formation of degradants.
Workflow for Stability Assessment
Caption: A logical workflow for conducting a comprehensive stability study.
Step 3: Formal Stability Studies
Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines.
-
Long-Term Stability: Store the compound at the recommended storage condition (e.g., 5°C ± 3°C) and test at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Accelerated Stability: Store the compound at an elevated temperature and humidity (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and test at intervals (e.g., 0, 3, 6 months). Data from accelerated studies can be used to predict the shelf-life under the proposed long-term storage conditions.
Best Practices for Handling and Use
Given the sensitivity of this compound, adherence to proper handling techniques for air-sensitive reagents is paramount to preserving its integrity.
-
Inert Atmosphere Operations: For transfers and reactions, the use of a glove box or a Schlenk line is highly recommended to maintain an inert atmosphere.[5]
-
Dry Glassware: All glassware should be thoroughly dried, either in an oven or by flame-drying under vacuum, to remove any adsorbed moisture.[6]
-
Syringe Techniques: When using septa-sealed bottles, employ proper syringe techniques. Use a dry, inert gas to create a positive pressure in the bottle before withdrawing the reagent.[1]
-
Septum Integrity: After piercing, the integrity of a septum may be compromised. For long-term storage of partially used reagents, transferring the material to a fresh, properly sealed container under an inert atmosphere is advisable.[3][7]
Conclusion
This compound is a valuable and reactive building block. Its stability is intrinsically linked to its handling and storage. By adhering to the principles of storage in a cool, dry, dark environment under an inert atmosphere, and by employing meticulous techniques for handling air-sensitive compounds, researchers can ensure the purity and reactivity of this reagent, thereby safeguarding the integrity of their synthetic endeavors. For critical applications, a formal stability study, guided by the workflow presented, is essential for defining a robust shelf-life and ensuring reproducible results.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ossila.com [ossila.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
An In-depth Technical Guide on the Theoretical Reactivity of C-Br vs C-Cl Bonds in 2-Bromo-4-chloro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated pyridines are pivotal scaffolds in medicinal chemistry and materials science. Understanding the nuanced reactivity of different carbon-halogen bonds within a polysubstituted pyridine ring is critical for designing selective and efficient synthetic strategies. This guide provides a comprehensive theoretical analysis of the differential reactivity between the C-Br bond at the 2-position and the C-Cl bond at the 4-position of 2-Bromo-4-chloro-5-fluoropyridine. We will delve into the fundamental principles governing bond strength, electronic effects, and the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyridine chemistry. This analysis is supplemented with proposed experimental workflows to validate the theoretical predictions, offering a robust framework for researchers in drug development and synthetic chemistry.
Introduction: The Significance of Polysubstituted Pyridines
The pyridine ring is a privileged structure in drug discovery, appearing in a vast array of approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and its inherent electronic properties make it a versatile pharmacophore. The introduction of multiple halogen substituents onto the pyridine core provides medicinal chemists with a powerful toolkit to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Furthermore, each halogen atom serves as a synthetic handle for further molecular elaboration through various cross-coupling and substitution reactions.[2][3]
This compound presents a particularly interesting case study for selective functionalization. The presence of three distinct halogens at positions activated towards nucleophilic attack necessitates a deep understanding of their relative reactivities to achieve desired synthetic outcomes. This guide will focus on the theoretical underpinnings that dictate whether a nucleophile will preferentially displace the bromide at the C-2 position or the chloride at the C-4 position.
Theoretical Reactivity Analysis: C-Br vs. C-Cl
The reactivity of the C-Br and C-Cl bonds in this compound is primarily governed by two key factors: the intrinsic strength of the carbon-halogen bond and the stability of the intermediate formed during a substitution reaction.
Carbon-Halogen Bond Dissociation Energies (BDEs)
Bond dissociation energy is the energy required to break a bond homolytically.[4] Generally, for carbon-halogen bonds, the strength decreases as you move down the halogen group in the periodic table. This is due to the increasing atomic size and the consequently longer and weaker bond formed with carbon.[5][6]
| Bond | Average Bond Energy (kJ/mol) |
| C-F | 439[5] |
| C-Cl | 330[5] |
| C-Br | 275[5] |
| C-I | 240[5] |
Based on BDEs alone, the C-Br bond is weaker than the C-Cl bond, suggesting it would be more readily cleaved.[7][8] However, in the context of nucleophilic aromatic substitution, the reaction mechanism does not typically involve homolytic bond cleavage.
Nucleophilic Aromatic Substitution (SNAr) - The Dominant Pathway
For electron-deficient aromatic systems like pyridine, nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway.[9] This mechanism involves a two-step addition-elimination process.[10][11]
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] This step is typically the rate-determining step.[12]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.
The regioselectivity of the SNAr reaction on the pyridine ring is heavily influenced by the position of the electron-withdrawing nitrogen atom. Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen, respectively) because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance.[12][13] Attack at the 3- or 5-position does not allow for this crucial resonance stabilization.[10]
In this compound, both the C-2 (bromo) and C-4 (chloro) positions are activated for SNAr. To determine the more reactive site, we must consider the stability of the respective Meisenheimer complexes.
Electronic Effects of Halogen Substituents
Halogens exert both an inductive effect (-I) and a resonance effect (+R).
-
Inductive Effect (-I): Halogens are more electronegative than carbon and therefore withdraw electron density through the sigma bond. This effect decreases with decreasing electronegativity (F > Cl > Br > I). The -I effect makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system. This effect decreases with increasing atomic size, as the overlap between the halogen p-orbital and the carbon p-orbital becomes less effective (F > Cl > Br > I).
In the context of SNAr, the rate-determining step is the formation of the Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The strong electron-withdrawing nature of the pyridine nitrogen activates the 2 and 4 positions.[14] The halogens themselves also contribute to this activation through their inductive effects.
Considering the leaving group ability in SNAr reactions, the order is often F > Cl > Br > I when the attack of the nucleophile is the rate-determining step.[15] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic attack.
However, the overall reactivity is a balance of factors. While the C-Br bond is weaker, the C-Cl bond is attached to a carbon that is rendered more electrophilic by the slightly greater inductive effect of chlorine compared to bromine. The fluorine at the 5-position also exerts a significant electron-withdrawing inductive effect, further activating the ring.
Given that both the 2- and 4-positions are highly activated, the relative leaving group ability becomes a more dominant factor. In many SNAr reactions on halopyridines, the reactivity order follows the "element effect," where the rate of substitution is F > Cl ≈ Br > I.[15] This suggests that the initial attack of the nucleophile is the rate-limiting step. However, in some cases, the order can be different, indicating a more complex interplay of factors.[15] For this compound, the competition between the C-2 and C-4 positions is subtle. The slightly better leaving group ability of bromide might be counteracted by the electronic activation at the 4-position.
Proposed Experimental Validation
To empirically determine the relative reactivity of the C-Br and C-Cl bonds in this compound, a series of competitive reactivity studies can be designed.
Competitive Nucleophilic Substitution
Objective: To determine the site of preferential nucleophilic attack.
Methodology:
-
Dissolve this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO).
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chosen nucleophile (e.g., sodium methoxide, piperidine).
-
Stir the reaction at a controlled temperature (e.g., room temperature, or gentle heating if no reaction is observed).
-
Monitor the reaction progress by GC-MS or LC-MS to identify the formation of the two possible monosubstituted products: 2-methoxy-4-chloro-5-fluoropyridine and 4-methoxy-2-bromo-5-fluoropyridine.
-
After a set time, or upon partial consumption of the starting material, quench the reaction.
-
Determine the ratio of the two isomeric products using calibrated GC or NMR analysis. A higher ratio of one product will indicate the more reactive site.
Diagram of Experimental Workflow
Caption: Workflow for competitive nucleophilic substitution.
Visualization of the SNAr Mechanism
The following diagram illustrates the key steps and intermediates in the nucleophilic aromatic substitution at the 2- and 4-positions of this compound.
Caption: SNAr mechanism at C-2 and C-4.
Conclusion
The theoretical analysis of the reactivity of the C-Br versus the C-Cl bond in this compound suggests a subtle interplay of factors. While the C-Br bond is inherently weaker, the regioselectivity in SNAr reactions is primarily dictated by the stability of the Meisenheimer intermediate and the electrophilicity of the carbon atom under attack. Both the 2- and 4-positions are highly activated by the pyridine nitrogen. The slightly higher electronegativity of chlorine may render the C-4 position more electrophilic, while the better leaving group ability of bromide could favor reaction at the C-2 position.
Ultimately, experimental validation through competitive reactivity studies is essential to definitively determine the more reactive site. The insights gained from such studies will be invaluable for drug development professionals and synthetic chemists in designing selective and high-yielding synthetic routes for the functionalization of this and other polysubstituted pyridine scaffolds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regiochemical Landscape of 2-Bromo-4-chloro-5-fluoropyridine: A Technical Guide for Synthetic Chemists
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in drug discovery. The precise functionalization of the pyridine ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 2-Bromo-4-chloro-5-fluoropyridine emerges as a highly versatile and strategically important building block, offering multiple, distinct reactive sites for sequential and regioselective chemical transformations. This guide provides an in-depth exploration of the factors governing the regioselectivity of this molecule, offering a predictive framework for its application in complex molecular synthesis.
Decoding the Electronic Architecture of this compound
The reactivity of this compound is a consequence of the interplay between the electron-withdrawing nature of the pyridine nitrogen and the inductive and resonance effects of the three distinct halogen substituents.
-
Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing, creating a π-deficient system. This general electronic characteristic deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions.
-
Halogen Substituents:
-
Fluorine (C5): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, further decreasing the electron density of the ring.
-
Chlorine (C4): Chlorine also contributes a significant inductive electron-withdrawing effect.
-
Bromine (C2): While also inductively withdrawing, bromine is the least electronegative of the three halogens on the ring.
-
The cumulative effect of these substituents renders the pyridine ring highly electron-deficient, predisposing it to specific reaction pathways.
Regioselectivity in Key Synthetic Transformations
The strategic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds under various reaction conditions. This allows for a predictable and stepwise functionalization of the pyridine core.
Nucleophilic Aromatic Substitution (SNAr): Targeting the C4 Position
In nucleophilic aromatic substitution reactions, the rate-determining step is typically the attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. For halopyridines, nucleophilic attack is most favorable at the C2 and C4 positions, as the negative charge in the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen.[1]
The leaving group ability in SNAr reactions is generally inversely proportional to the basicity of the leaving group, following the trend: F > Cl > Br > I .[1] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state.[1][2] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[2][3]
For this compound, while both the C2 and C4 positions are activated, the C-Cl bond at the C4 position is expected to be the most susceptible to nucleophilic attack due to a combination of factors:
-
The C4 position is para to the ring nitrogen, allowing for effective resonance stabilization of the Meisenheimer complex.
-
Chlorine is a better leaving group than bromine in SNAr reactions on such electron-deficient systems.
Therefore, the reaction with a nucleophile is predicted to proceed with high regioselectivity at the C4 position, displacing the chloride.
References
2-Bromo-4-chloro-5-fluoropyridine molecular weight and formula
An In-depth Technical Guide: 2-Bromo-4-chloro-5-fluoropyridine
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, this compound. It details the compound's core properties, a validated synthetic pathway, key applications in organic synthesis, and essential safety protocols. The information herein is synthesized to provide both foundational knowledge and field-proven insights into the practical utility of this versatile heterocyclic building block.
Core Molecular Profile and Physicochemical Properties
This compound is a trifunctionalized heterocyclic compound of significant interest in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. Its unique substitution pattern—featuring a reactive bromine atom ideal for cross-coupling reactions, alongside chloro and fluoro groups that modulate electronic properties and offer further synthetic handles—makes it a valuable starting material.
The fundamental physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₂BrClFN | [1][2] |
| Molecular Weight | 210.43 g/mol | [1][2] |
| Monoisotopic Mass | 208.90432 Da | [1] |
| CAS Number | 1033203-44-9 | [1][2] |
| Typical Purity | ≥97% | [3][4] |
| Physical Form | Solid or liquid | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |
| SMILES | FC1=CN=C(Br)C=C1Cl | [5] |
Synthesis, Purification, and Characterization
The synthesis of multi-halogenated pyridines often relies on established transformations of functionalized pyridine precursors. A robust and scalable approach for preparing this compound is through a Sandmeyer-type diazotization reaction, starting from the corresponding aminopyridine.
Synthetic Strategy and Rationale
The chosen synthetic pathway leverages the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide. This method is widely employed for its reliability and the commercial availability of the requisite precursors. The reaction is conducted at low temperatures (typically -10°C to 0°C) to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and side reactions.
Detailed Synthetic Protocol
This protocol is adapted from established methodologies for the synthesis of similar brominated pyridine derivatives.[6]
Starting Material: 2-Amino-4-chloro-5-fluoropyridine
Step 1: Diazotization
-
In a well-ventilated fume hood, charge a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 48% hydrobromic acid (HBr).
-
Cool the HBr solution to 0°C using an ice-salt bath.
-
Slowly add the starting material, 2-Amino-4-chloro-5-fluoropyridine, portion-wise to the stirred HBr solution, maintaining the temperature at 0°C.
-
Cool the resulting mixture further to -10°C.
-
Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture via the dropping funnel over approximately 1.5 hours. Causality: The slow addition of NaNO₂ is critical to control the exothermic diazotization reaction and the evolution of nitrogen gas, ensuring the diazonium salt intermediate forms efficiently without significant degradation.
Step 2: Sandmeyer Reaction (Bromination)
-
After the complete addition of the NaNO₂ solution, continue stirring the mixture for an additional 30 minutes at -10°C.
-
The in situ formed diazonium salt is then converted to the bromo-derivative. The excess HBr in the reaction mixture serves as the bromide source. For enhanced reactivity, a copper(I) bromide (CuBr) catalyst can be introduced at this stage, although it is often not strictly necessary.
Step 3: Work-up and Isolation
-
Slowly and carefully add a solution of sodium hydroxide (NaOH) to neutralize the excess acid. This step is highly exothermic and must be performed with cooling to allow the reaction to warm gradually to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
Caption: Synthetic workflow for this compound.
Purification and Spectroscopic Characterization
The crude product can be purified using column chromatography on silica gel. The expected analytical data for confirming the structure and purity are outlined below.
| Analytical Technique | Expected Characteristics |
| ¹H NMR | Two signals in the aromatic region, appearing as doublets or doublet of doublets due to coupling with the fluorine atom and adjacent proton. |
| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the halogens will show characteristic chemical shifts and C-F coupling. |
| ¹⁹F NMR | A single resonance, likely a doublet of doublets, due to coupling with the adjacent protons. |
| Mass Spectrometry (MS) | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). |
Applications in Medicinal Chemistry and Organic Synthesis
Halogenated pyridines are foundational building blocks in drug discovery.[7] The title compound's utility stems from the orthogonal reactivity of its substituents.
Central Role in Cross-Coupling Reactions
The C2-Br bond is the most labile site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the strategic introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino moieties. This versatility is crucial for developing libraries of compounds in structure-activity relationship (SAR) studies. For instance, similar building blocks like 2-bromo-5-chloropyridine are key intermediates in the synthesis of advanced drug candidates, including APJ receptor agonists like BMS-986224.[7]
Modulation of Physicochemical Properties
The chloro and fluoro substituents are not merely passive spectators. They significantly influence the electronic properties of the pyridine ring, making it more electron-deficient. This can enhance the potency of a drug molecule by modifying its binding affinity to a biological target. Furthermore, the fluorine atom is often incorporated to improve metabolic stability and membrane permeability, key parameters in drug design.
Caption: Key reaction pathways for functionalization.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and all operations should be conducted within a certified fume hood by trained personnel.
GHS Hazard Identification
| Pictogram | GHS Code | Hazard Statement |
| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed.[3] |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] |
Recommended Handling and PPE
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[8]
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[9]
-
Handling Practices: Avoid breathing dust, fumes, or vapors.[8] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[8]
Storage and Disposal
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place, away from incompatible materials.[8][10] For long-term stability, storage at 2-8°C under an inert atmosphere like argon is recommended.[3][8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound is a high-value chemical intermediate with a strategic arrangement of functional groups. Its well-defined reactivity, particularly at the C2-bromine position, provides a reliable entry point for the synthesis of diverse and complex molecular architectures. For medicinal chemists and drug development scientists, this compound represents a key tool for generating novel therapeutic candidates with tailored pharmacological profiles. Adherence to the synthesis, handling, and safety protocols outlined in this guide will enable researchers to effectively and safely leverage its full synthetic potential.
References
- 1. echemi.com [echemi.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Bromo-5-chloro-4-fluoropyridine | 1033203-45-0 [sigmaaldrich.com]
- 4. 2-Bromo-5-chloro-4-fluoropyridine 97.00% | CAS: 1033203-45-0 | AChemBlock [achemblock.com]
- 5. 1033203-44-9|this compound|BLD Pharm [bldpharm.com]
- 6. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Chemoselective Suzuki Coupling Protocol for the Synthesis of Functionalized Pyridines Using 2-Bromo-4-chloro-5-fluoropyridine
For: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical industry, for the construction of carbon-carbon bonds.[1][2][3][4] This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-4-chloro-5-fluoropyridine, a versatile building block for creating highly functionalized pyridine derivatives.[5][6][7][8] The inherent challenge and synthetic opportunity with this substrate lie in the chemoselective activation of the C-Br bond over the more robust C-Cl and C-F bonds. This guide will delve into the mechanistic underpinnings of this selectivity, offer a step-by-step experimental procedure, and present typical reaction parameters to enable researchers to successfully synthesize complex molecules for drug discovery and development.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable pharmacophore.[6] The synthesis of diversely substituted pyridines is therefore a critical endeavor in the quest for novel therapeutic agents.[9] this compound offers three distinct halogenated positions, each with differential reactivity in palladium-catalyzed cross-coupling reactions. This allows for sequential, site-selective functionalization, making it an exceptionally valuable starting material for building molecular complexity.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][10][11][12][13][14] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the organohalide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step of the reaction.[2][10][14][15]
-
Transmetalation: In this step, the organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[2][10] The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates this transfer.[1][16][17][18]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Principle of Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F.[15][19] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Cl and C-F bonds. This inherent difference in reactivity allows for the selective coupling at the 2-position of this compound, leaving the chloro and fluoro substituents intact for potential subsequent transformations.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF/Water mixture)[20][21]
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry
Reaction Setup and Execution
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[22]
-
Solvent Addition: Using a syringe, add the degassed solvent to the reaction flask.[22] If a biphasic system (e.g., Dioxane/Water) is used, ensure the solvent mixture has been thoroughly degassed prior to addition.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).[22]
-
Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction by the slow addition of water.
-
Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).[23] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[23]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[23][24]
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, base, and solvent system can significantly impact the yield and purity of the desired product. The following table provides a summary of commonly used conditions for Suzuki couplings of bromopyridines, which can serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | PdCl₂(dppf) (2-3 mol%) | Pd₂(dba)₃ (1.5 mol%) | [3] |
| Ligand | --- | --- | P(t-Bu)₃ (3-4.5 mol%) | [3] |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ (2.2 equiv) | [3] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O | THF | [25] |
| Temperature | 90-100 °C | 80-90 °C | 100-110 °C | [3] |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent | [3] |
Note: Yields are highly dependent on the specific boronic acid used.
Troubleshooting and Key Considerations
-
Protodeborylation: A common side reaction is the protodeborylation of the boronic acid.[20] This can be minimized by using anhydrous solvents, ensuring a thoroughly inert atmosphere, and using an appropriate base. Potassium trifluoroborate salts can also be used as they are often more stable towards protodeboronation.[26]
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can occur. This can often be suppressed by careful control of the reaction temperature and catalyst loading.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Proper handling under an inert atmosphere is crucial for maintaining catalytic activity.
-
Purification Challenges: Residual palladium catalyst and inorganic salts from the base are common impurities.[24] Filtration through a pad of Celite before extraction can help remove some of these impurities.[23] Thorough purification by column chromatography is typically required.[24]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a reliable and chemoselective method for the synthesis of 2-aryl-4-chloro-5-fluoropyridines. By leveraging the differential reactivity of the halogen atoms, this protocol provides a strategic entry point for the construction of complex, highly functionalized pyridine derivatives. The detailed procedure and optimization guidelines presented in this application note are intended to equip researchers in drug discovery and development with the necessary tools to effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stille Coupling of 2-Bromo-4-chloro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the Stille coupling of 2-Bromo-4-chloro-5-fluoropyridine. As a versatile, polyhalogenated pyridine derivative, this substrate offers a strategic platform for the synthesis of complex, functionalized heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps, delving into the rationale behind the procedural choices to empower researchers to adapt and troubleshoot effectively.
Introduction: Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. The introduction of multiple, distinct halogen atoms onto the pyridine ring, as seen in this compound, provides orthogonal handles for sequential, site-selective modifications. The Stille cross-coupling reaction, a robust and versatile palladium-catalyzed method for forming carbon-carbon bonds, is an ideal tool for the functionalization of such substrates.[1][2] This reaction's tolerance of a wide array of functional groups makes it particularly suitable for the intricate molecular architectures often encountered in drug discovery.[3][4]
This application note will focus on the selective coupling at the C2-position of this compound, leveraging the differential reactivity of the carbon-halogen bonds.
The Underlying Chemistry: Mechanism and Regioselectivity
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is paramount for optimizing reaction conditions and predicting outcomes.
The Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the organostannane reagent is transferred to the palladium center. The cycle concludes with reductive elimination , which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[1][5]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Predicting Regioselectivity with this compound
In polyhalogenated substrates, the site of the initial oxidative addition is dictated by the relative bond strengths of the carbon-halogen bonds. The established trend for reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[2] For this compound, the carbon-bromine bond at the C2 position is significantly more reactive towards oxidative addition than the carbon-chlorine bond at the C4 position. Experimental evidence from similar dihalopyridine systems confirms that palladium catalysts selectively engage with the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.[6] The presence of the electron-withdrawing fluorine atom at the C5 position further influences the electronic properties of the pyridine ring but does not alter the fundamental reactivity order of the halogens.
Experimental Protocol: Stille Coupling of this compound
This protocol provides a detailed procedure for the Stille coupling of this compound with a generic organostannane reagent.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >97% | Commercially available | Handle with care in a fume hood. |
| Organostannane Reagent (e.g., Aryl-SnBu₃) | >95% | Commercially available | Highly Toxic . Handle with extreme caution in a fume hood using appropriate personal protective equipment (PPE).[7][8] |
| Tetrakis(triphenylphosphine)palladium(0) | >98% | Commercially available | Air-sensitive. Store under an inert atmosphere. |
| Anhydrous, Degassed Toluene | >99.8% | Commercially available | Degas by sparging with argon or nitrogen for at least 30 minutes prior to use. |
| Potassium Fluoride (KF) | >99% | Commercially available | Used for the workup to remove tin byproducts. |
| Celite® | - | Commercially available | Filter aid. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | >99% | Commercially available | Drying agent. |
| Ethyl Acetate | HPLC Grade | Commercially available | For extraction and chromatography. |
| Hexanes | HPLC Grade | Commercially available | For chromatography. |
Step-by-Step Procedure
Caption: A generalized workflow for the Stille coupling experiment.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add the organostannane reagent (1.1 equiv) via syringe.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL). Stir the biphasic mixture vigorously for at least 30 minutes during each wash to facilitate the precipitation of tin byproducts.[9]
-
A gelatinous precipitate of tributyltin fluoride may form. If so, filter the entire mixture through a pad of Celite®.
-
Separate the organic layer and wash it with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-substituted-4-chloro-5-fluoropyridine.
-
Safety and Handling Precautions
Organotin compounds are highly toxic and should be handled with extreme care. [7][8]
-
Engineering Controls: All manipulations involving organostannane reagents must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Waste Disposal: Dispose of all organotin-contaminated waste, including reaction residues, contaminated glassware, and PPE, in a designated hazardous waste container according to institutional guidelines.
-
Spill Response: In the event of a spill, evacuate the area and follow institutional procedures for hazardous material cleanup.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or poor quality reagents. | Ensure the palladium catalyst is active and was handled under inert conditions. Verify the reaction temperature. Use freshly purified and degassed solvent. Consider using a more reactive catalyst system, such as Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃. |
| Formation of Homocoupled Product | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Removal of Tin Byproducts | Incomplete reaction with KF or insufficient washing. | Increase the duration and vigor of the KF wash. Ensure the KF solution is saturated. A second filtration through Celite® after the KF wash may be necessary. |
Conclusion
The Stille coupling of this compound offers a reliable and selective method for the synthesis of 2-substituted-4-chloro-5-fluoropyridines. By understanding the underlying mechanism and the principles of regioselectivity, researchers can effectively utilize this protocol to access a diverse range of functionalized pyridine derivatives. The C-Cl bond remains available for subsequent cross-coupling or nucleophilic substitution reactions, enabling a modular approach to the construction of complex molecules. Adherence to strict safety protocols when handling organotin reagents is imperative for the successful and safe execution of this powerful synthetic transformation.
References
- 1. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. oxidative addition and palladium coupling [employees.csbsju.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: 2-Bromo-4-chloro-5-fluoropyridine as a Strategic Building Block in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyridine Scaffold and the Power of Halogenation
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of approved therapeutic agents. Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it an ideal core for molecules designed to interact with biological targets, particularly the ATP-binding site of protein kinases.[1] Kinase inhibitors are a critical class of targeted therapies for diseases ranging from cancer to inflammatory disorders, and their design often hinges on the strategic functionalization of heterocyclic cores like pyridine.
This technical guide focuses on 2-bromo-4-chloro-5-fluoropyridine , a highly functionalized and versatile building block for the synthesis of advanced kinase inhibitors. The specific arrangement of its substituents offers medicinal chemists a powerful platform for creating diverse and complex molecular architectures. The strategic placement of bromine, chlorine, and fluorine atoms allows for regioselective modifications, enabling a controlled and predictable exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.[2][3]
The C2-bromine atom serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, while the C4-chlorine offers a secondary site for subsequent modifications.[4] The C5-fluorine atom is not merely a passive substituent; its high electronegativity modulates the electronic character of the ring and can significantly enhance the metabolic stability and binding affinity of the final drug candidate.[5][6] This guide provides an in-depth overview of its application, detailing key synthetic pathways, step-by-step experimental protocols, and the underlying chemical principles that make this reagent invaluable in modern drug discovery.
Physicochemical Properties and Handling
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1033203-44-9[7][8] |
| Molecular Formula | C₅H₂BrClFN[9] |
| Molecular Weight | 210.43 g/mol [9] |
| Appearance | Solid or liquid[10] |
| Purity | Typically ≥97% |
| Storage | Store at 2-8°C under an inert atmosphere.[7][9] |
The Strategic Advantage: Regioselective Functionalization
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. This allows for a sequential and controlled introduction of molecular complexity.
Caption: Sequential cross-coupling strategy using this compound.
-
C2-Bromo Position : The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This preferential reactivity allows for the selective functionalization of the C2 position under relatively mild conditions, leaving the C4-chloro group intact for a subsequent transformation.
-
C4-Chloro Position : Once the C2 position has been modified, the C4-chloro can be targeted for a second coupling reaction, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This stepwise approach is a cornerstone of building complex, unsymmetrically substituted pyridine cores.
-
C5-Fluoro Position : The fluorine atom plays a crucial role in drug design. Its incorporation can block sites of metabolic oxidation, increase lipophilicity to improve membrane permeability, and form favorable interactions within the target protein's binding pocket.[3][5][6]
Key Synthetic Protocols
The following protocols provide a generalized framework for the two most common and powerful transformations utilizing this building block. Researchers should note that optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C2-Position
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[11]
Objective: To synthesize a 2-aryl-4-chloro-5-fluoropyridine derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture, or DME)
-
Anhydrous glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Causality Behind Choices:
-
Catalyst/Ligand: The choice of a palladium catalyst with an electron-rich, bulky phosphine ligand (like those in Pd(dppf)Cl₂) is crucial. The ligand stabilizes the palladium center and facilitates the key catalytic steps of oxidative addition and reductive elimination.[12]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[13]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are critical for creating the hinge-binding motifs found in many kinase inhibitors.[14][15] This protocol assumes the C2-position has already been functionalized.
Objective: To synthesize a 2-aryl-4-amino-5-fluoropyridine derivative from a 2-aryl-4-chloro-5-fluoropyridine intermediate.
Materials:
-
2-Aryl-4-chloro-5-fluoropyridine intermediate (1.0 equiv.)
-
Primary or secondary amine (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Anhydrous glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add the 2-aryl-4-chloro-5-fluoropyridine intermediate and a stir bar. Seal the tube.
-
Inert Atmosphere: Remove the tube from the glovebox (if used), and add the anhydrous solvent and the amine coupling partner via syringe.
-
Reaction: Heat the sealed reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the final C-N coupled product.
Causality Behind Choices:
-
Catalyst/Ligand: Buchwald-Hartwig reactions often require highly active catalyst systems. The use of a Pd(0) source like Pd₂(dba)₃ paired with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos) is essential for coupling less reactive aryl chlorides.[16]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[17]
Application in Kinase Inhibitor Discovery
Derivatives synthesized from this compound can be designed to target a wide range of kinases by modulating the substituents at the C2 and C4 positions. These substituents can be tailored to interact with specific residues in the ATP-binding pocket, including the crucial hinge region, the DFG motif, and the solvent-front.
Caption: Generalized kinase signaling pathway and the point of action for a targeted inhibitor.
Many potent inhibitors, such as those targeting Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), feature a substituted heterocyclic core.[18] The FLT3 pathway, for instance, is a critical driver in acute myeloid leukemia (AML), making it a high-value therapeutic target.[18] The synthetic flexibility afforded by this compound allows for the rapid generation of compound libraries to screen against such targets.
Conclusion
This compound is a high-value, strategically functionalized building block for the synthesis of novel kinase inhibitors. Its differential halogen reactivity enables controlled, sequential C-C and C-N bond formation through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The intrinsic presence of a fluorine atom provides additional advantages for optimizing the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The protocols and strategic insights provided in this guide offer a solid foundation for researchers in drug discovery to leverage this versatile reagent in the development of next-generation targeted therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1033203-44-9|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 1033203-44-9 [amp.chemicalbook.com]
- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 2-Bromo-5-chloro-4-fluoropyridine | 1033203-45-0 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
palladium-catalyzed cross-coupling of 2-Bromo-4-chloro-5-fluoropyridine.
An Application Guide to the Selective Functionalization of 2-Bromo-4-chloro-5-fluoropyridine via Palladium-Catalyzed Cross-Coupling
Introduction: Unlocking the Potential of a Privileged Heterocycle
In the landscape of modern drug discovery and materials science, fluorinated nitrogen heterocycles are indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics such as lipophilicity and pKa make them highly sought-after scaffolds. Among these, This compound stands out as a versatile and synthetically valuable intermediate. Its trifunctional nature, featuring three distinct halogen atoms on a pyridine core, presents a unique opportunity for sequential and site-selective chemical modifications.
This guide serves as a detailed technical resource for researchers, chemists, and drug development professionals, providing in-depth protocols and mechanistic insights into the palladium-catalyzed cross-coupling of this key substrate. By leveraging the inherent reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, we can achieve highly chemoselective transformations, enabling the precise and efficient synthesis of complex molecular architectures.
The Principle of Chemoselectivity: A Tale of Two Halogens
The success of any cross-coupling strategy with a polyhalogenated substrate hinges on the ability to selectively activate one C-X bond over another. In the case of this compound, the selectivity is governed by two primary factors:
-
Bond Dissociation Energy (BDE): The oxidative addition of the aryl halide to the palladium(0) catalyst is the first and often rate-determining step in the catalytic cycle.[1] The rate of this step is inversely related to the strength of the C-X bond. For halogens, the BDE follows the trend C-Cl > C-Br > C-I.[2] Consequently, the weaker C-Br bond is kinetically favored to undergo oxidative addition over the stronger C-Cl bond.
-
Position on the Pyridine Ring: The electronic nature of the pyridine ring also plays a crucial role. Halogens positioned alpha (C2/C6) to the ring nitrogen are generally more activated towards oxidative addition than those at other positions.[3][4] This is attributed to the electron-withdrawing nature of the nitrogen, which polarizes the adjacent C-X bond and lowers the energy barrier for the insertion of the palladium catalyst.[2]
In this compound, the bromine atom is located at the activated C2 position, while the chlorine is at C4. This combination of a weaker C-Br bond and its placement at an electronically favorable position results in a strong intrinsic preference for palladium-catalyzed cross-coupling reactions to occur exclusively at the C2-Br bond , leaving the C4-Cl and C5-F bonds intact for potential subsequent transformations.
The Palladium Catalytic Cycle: A Mechanistic Overview
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential for understanding reaction optimization and troubleshooting.[1][5] The cycle consists of three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a square-planar Palladium(II) intermediate.
-
Transmetalation: The organometallic coupling partner (R-M) exchanges its organic group (R) with the halide (X) on the Pd(II) complex. For Suzuki couplings, this step is facilitated by a base.[6][7]
-
Reductive Elimination: The two organic groups (Ar and R) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and aryl-heteroaryl compounds.[8][9]
Rationale for Component Selection:
-
Catalyst: Pd(dppf)Cl₂ is a reliable and commercially available air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich ferrocene-based phosphine that promotes both oxidative addition and reductive elimination.[9]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[10]
-
Solvent: A mixture of 1,4-dioxane and water is standard. Water is essential for dissolving the base and facilitating the formation of the active boronate species, while dioxane solubilizes the organic components.[10]
Table 1: Reagents for Suzuki-Miyaura Coupling
| Component | Role | Amount (1.0 mmol scale) | Molar Eq. | Mol % |
| This compound | Electrophile | 208.4 mg | 1.0 | - |
| Arylboronic Acid | Nucleophile | 1.2 mmol | 1.2 | - |
| Pd(dppf)Cl₂ | Catalyst | 21.9 mg | 0.03 | 3 |
| K₂CO₃ | Base | 276.4 mg | 2.0 | - |
| 1,4-Dioxane / H₂O (4:1) | Solvent | 5.0 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask atmosphere by applying a vacuum and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water (5.0 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-4-chloro-5-fluoropyridine product.
Application Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[11][12] This reaction is often more sensitive than Suzuki couplings and requires careful selection of the ligand and base.
Rationale for Component Selection:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a specialized, bulky, electron-rich biarylphosphine ligand (e.g., XPhos) is highly effective.[13] These ligands form highly active, monoligated Pd(0) species that facilitate the challenging C-N reductive elimination step.[12]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to maintain catalyst activity.[15]
Table 2: Reagents for Buchwald-Hartwig Amination
| Component | Role | Amount (1.0 mmol scale) | Molar Eq. | Mol % |
| This compound | Electrophile | 208.4 mg | 1.0 | - |
| Primary or Secondary Amine | Nucleophile | 1.2 mmol | 1.2 | - |
| Pd₂(dba)₃ | Pre-catalyst | 9.2 mg | 0.01 | 2 (Pd) |
| XPhos | Ligand | 19.1 mg | 0.04 | 4 |
| Sodium tert-butoxide (NaOtBu) | Base | 134.6 mg | 1.4 | - |
| Toluene (anhydrous) | Solvent | 5.0 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu (1.4 mmol) to an oven-dried vial. In a separate vial, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol).
-
Reagent Addition: To the vial containing the base, add this compound (1.0 mmol), the amine (1.2 mmol), and a magnetic stir bar.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction vial, followed by anhydrous toluene (5.0 mL).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the desired 2-amino-4-chloro-5-fluoropyridine derivative.
Application Protocol 3: Sonogashira C-C Coupling
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable precursors for more complex structures and are themselves found in many bioactive molecules.[16][17] The reaction is notable for its use of a copper(I) co-catalyst.
Rationale for Component Selection:
-
Catalyst System: The classic Sonogashira system uses a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[18] The palladium complex drives the main cross-coupling cycle, while the copper(I) activates the terminal alkyne by forming a copper acetylide intermediate, which facilitates the transmetalation step.[19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to act as a scavenger for the H-X acid formed during the reaction. It can often be used as the solvent or co-solvent.[16]
-
Solvent: A polar aprotic solvent like THF or DMF is typically used to ensure all components remain in solution.
Table 3: Reagents for Sonogashira Coupling
| Component | Role | Amount (1.0 mmol scale) | Molar Eq. | Mol % |
| This compound | Electrophile | 208.4 mg | 1.0 | - |
| Terminal Alkyne | Nucleophile | 1.2 mmol | 1.2 | - |
| PdCl₂(PPh₃)₂ | Catalyst | 14.0 mg | 0.02 | 2 |
| Copper(I) Iodide (CuI) | Co-catalyst | 3.8 mg | 0.02 | 2 |
| Triethylamine (Et₃N) | Base / Solvent | 2.0 mL | - | - |
| THF (anhydrous) | Co-Solvent | 3.0 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.02 mmol).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (3.0 mL) and anhydrous, degassed Et₃N (2.0 mL) via syringe. Stir to dissolve the solids. Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-6 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL).
-
Purification: Wash the organic solution with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the 2-alkynyl-4-chloro-5-fluoropyridine product.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing any of the cross-coupling reactions described above, emphasizing the key stages from preparation to final product isolation.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. scirp.org [scirp.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Selective Functionalization of 2-Bromo-4-chloro-5-fluoropyridine
Introduction
In the landscape of modern medicinal chemistry and materials science, polyfunctionalized heterocyclic scaffolds are of paramount importance. 2-Bromo-4-chloro-5-fluoropyridine is a versatile and highly valuable building block, offering three distinct halogen-based reactive handles for synthetic elaboration. The strategic and selective functionalization of this molecule opens a gateway to a vast chemical space, enabling the synthesis of complex, high-value compounds for drug discovery and advanced materials.
The key to unlocking the potential of this substrate lies in understanding and exploiting the differential reactivity of the C-Br, C-Cl, and C-F bonds. Each bond's susceptibility to cleavage is governed by the specific reaction paradigm employed. This guide provides a comprehensive overview of the chemical principles and detailed protocols for achieving high regioselectivity in the functionalization of this compound, empowering researchers to design and execute complex synthetic strategies with precision.
Chapter 1: The Principles of Regioselective Functionalization
The ability to target a specific halogen on the this compound ring is dictated by the interplay between the electronic nature of the pyridine core and the inherent properties of the carbon-halogen bonds under distinct mechanistic pathways.
1.1. Electronic Landscape of the Pyridine Ring
The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom. This deficiency is most pronounced at the positions ortho (2, 6) and para (4) to the nitrogen. Consequently, these positions are activated towards nucleophilic attack and are prime sites for reactions involving palladium insertion.
1.2. A Hierarchy of Halogen Reactivity
There are three primary strategies for functionalizing this scaffold, each with its own predictable order of halogen reactivity:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): These reactions proceed via an oxidative addition mechanism, where a Pd(0) catalyst inserts into the carbon-halogen bond. The rate of this step is inversely proportional to the bond strength. Therefore, the established order of reactivity is C-Br > C-Cl >> C-F. This provides a robust and reliable method for selectively functionalizing the C-2 position.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the attack of a nucleophile on an electron-deficient aromatic ring, forming a stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of a leaving group. The reaction rate is governed by two factors: the activation of the carbon atom by the ring nitrogen and the ability of the halogen to act as a leaving group. For pyridines, positions 4 (para) and 2 (ortho) are highly activated. The general leaving group ability in SNAr follows the order F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the intermediate complex. Therefore, the C-4 chloro position is the most susceptible site for SNAr.
-
Metal-Halogen Exchange: This reaction involves the treatment of the aryl halide with a strong organolithium reagent (e.g., n-BuLi). The exchange rate is fastest for the most polarizable C-X bond and generally follows the order C-Br > C-Cl. This allows for the selective formation of a 2-lithiopyridine intermediate, which can be trapped with various electrophiles.
This understanding allows for the creation of a logical workflow for selecting the appropriate synthetic strategy.
Chapter 2: Selective Functionalization at the C-2 Position (Bromine)
The C-Br bond at the 2-position is the preferred site for reactions involving metal insertion, such as palladium-catalyzed cross-couplings and metal-halogen exchange.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures by coupling the C-Br bond with an organoboron reagent.
Step-by-Step Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Degassing: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water, via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Suzuki Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yields |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.2) | Toluene/H₂O | 100 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | CsF (3.0) | 1,4-Dioxane | 110 | Good to Excellent |
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction enables the formation of C-N bonds, which are ubiquitous in pharmaceuticals, by coupling the C-Br bond with primary or secondary amines. The choice of ligand is critical for achieving high efficiency.
Step-by-Step Protocol:
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 equiv).
-
Reagent Addition: Add the amine (1.1-1.2 equiv) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture with stirring to 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Summary: Representative Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yields |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | Excellent |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.2) | Dioxane | 100 | Good to Excellent |
| G3-XPhos (2) | --- | K₃PO₄ (2.0) | t-AmylOH | 110 | Good to Excellent |
Protocol 2.3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides, providing access to important structural motifs.
Step-by-Step Protocol:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (CuI, 4-10 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv). Add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with Et₂O and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2.4: Metal-Halogen Exchange and Electrophilic Quench
This strategy provides access to a 2-lithiated pyridine species, a powerful nucleophile that can react with a wide range of electrophiles.
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add this compound (1.0 equiv) dissolved in anhydrous THF or Et₂O.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.0-1.1 equiv) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, CO₂, DMF; 1.2 equiv) in THF dropwise at -78 °C.
-
Warming and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C before quenching with saturated aqueous NH₄Cl.
-
Work-up: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product using column chromatography.
Chapter 3: Selective Functionalization at the C-4 Position (Chlorine)
The C-4 chloro group is highly activated towards nucleophilic aromatic substitution (SNAr) due to its para relationship with the ring nitrogen. This allows for the selective introduction of nucleophiles at this position, typically without affecting the C-2 bromo or C-5 fluoro substituents.
Protocol 3.1: SNAr with N- and O-Nucleophiles
This protocol describes the general procedure for substituting the C-4 chlorine with common amine or alkoxide nucleophiles. It is crucial to perform this reaction in the absence of a palladium catalyst to avoid competitive C-Br functionalization.
Step-by-Step Protocol:
-
Setup: In a sealed vial or round-bottom flask, combine this compound (1.0 equiv) and the nucleophile (amine or alcohol, 1.5-3.0 equiv).
-
Base and Solvent: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH for alcohols) and a polar aprotic solvent such as DMSO, DMF, or NMP.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine to remove the solvent and excess reagents.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Data Summary: Representative SNAr Conditions
| Nucleophile | Base (equiv) | Solvent | Temp (°C) | Product Type |
| Morpholine | K₂CO₃ (2.0) | DMSO | 120 | 4-Morpholinyl derivative |
| Sodium Methoxide | --- (as reagent) | Methanol | 65 (reflux) | 4-Methoxy derivative |
| Aniline | Cs₂CO₃ (2.0) | NMP | 140 | 4-Anilino derivative |
| Phenol | K₂CO₃ (2.0) | DMF | 100 | 4-Phenoxy derivative |
Chapter 4: Strategies for Sequential Functionalization
The true synthetic power of this compound is realized through sequential reactions that leverage the orthogonal reactivity of the C-2 and C-4 positions. The most common strategy involves an initial palladium-catalyzed cross-coupling at the C-2 bromine followed by a nucleophilic aromatic substitution at the C-4 chlorine.
Experimental Considerations for Sequential Synthesis:
-
Purification of Intermediates: It is imperative to purify the product of the first reaction step thoroughly. Residual palladium catalyst from the cross-coupling reaction can interfere with the subsequent SNAr step, potentially leading to side products.
-
Reaction Conditions: The conditions for the second step (SNAr) must be chosen carefully to avoid decomposition of the functionality introduced in the first step. For example, if an ester was introduced via Suzuki coupling, strongly basic or high-temperature SNAr conditions might lead to hydrolysis.
-
Characterization: Full analytical characterization (NMR, MS) of the intermediate is essential to confirm the success of the first step before proceeding to the second.
Conclusion
This compound is a richly functionalized scaffold that offers a predictable and controllable platform for the synthesis of complex substituted pyridines. By understanding the distinct reactivity profiles of the C-Br and C-Cl bonds under different mechanistic manifolds—palladium catalysis versus nucleophilic aromatic substitution—researchers can selectively functionalize the C-2 and C-4 positions with high fidelity. The protocols and strategies outlined in this guide provide a robust framework for leveraging this versatile building block in the pursuit of novel molecules for pharmaceutical and materials science applications.
synthesis of orexin receptor agonists using 2-Bromo-4-chloro-5-fluoropyridine.
Strategic Synthesis of Novel Orexin Receptor Agonists Utilizing 2-Bromo-4-chloro-5-fluoropyridine as a Versatile Scaffold
Abstract: The orexin system, comprising neuropeptides orexin-A and orexin-B and their cognate G-protein coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and feeding behavior.[1][2] A deficiency in orexin signaling is the primary cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1][3] Consequently, the development of small-molecule orexin receptor agonists, particularly those selective for the OX2 receptor, represents a promising therapeutic strategy.[4][5] This guide provides a detailed synthetic strategy and experimental protocols for the synthesis of novel orexin receptor agonists using this compound as a key starting material. We elucidate the rationale behind using this specific scaffold, leveraging its differential halogen reactivity to enable sequential, site-selective cross-coupling reactions for the construction of a diverse chemical library.
Introduction: The Orexin System and the Rationale for Agonism
Orexin neurons, located exclusively in the lateral hypothalamus, project throughout the central nervous system, where they release orexin peptides to promote and sustain wakefulness.[1][6] They do so by activating wake-promoting monoaminergic and cholinergic neurons.[7][8] The physiological effects of orexins are mediated by two GPCRs: OX1R, which couples exclusively to the Gq signaling pathway, and OX2R, which can couple to both Gq and Gi pathways.[7][9] Genetic studies have shown that dysfunction of the orexin/OX2R system is a primary driver of narcolepsy, making the development of brain-penetrant OX2R agonists a key objective in sleep disorder research.[4][10]
While endogenous orexin peptides cannot efficiently cross the blood-brain barrier, small-molecule agonists like TAK-925 (Danavorexton) have shown clinical potential, validating this therapeutic approach.[4][11][12] The synthesis of novel chemical entities is crucial for exploring the structure-activity relationship (SAR) and optimizing properties such as potency, selectivity, and pharmacokinetics. Pyridine-based scaffolds are common in orexin receptor modulators, and strategic functionalization is key to achieving desired biological activity.[13][14]
This application note focuses on this compound as a versatile starting scaffold. Its utility stems from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions, which generally follows the order I > Br > Cl.[15] This allows for a regioselective, two-step diversification strategy:
-
Initial C-C or C-N bond formation at the more reactive C2-bromo position.
-
Subsequent C-N bond formation at the less reactive C4-chloro position.
The 5-fluoro substituent remains as a stable electronic modifier, which can contribute to binding affinity or metabolic stability.
Orexin Receptor Signaling Pathway
The primary signaling pathway for orexin receptors, particularly relevant for agonist screening, involves Gq protein activation. This cascade results in a measurable increase in intracellular calcium concentration.
Caption: Orexin receptor Gq signaling cascade leading to intracellular Ca²⁺ release.
Synthetic Strategy and Protocols
Our proposed synthetic workflow leverages sequential, palladium-catalyzed cross-coupling reactions to build complexity from the this compound core.
Caption: Overall workflow for synthesis and evaluation of orexin agonists.
Protocol 2.1: Step 1 - Suzuki-Miyaura Coupling at the C2 Position
Rationale: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, allowing for selective arylation at the 2-position. This protocol provides a general method for installing a variety of aryl or heteroaryl moieties, which are crucial for interaction with the orexin receptor binding pocket.[10][16] We propose a ligand-free, oxygen-promoted protocol in aqueous media, which offers advantages in terms of speed, cost, and environmental impact.[16][17]
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.1 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Isopropanol/Water (1:1 v/v)
-
Reaction vessel (e.g., microwave vial or sealed tube)
Step-by-Step Procedure:
-
To a reaction vessel, add this compound (1.0 mmol, 209.4 mg).
-
Add the desired arylboronic acid (1.1 mmol).
-
Add K₂CO₃ (2.0 mmol, 276.4 mg) and Pd(OAc)₂ (0.02 mmol, 4.5 mg).
-
Add 6 mL of a 1:1 isopropanol/water mixture.
-
Seal the vessel and place it in a preheated oil bath or microwave reactor at 80-100 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 30-60 minutes.[16]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chloro-5-fluoropyridine intermediate.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Effective and readily available palladium source.[16] |
| Base | K₂CO₃ | Common, effective base for Suzuki couplings. |
| Solvent | Isopropanol/H₂O (1:1) | Aqueous media can accelerate the reaction and is environmentally benign.[18] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for catalytic turnover without degrading reagents. |
| Atmosphere | Air | Oxygen in the air can act as a promoter in some ligand-free systems.[16] |
Protocol 2.2: Step 2 - Buchwald-Hartwig Amination at the C4 Position
Rationale: With the C2 position functionalized, the C4-chloro substituent becomes the target for installing a side chain containing a basic nitrogen, a common feature in orexin agonists that often forms a key salt bridge interaction within the receptor.[10] The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[19][20]
Materials:
-
2-Aryl-4-chloro-5-fluoropyridine intermediate (from Protocol 2.1)
-
Desired primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Crucially, ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (N₂ or Ar) as the catalyst system is air-sensitive.
-
To a dry reaction flask, add the 2-aryl-4-chloro-5-fluoropyridine intermediate (1.0 mmol).
-
Add NaOtBu (1.4 mmol, 134.5 mg).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction flask.
-
Add the anhydrous solvent (Toluene or Dioxane, 5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the flask and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) source for Buchwald-Hartwig reactions. |
| Ligand | Xantphos | A wide-bite-angle phosphine ligand, often effective for coupling with heteroaryl chlorides.[21] |
| Base | NaOtBu | A strong, non-nucleophilic base required for deprotonating the amine and facilitating the catalytic cycle.[20] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required for this reaction. |
| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) catalyst and phosphine ligand from oxidative degradation. |
Biological Evaluation: In Vitro Agonist Activity Assay
Rationale: To determine if the synthesized compounds function as orexin receptor agonists, a functional cell-based assay is required. A calcium mobilization assay is a standard method for measuring the activation of Gq-coupled receptors like OX1R and OX2R.[9][22] Agonist binding triggers the Gq pathway, leading to a transient increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.
Protocol 3.1: Calcium Mobilization Assay
Materials:
-
HEK293 or CHO cells stably expressing human OX1R or OX2R.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Pluronic F-127.
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).
-
Test compounds (synthesized agonists) dissolved in DMSO.
-
Positive control: Orexin-A peptide.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Step-by-Step Procedure:
-
Cell Plating: Seed the OX1R- or OX2R-expressing cells into 384-well plates at an appropriate density (e.g., 10,000-15,000 cells/well) and incubate overnight at 37 °C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and Probenecid in assay buffer.
-
Aspirate the cell culture medium from the plate and add the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37 °C, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the Orexin-A standard in assay buffer. The final DMSO concentration should be kept low (<0.5%).
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Use the instrument's automated injector to add the compound dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.
-
-
Data Analysis:
-
The agonist response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to the maximum response produced by a saturating concentration of Orexin-A (100%) and the buffer-only control (0%).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Hypothetical Data Summary
| Compound | R¹ (from Suzuki) | R² (from Buchwald-Hartwig) | OX1R EC₅₀ (nM) | OX1R Eₘₐₓ (%) | OX2R EC₅₀ (nM) | OX2R Eₘₐₓ (%) |
| Control | - | - | 3.5 | 100 | 4.2 | 100 |
| Cmpd-1 | 4-Methoxyphenyl | N-methyl-ethylamine | 850 | 95 | 75 | 98 |
| Cmpd-2 | 3-Chlorophenyl | N-methyl-ethylamine | >1000 | 80 | 120 | 92 |
| Cmpd-3 | 4-Methoxyphenyl | Azetidine | 620 | 98 | 45 | 102 |
| Cmpd-4 | Pyridin-3-yl | Azetidine | 450 | 100 | 28 | 105 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The strategic use of this compound provides a robust and efficient platform for the synthesis of novel orexin receptor agonists. The differential reactivity of the halide substituents enables a controlled, sequential approach to molecular diversification through well-established Suzuki and Buchwald-Hartwig cross-coupling reactions. The protocols detailed herein offer a comprehensive guide for researchers, from chemical synthesis and purification to biological characterization. By systematically modifying the aryl and amine fragments introduced in this two-step process, researchers can conduct thorough SAR studies to identify potent and selective orexin receptor agonists with therapeutic potential for treating sleep disorders like narcolepsy.
References
- 1. The role of orexin neuron activity in sleep/wakefulness regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. sleepfoundation.org [sleepfoundation.org]
- 4. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of the wake-promoting agent TAK-925 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Danavorexton - Wikipedia [en.wikipedia.org]
- 13. Novel orexin receptor agonists based on arene- or pyridine-fused 1,3-dihydro-2H-imidazole-2-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 2-Bromo-4-chloro-5-fluoropyridine as a Versatile Building Block for Novel TNF-α Modulators
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing 2-Bromo-4-chloro-5-fluoropyridine as a strategic building block in the synthesis of small-molecule Tumor Necrosis Factor-alpha (TNF-α) modulators. TNF-α is a critical cytokine implicated in a wide array of inflammatory diseases, making it a highly validated therapeutic target.[1][2] Small-molecule inhibitors offer significant advantages over biologics, including oral bioavailability and reduced manufacturing costs.[3] The unique electronic and steric properties of the trisubstituted pyridine core of this compound offer a versatile scaffold for generating potent and selective TNF-α inhibitors. This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions, and provides robust protocols for the biological evaluation of the resulting compounds.
Introduction: The Rationale for Targeting TNF-α with Fluorinated Pyridine Scaffolds
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[1][2] While essential for immune homeostasis, its dysregulation is a key driver in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2] The clinical success of biologic agents that neutralize TNF-α has unequivocally validated this cytokine as a major therapeutic target.[1]
However, biologic-based therapies are associated with significant drawbacks, such as immunogenicity, high cost, and parenteral administration.[1][2][4] This has fueled a sustained effort in the discovery of orally bioavailable small-molecule TNF-α inhibitors.[3] One promising strategy involves the disruption of the functional TNF-α homotrimer, which is essential for receptor binding and signal transduction.[5][6] Small molecules can bind to interfaces between the subunits, promoting trimer disassembly and rendering the cytokine inactive.[3][5][6]
The this compound scaffold is an exemplary starting point for the development of such inhibitors. Its key attributes include:
-
Multiple Reaction Handles: The presence of distinct halogen atoms (Bromine, Chlorine, and Fluorine) at positions 2, 4, and 5 allows for regioselective functionalization through well-established synthetic methodologies. The differential reactivity of C-Br vs. C-Cl bonds in palladium-catalyzed couplings is particularly advantageous for sequential diversification.
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with the target protein.[7]
-
Structural Rigidity and Vectorial Diversity: The pyridine core provides a rigid scaffold, allowing for the precise spatial orientation of appended functionalities to probe the topology of the TNF-α binding pocket.
This guide will provide the foundational knowledge and practical protocols to leverage these advantages in a drug discovery program.
Synthetic Strategies and Key Protocols
The primary strategy for elaborating the this compound core involves sequential, regioselective palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for initial functionalization at the 2-position, followed by a subsequent coupling at the 4-position.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, enabling the introduction of aryl or heteroaryl moieties that can occupy key hydrophobic pockets in the TNF-α protein.
-
Catalyst Selection: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective for C-Br couplings on heteroaromatic systems. The choice of ligand is critical; for the less reactive C-Cl bond, more electron-rich and bulky phosphine ligands are typically required to facilitate the oxidative addition step.
-
Base Selection: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in aqueous solvent mixtures. The choice of base can influence reaction kinetics and side-product formation.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically employed to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
This protocol is a starting point and may require optimization for specific boronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 - 3.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The introduction of an amine functionality via Buchwald-Hartwig amination is a powerful strategy to introduce hydrogen bond donors and acceptors, which can form critical interactions with amino acid residues in the TNF-α binding site.
-
Ligand is Key: The success of Buchwald-Hartwig amination on electron-deficient heteroaryl chlorides often hinges on the use of specialized, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands stabilize the palladium center and promote the challenging reductive elimination step that forms the C-N bond.
-
Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine in the catalytic cycle. The choice of base must be compatible with other functional groups in the molecule.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the phosphine ligands and deactivate the catalyst. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is critical.
This protocol assumes the C2-position has been previously functionalized and targets the less reactive C-Cl bond.
Reaction Scheme:
Materials:
-
2-Aryl-4-chloro-5-fluoropyridine (from the previous step)
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 - 2.0 equivalents)
-
Anhydrous, degassed toluene or dioxane
-
Saturated aqueous ammonium chloride
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 equiv.), the phosphine ligand (e.g., XPhos, 0.03 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the 2-Aryl-4-chloro-5-fluoropyridine substrate (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture with stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Biological Evaluation Protocols
Once novel compounds have been synthesized, their ability to modulate TNF-α must be assessed. A tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models, is recommended.
Primary Screening: TNF-α Inhibition Assays
High-throughput screening assays are essential for initial evaluation. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA are robust, sensitive, and automatable platforms for measuring TNF-α levels in cell culture supernatants.[8]
Principle: This assay uses two anti-TNF-α antibodies labeled with a donor (Europium Cryptate) and an acceptor (XL665). In the presence of TNF-α, the antibodies are brought into proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The resulting signal is proportional to the amount of TNF-α.[8]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
HTRF TNF-α assay kit (containing labeled antibodies and standards)
-
384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 384-well plate at a density of 5 x 10⁴ cells/well in culture medium.
-
Compound Addition: Add test compounds at various concentrations (typically a 10-point dose-response curve). Include vehicle (DMSO) and positive control (known TNF-α inhibitor) wells.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Following the manufacturer's instructions for the HTRF kit, add the mixture of donor and acceptor-labeled anti-TNF-α antibodies to each well.
-
Incubation: Incubate for 2-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/615nm * 10,000) and plot the results against compound concentration to determine the IC₅₀ value.
Secondary Screening: In Vivo Models of Inflammation
Promising compounds should be evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties. The lipopolysaccharide (LPS)-induced TNF-α production model in mice is a standard and rapid method for evaluating acute anti-inflammatory activity.
Materials:
-
Balb/c mice (8-10 weeks old)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS)
-
Anesthesia
-
Blood collection supplies
-
Murine TNF-α ELISA kit
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.
-
LPS Challenge: After a set period (e.g., 1 hour post-compound administration), inject mice with a sublethal dose of LPS (e.g., 1 mg/kg, i.p.).
-
Blood Collection: At the time of peak TNF-α production (typically 90 minutes post-LPS challenge), collect blood samples via cardiac puncture under terminal anesthesia.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a murine-specific ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Compare the plasma TNF-α levels in the compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
Data Presentation and Visualization
Quantitative Data Summary
| Compound ID | C2-Substituent | C4-Substituent | THP-1 IC₅₀ (nM) | Murine LPS Model (% Inhibition @ 30 mg/kg) |
| Example-1 | 4-Fluorophenyl | Morpholine | Data to be generated | Data to be generated |
| Example-2 | 2-Thienyl | Piperazine | Data to be generated | Data to be generated |
| Example-3 | 3-Pyridyl | N-Methyl-aniline | Data to be generated | Data to be generated |
Table 1: A template for summarizing synthetic and biological data for novel compounds derived from this compound.
Visualizations
Caption: Sequential cross-coupling strategy for elaborating the core scaffold.
Caption: Inhibition of TNF-α signaling via trimer disruption.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the development of novel small-molecule TNF-α modulators. The strategic, regioselective functionalization of its halogenated positions through robust palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of potency and pharmacokinetic properties. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate new chemical entities based on this privileged scaffold. Future work should focus on expanding the library of derivatives and establishing a clear structure-activity relationship (SAR) to guide the rational design of next-generation TNF-α inhibitors with superior therapeutic profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesized pyridine compound derivatives decreased TNF alpha and adhesion molecules and ameliorated HSV-induced inflammation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2023240253A2 - Modulators of tnf-alpha activity - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20230000861A1 - Tumor necrosis factor alpha (tnf-alpha) small molecule inhibitor - Google Patents [patents.google.com]
Application Note: Strategic Sonogashira Coupling of 2-Bromo-4-chloro-5-fluoropyridine for Pharmaceutical Scaffolding
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation is renowned for its operational simplicity and tolerance of a wide array of functional groups, making it an indispensable tool in the synthesis of complex molecules.[1][2] Its applications are particularly profound in the fields of medicinal chemistry, natural product synthesis, and materials science, where the resulting arylalkyne structures serve as critical pharmacophores and versatile synthetic intermediates.[1][2][4]
This guide provides a detailed examination of the Sonogashira coupling as applied to 2-Bromo-4-chloro-5-fluoropyridine, a highly functionalized and electron-deficient heterocyclic building block. The strategic, regioselective functionalization of such polysubstituted pyridines is of paramount importance in drug discovery, allowing for the precise tuning of a molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
Guiding Principle: Regioselectivity in Polyhalogenated Pyridines
The success of a cross-coupling strategy with a polyhalogenated substrate hinges on predictable regioselectivity. The reactivity of halogens in palladium-catalyzed reactions, including the Sonogashira coupling, follows a well-established trend: I > Br > OTf > Cl.[1][5][6]
For the substrate this compound, this reactivity hierarchy dictates that the oxidative addition to the palladium(0) catalyst will occur preferentially at the more reactive C-Br bond at the C2 position. This inherent selectivity allows for the targeted installation of an alkynyl group at C2, while preserving the C-Cl bond at the C4 position for subsequent, orthogonal chemical transformations, such as a Buchwald-Hartwig amination or a Suzuki coupling under more forcing conditions.
Mechanistic Rationale: The Dual Catalytic Cycle
The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4][5][7] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle: This is the primary cross-coupling engine.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine, forming a Pd(II)-aryl complex.[4][5]
-
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The newly formed Pd(II)-dialkynyl-aryl complex undergoes reductive elimination, forging the desired C-C bond and regenerating the active Pd(0) catalyst.[5][6]
-
-
The Copper Cycle: This cycle serves to activate the terminal alkyne.
-
π-Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity.
-
Deprotonation: An amine base deprotonates the alkyne, forming the key copper(I) acetylide intermediate, which then participates in the palladium cycle.[8]
-
While highly effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[1] Consequently, copper-free Sonogashira protocols have been developed and represent a valuable alternative, particularly for sensitive substrates.[2][3][9][10]
Visualization of the Catalytic Pathway
Caption: The dual catalytic cycle of the Sonogashira coupling.
Protocol Design: Key Parameters and Optimization Strategy
The successful execution of the Sonogashira coupling on this compound requires careful consideration of several parameters. The electron-deficient nature of the pyridine ring can make it susceptible to side reactions or catalyst inhibition, necessitating a well-tuned system.
Table 1: Critical Reaction Parameters
| Parameter | Recommended Choices & Considerations | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, (AllylPdCl)₂ | Pd(II) sources like PdCl₂(PPh₃)₂ are often more air-stable and are reduced in situ to the active Pd(0) species.[1][4][7] |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | Essential for the classical mechanism to facilitate alkyne activation. Must be of high purity.[11] |
| Phosphine Ligand | PPh₃, P(t-Bu)₃, cataCXium® A | Triphenylphosphine (PPh₃) is a standard choice. For challenging couplings, bulkier, more electron-rich ligands like P(t-Bu)₃ can accelerate oxidative addition and reductive elimination.[12] |
| Base | Et₃N, i-Pr₂NEt (DIPEA), Pyrrolidine | An amine base is required to neutralize the HBr byproduct and deprotonate the alkyne.[1][5] It can often serve as a co-solvent. |
| Solvent | DMF, THF, Dioxane | Must be anhydrous and rigorously degassed to prevent catalyst deactivation and alkyne homocoupling.[1][13] |
| Temperature | 50-100 °C | Couplings with aryl bromides typically require heating to achieve a reasonable reaction rate.[1][14] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent oxidative degradation of the Pd(0) catalyst and to suppress the Glaser homocoupling side reaction.[1] |
Optimization Workflow
When developing a protocol for a new substrate, a systematic approach to optimization is recommended. The following workflow can guide the process from initial screening to a high-yielding reaction.
Caption: Logical workflow for Sonogashira reaction optimization.
Detailed Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-chloro-5-fluoropyridine
This protocol describes a representative procedure on a 1.0 mmol scale. All operations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Materials and Reagents:
-
This compound (209.5 mg, 1.0 mmol, 1.0 equiv)
-
Phenylacetylene (112.3 mg, 1.1 mmol, 1.1 equiv, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (35.1 mg, 0.05 mmol, 5 mol%)
-
Copper(I) iodide [CuI] (9.5 mg, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (5 mL, anhydrous)
-
N,N-Dimethylformamide (DMF) (5 mL, anhydrous)
-
Ethyl acetate (for workup and chromatography)
-
Hexanes (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Equipment:
-
100 mL oven-dried, two-neck round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle with temperature controller
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
Vessel Preparation: To the oven-dried flask containing a magnetic stir bar, add this compound (209.5 mg), PdCl₂(PPh₃)₂ (35.1 mg), and CuI (9.5 mg).
-
Causality Note: Adding the solid reagents first allows for efficient removal of atmospheric oxygen from the vessel. The purity of CuI is critical; older or discolored (green/brown) batches should be purified or replaced.
-
-
Inerting the Atmosphere: Seal the flask with septa. Evacuate the flask under high vacuum for 5 minutes and then backfill with inert gas. Repeat this cycle a total of three times.
-
Causality Note: This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and promote the unwanted homocoupling of phenylacetylene.
-
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add phenylacetylene (121 µL) dropwise via syringe.
-
Causality Note: The amine base serves as both a reagent to neutralize the HBr formed and as a solvent. DMF helps to solubilize the pyridine substrate and catalytic species.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Causality Note: Aryl bromides require thermal energy to facilitate the rate-limiting oxidative addition step.[1] Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Monitoring Progress: Monitor the reaction by TLC (e.g., using 10% Ethyl Acetate/Hexanes as eluent). Spot the reaction mixture against a spot of the starting this compound. The reaction is complete when the starting material spot is no longer visible (typically 3-6 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the dark slurry with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Causality Note: Filtration removes insoluble palladium species and copper salts, which can interfere with purification.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 25 mL).
-
Causality Note: The NH₄Cl wash removes the bulk of the triethylamine and its hydrobromide salt. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 10% ethyl acetate). Combine the fractions containing the desired product and concentrate to yield the pure 2-(phenylethynyl)-4-chloro-5-fluoropyridine.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvents. | 1. Use a fresh batch of palladium catalyst. Consider a more active ligand system (e.g., Pd₂(dba)₃ with XPhos). 2. Increase temperature incrementally to 100 °C. 3. Use freshly distilled/anhydrous solvents and high-purity reagents. |
| Significant Alkyne Homocoupling | 1. Presence of oxygen. 2. High catalyst loading or prolonged reaction time. | 1. Improve the inert atmosphere technique; ensure all solvents are thoroughly degassed. 2. Switch to a copper-free protocol using a palladium/phosphine catalyst and an inorganic base like K₂CO₃.[10] |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Base is too strong or nucleophilic. | 1. Lower the reaction temperature and accept a longer reaction time. 2. Switch to a non-nucleophilic hindered base like DIPEA or an inorganic base like Cs₂CO₃. |
| Formation of Dark Tar/Palladium Black | Catalyst decomposition. | 1. Ensure the reaction is strictly anaerobic. 2. Use a more robust phosphine ligand that better stabilizes the palladium center. |
Conclusion
The Sonogashira coupling provides a reliable and regioselective method for the alkynylation of this compound at the C2 position. A thorough understanding of the reaction mechanism and the critical role of each component—catalyst, ligand, base, and solvent—is essential for success. By employing rigorous inert atmosphere techniques and rationally selected conditions, researchers can efficiently access valuable 2-alkynyl-4-chloro-5-fluoropyridine intermediates, opening avenues for the synthesis of novel, highly functionalized heterocyclic compounds for application in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scirp.org [scirp.org]
The Strategic Utility of 2-Bromo-4-chloro-5-fluoropyridine in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Halogenated Pyridines in Agrochemical Design
The pyridine scaffold is a cornerstone in modern agrochemical discovery, present in a multitude of commercially successful herbicides, fungicides, and insecticides. The introduction of specific halogen patterns on this heterocyclic core is a well-established strategy to modulate a molecule's biological efficacy, metabolic stability, and mode of action. 2-Bromo-4-chloro-5-fluoropyridine is a highly functionalized and versatile building block, offering multiple reaction sites for synthetic chemists to explore. The strategic placement of bromine, chlorine, and fluorine atoms allows for selective and sequential chemical transformations, making it an invaluable starting material for the synthesis of complex agrochemical candidates. This guide provides an in-depth look at the applications of this compound in agrochemical synthesis, with a focus on its use in the development of novel herbicides.
Core Reactivity and Synthetic Potential
The reactivity of the substituents on the this compound ring is dictated by their electronic and positional properties. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the ease of oxidative addition of the C-Br bond to the palladium catalyst. The chlorine atom at the 4-position and the fluorine atom at the 5-position are less reactive in such couplings, allowing for the selective functionalization of the 2-position. This differential reactivity is a key advantage in multi-step synthetic sequences.
Application in Herbicide Synthesis: A Representative Pathway
A significant application of halogenated pyridines lies in the synthesis of herbicides that target key enzymes in plant metabolic pathways. The structural motif of a 3-chloro-5-fluoropyridine core is found in several potent herbicidal molecules. Here, we outline a representative synthetic pathway to a novel herbicidal candidate, starting from this compound.
Synthetic Workflow Overview
The overall strategy involves a key Suzuki-Miyaura cross-coupling reaction to install a substituted aryl group at the 2-position, followed by functional group manipulations to introduce the necessary pharmacophore for herbicidal activity.
Caption: Synthetic workflow from this compound to a target herbicidal molecule.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a representative herbicidal analogue.
Part 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with a substituted phenylboronic acid. The bromine at the 2-position is selectively targeted in this reaction.
Reaction Scheme:
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Substituted Phenylboronic Acid | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 |
| SPhos (Ligand) | 0.04 |
| Potassium Carbonate (K₂CO₃) | 2.0 |
| 1,4-Dioxane | - |
| Water | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aryl-4-chloro-5-fluoropyridine intermediate.
Expected Outcome:
| Product | Yield Range | Purity |
| 2-Aryl-4-chloro-5-fluoropyridine | 75-90% | >95% |
Part 2: Nucleophilic Aromatic Substitution for Amine Installation
This protocol details the introduction of an amino group at the 4-position of the pyridine ring via nucleophilic aromatic substitution of the chloro group. This transformation is crucial for installing a key functional group for herbicidal activity.
Reaction Scheme:
Materials:
| Reagent | Molar Eq. |
| 2-Aryl-4-chloro-5-fluoropyridine | 1.0 |
| Ammonia (7N solution in Methanol) | Excess |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 |
| N,N-Dimethylformamide (DMF) | - |
Procedure:
-
In a sealed pressure vessel, dissolve the 2-aryl-4-chloro-5-fluoropyridine intermediate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Add a 7N solution of ammonia in methanol in excess.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-amino-2-aryl-5-fluoropyridine derivative.
Expected Outcome:
| Product | Yield Range | Purity |
| 4-Amino-2-aryl-5-fluoropyridine | 60-75% | >95% |
Conclusion: A Versatile Building Block for Agrochemical Innovation
This compound stands out as a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its well-defined and differential reactivity at the halogenated positions allows for the strategic and controlled construction of complex molecular architectures. The representative protocols provided herein for Suzuki-Miyaura coupling and nucleophilic aromatic substitution demonstrate a plausible and efficient pathway to access herbicidal candidates with the desirable 4-amino-3-chloro-5-fluoropyridine scaffold. These methodologies offer a solid foundation for researchers and scientists in the agrochemical industry to explore the vast potential of this building block in the development of next-generation crop protection solutions.
Troubleshooting & Optimization
Introduction: Navigating the Challenges of 2-Bromo-4-chloro-5-fluoropyridine
An in-depth technical guide for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, yet its application to complex heteroaromatic systems presents unique challenges. The substrate 2-Bromo-4-chloro-5-fluoropyridine is a prime example—an electron-deficient, polyhalogenated pyridine that demands a nuanced approach to achieve high yields and selectivity. The primary hurdles include:
-
Chemoselectivity: The presence of three distinct halogen atoms (Br, Cl, F) requires conditions that selectively activate the most labile C-Br bond for oxidative addition, leaving the stronger C-Cl and C-F bonds intact.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1]
-
Sluggish Reactivity: The electron-deficient nature of the pyridine ring can impede the initial oxidative addition step, often the rate-limiting step of the reaction.[2]
This technical support guide provides a structured troubleshooting framework, detailed protocols, and evidence-based solutions to overcome these challenges, enabling you to optimize your Suzuki reactions and improve yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered when performing Suzuki couplings with this compound.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes?
Low conversion is typically a sign of an inactive or inefficient catalytic system. Several factors could be at play.
-
Cause 1: Inefficient Catalyst Activation or Decomposition. The active catalyst in a Suzuki reaction is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ. This process can be inefficient or the resulting Pd(0) can agglomerate into catalytically inactive palladium black.[4][5]
-
Solution:
-
Use a Pre-formed Pd(0) Source: Employ a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.
-
Utilize Modern Precatalysts: Use commercially available precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for rapid and clean generation of the active Pd(0) species.
-
Ensure Rigorous Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[6] Degas all solvents and the reaction vessel thoroughly (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 20-30 minutes).[7]
-
-
-
Cause 2: Inappropriate Ligand Choice. For an electron-deficient and potentially coordinating substrate like this pyridine, standard ligands like PPh₃ are often insufficient. The ligand is critical for stabilizing the catalyst, promoting oxidative addition, and preventing catalyst deactivation.[1]
-
Solution:
-
Switch to Bulky, Electron-Rich Ligands: These are the gold standard for challenging Suzuki couplings.[8] They increase the electron density on the palladium center, which facilitates the oxidative addition of the C-Br bond, and their steric bulk promotes the final reductive elimination step.[1][2] Excellent choices include Buchwald-type biaryl phosphine ligands like SPhos or XPhos .[8]
-
Consider N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SImes, often delivered as PEPPSI-type precatalysts, are also highly effective for coupling heteroaryl halides.[1]
-
-
-
Cause 3: Incorrect Base or Solvent. The base activates the boronic acid for transmetalation, and the solvent influences solubility and reaction kinetics. An improper choice can stall the reaction.
-
Solution:
-
Base: A moderately strong base is required. K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ for challenging substrates.[9][10] They have good solubility in common solvent mixtures and are effective at promoting the reaction.
-
Solvent: A polar aprotic solvent is typically best. A mixture of 1,4-dioxane/water (e.g., 4:1 or 5:1) or toluene/water is a good starting point.[9][11] The water is crucial for dissolving the base and facilitating the formation of the reactive boronate species.[12][13]
-
-
Q2: The reaction is messy, consuming the starting material but yielding multiple products and byproducts. What is happening?
A messy reaction profile points towards a lack of selectivity and the occurrence of side reactions.
-
Cause 1: Protodeboronation. This is the cleavage of the boronic acid's C-B bond, which is replaced by a hydrogen atom from a proton source (like water).[5][14] This consumes your coupling partner without forming the desired product. Electron-rich boronic acids are particularly susceptible.[15]
-
Solution:
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol boronic ester (Bpin) . These are less prone to premature decomposition and release the boronic acid slowly under the reaction conditions.[5]
-
Minimize Water: While some water is beneficial, an excessive amount can accelerate protodeboronation. Use a solvent ratio like 10:1 dioxane/water or even anhydrous conditions if the problem persists.[5]
-
Choose a Milder Base: If using a strong base like NaOH, switch to K₃PO₄ or KF.[16]
-
-
-
Cause 2: Homocoupling. The boronic acid can couple with itself to form a biaryl byproduct (R-B(OH)₂ + R-B(OH)₂ → R-R). This is often driven by the presence of oxygen or unreduced Pd(II) in the reaction mixture.[6]
-
Solution:
-
Rigorous Degassing: As mentioned before, ensure an oxygen-free environment.[17]
-
Slow Addition of Reagents: In some cases, slow addition of the boronic acid can maintain its low concentration, favoring the cross-coupling pathway over homocoupling.
-
-
-
Cause 3: Dehalogenation. The starting material's C-Br bond is replaced by a hydrogen atom. This occurs when a palladium-hydride species forms and undergoes reductive elimination with the aryl halide.[6]
-
Solution:
-
Scrutinize Reagents: Ensure solvents (like isopropanol) or bases (like alkoxides) that can readily generate hydride species are not used unless intended.
-
Optimize Ligand: A well-chosen ligand can accelerate the desired cross-coupling steps, outcompeting the dehalogenation pathway.
-
-
Q3: How can I ensure the reaction is selective for the C-Br bond over the C-Cl bond?
This is a question of chemoselectivity, which is governed by bond strength and reactivity.
-
Scientific Principle: The oxidative addition step is kinetically controlled. The C-Br bond (average bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). Therefore, the palladium catalyst will preferentially insert into the C-Br bond.[10]
-
Solution:
-
Control Temperature: Use the mildest temperature that allows for efficient reaction at the C-Br bond (e.g., 80-100 °C). Excessively high temperatures could begin to activate the C-Cl bond, especially with a highly active catalyst system.
-
Judicious Ligand Choice: While highly active ligands (like Buchwald's) are needed, extremely reactive systems under harsh conditions might compromise selectivity. Start with SPhos or XPhos under standard conditions.
-
Monitor the Reaction: Use GC-MS or LC-MS to track the consumption of the starting material and the formation of the desired product. If you see evidence of dichlorinated byproducts, consider lowering the temperature or catalyst loading.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: Why is a bulky, electron-rich phosphine ligand so effective for this substrate?
The efficacy of these ligands stems from their ability to address the core challenges of this substrate:
-
Facilitates Oxidative Addition: The electron-donating phosphine increases the electron density on the Pd(0) center, making it more nucleophilic and better able to attack and cleave the C-Br bond of the electron-deficient pyridine.
-
Promotes Reductive Elimination: The steric bulk of the ligand forces the two organic groups on the palladium intermediate into close proximity, accelerating the final C-C bond-forming reductive elimination step. This helps ensure the catalyst turns over efficiently.[1]
-
Stabilizes the Catalyst: The bulky ligand creates a protective steric pocket around the palladium atom, preventing the formation of inactive palladium dimers or clusters (palladium black).[1]
FAQ 2: What is the role of water in the reaction? Should I run it completely dry?
Water plays a surprisingly complex and often beneficial role.[12][13]
-
Positive Effects: It helps dissolve inorganic bases like K₃PO₄ and K₂CO₃, ensuring a homogeneous reaction mixture. It also participates in the equilibrium that forms the highly nucleophilic "ate" complex [R-B(OH)₃]⁻, which is believed to be the active species in the transmetalation step.[15][18]
-
Negative Effects: As discussed, excess water can lead to protodeboronation of the boronic acid.[5]
Data & Protocols
Table 1: Ligand & Base Screening for a Model 2-Bromopyridine System
The following data is illustrative, based on established trends for the Suzuki coupling of structurally similar, electron-deficient 2-bromopyridines, to guide your optimization.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | < 20 | Poor conversion, catalyst decomposition observed. |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 75 | Good conversion, minor side products. |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 92 | Excellent yield, clean reaction profile. |
| 4 | PEPPSI-IPr (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 88 | NHC catalyst shows high activity. |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (anhydrous) | 110 | 65 | Slower reaction and lower yield without water. |
This data is compiled for educational purposes based on trends reported in the literature for similar substrates.[1][8][20] Researchers should perform their own optimization.
Diagrams: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield dot
// Nodes start [label="Low Yield with\nthis compound", shape=ellipse, fillcolor="#EA4335"]; check_catalyst [label="Is Starting Material Consumed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; no_conversion [label="Problem: Catalyst Inactivity\n\n1. Check Degassing Technique\n2. Switch to Pd(0) Source\n3. Use Bulky, Electron-Rich Ligand\n(e.g., SPhos, XPhos)", fillcolor="#4285F4", shape=box]; conversion [label="Problem: Side Reactions\n\n1. Analyze Byproducts (GC-MS)\n2. Check for Protodeboronation\n3. Check for Homocoupling", fillcolor="#4285F4", shape=box]; protodeboronation [label="Protodeboronation is Major\n\n- Use Pinacol Boronic Ester\n- Reduce Water Content\n- Use Milder Base (e.g., K₃PO₄)", fillcolor="#34A853", shape=box]; homocoupling [label="Homocoupling is Major\n\n- Improve Degassing\n- Use Pd(0) Precatalyst\n- Check Boronic Acid Purity", fillcolor="#34A853", shape=box];
// Edges start -> check_catalyst; check_catalyst -> no_conversion [label=" No"]; check_catalyst -> conversion [label=" Yes"]; conversion -> protodeboronation; conversion -> homocoupling; }
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-4-chloro-5-fluoropyridine Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Bromo-4-chloro-5-fluoropyridine. This challenging substrate, with its multiple reactive sites and electron-deficient pyridine core, requires careful optimization of reaction conditions to achieve high yields and selectivity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter.
The strategic functionalization of polysubstituted pyridines is a cornerstone of modern medicinal chemistry. However, substrates like this compound present unique hurdles. The inherent reactivity differences between the C-Br and C-Cl bonds, coupled with the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst, necessitate a nuanced approach to catalyst system selection and loading optimization.[1][2]
This resource is designed to empower you with the knowledge to navigate these complexities, transforming challenging couplings into successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the most likely causes and how can I fix it?
A1: Low or no yield in this specific coupling is a common issue with several potential root causes:
-
Inadequate Catalyst Activity for C-Cl Bond Activation: While the C-Br bond is more reactive, subsequent or desired coupling at the C-Cl position is challenging and requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands promote the difficult oxidative addition step at the C-Cl bond and stabilize the active catalytic species.[4]
-
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-documented issue with 2-halopyridines.[1]
-
Solution: The use of sterically hindered ligands, as mentioned above, can create a "pocket" around the palladium atom, physically blocking the pyridine nitrogen from coordinating.
-
-
Suboptimal Base Selection: The choice and solubility of the base are critical. A weak or poorly soluble base may not be effective in the transmetalation step of the catalytic cycle.[5]
-
Presence of Oxygen: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen, which can lead to rapid deactivation and the formation of palladium black.[5][6]
-
Solution: Ensure all solvents and reagents are rigorously degassed prior to use. The freeze-pump-thaw method is highly effective. The reaction vessel must be thoroughly purged and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen).[4]
-
Q2: I am observing significant homocoupling of my boronic acid reagent. How can I suppress this side reaction?
A2: Homocoupling of the boronic acid (Glaser coupling) is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of the boronic acid reagent.[5][7]
-
Recommended Solutions:
-
Improve Degassing: This is the most critical step. Re-evaluate and enhance your degassing procedure for all solvents. Ensure the reaction is maintained under a strict inert atmosphere from start to finish.[5]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.[5]
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat may disfavor the homocoupling pathway.[5]
-
Control Copper Loading (in Sonogashira): If you are performing a Sonogashira coupling, high concentrations of the copper(I) co-catalyst can accelerate alkyne homocoupling. Use the minimum effective amount of CuI.[7]
-
Q3: The reaction starts but stalls before completion, leaving significant amounts of starting material. What's happening and what should I do?
A3: Reaction stalling is a classic sign of catalyst deactivation during the reaction.[4]
-
Potential Causes & Solutions:
-
Catalyst Decomposition: The catalyst may not be stable enough under the reaction conditions (e.g., high temperature).
-
Insufficient Initial Catalyst Loading: The initial amount of catalyst may simply not be enough to carry the reaction to completion.
-
Solution: Increase the initial catalyst loading incrementally. For example, if you started at 1 mol%, try increasing to 2.5 mol% and then 5 mol%, monitoring the effect on conversion and byproduct formation.[4] Keep in mind that excessively high loadings can sometimes lead to an increase in side products.[8]
-
-
Q4: How do I determine the optimal catalyst loading for my reaction? Is more always better?
A4: Finding the optimal catalyst loading is a balancing act between reaction efficiency, cost, and purity. More is not always better. While insufficient catalyst leads to low conversion, excessive loading can increase side reactions, complicate product purification (residual palladium is a major concern in pharmaceutical applications), and increase costs.[8][9]
-
Systematic Approach to Optimization:
-
Start Low: Begin with a relatively low catalyst loading, typically in the range of 0.5–2.0 mol %.[10]
-
Incremental Increases: If the reaction is sluggish or incomplete, increase the loading in small, defined steps (e.g., to 3 mol%, then 5 mol%).[4]
-
Monitor Key Metrics: For each loading level, carefully monitor the reaction yield, purity (by LC-MS or GC-MS), and reaction time.
-
Identify the "Sweet Spot": The optimal loading is the lowest amount that provides a high yield of the desired product in a reasonable timeframe with minimal side-product formation.
-
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst System[6] 2. Catalyst Poisoning[1] 3. Insufficient Degassing[4] 4. Suboptimal Base or Temperature[5][6] | 1. Switch to a more active catalyst: Use a Pd source (Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich ligand (SPhos, XPhos, RuPhos). Consider using a stable pre-catalyst.[4][11] 2. Rigorous Inert Atmosphere: Improve degassing of all solvents and reagents. Ensure the reaction is maintained under a positive pressure of argon or nitrogen.[5] 3. Screen Bases: Try stronger bases like K₃PO₄ or Cs₂CO₃.[4] 4. Increase Temperature: Incrementally increase the reaction temperature in 10-20 °C intervals.[6] |
| Significant Side Product Formation (e.g., Homocoupling, Hydrodehalogenation) | 1. Presence of Oxygen (promotes homocoupling)[5] 2. Presence of Moisture/Proton Source (promotes hydrodehalogenation)[5][6] 3. High Catalyst Loading | 1. Strictly Anaerobic/Anhydrous Conditions: Rigorously degas solvents and use anhydrous reagents. Ensure all glassware is oven-dried.[5][6] 2. Optimize Catalyst Loading: Reduce catalyst loading if conversion is already high. Excess catalyst can sometimes promote side reactions.[8] 3. Lower Temperature: If feasible, running the reaction at a lower temperature can increase selectivity.[5] |
| Reaction Stalls Mid-Way | 1. Catalyst Deactivation/Decomposition[4] 2. Insufficient Initial Catalyst Loading | 1. Use a More Stable Catalyst: Switch to a pre-formed palladium-ligand complex (precatalyst) which often offers greater stability.[4] 2. Increase Catalyst Loading: Incrementally increase the initial catalyst concentration.[4] 3. Avoid Excessive Heat: High temperatures can accelerate catalyst decomposition. Find the lowest effective temperature for the reaction.[5] |
| Inconsistent or Irreproducible Results | 1. Variable Quality of Reagents (catalyst, ligand, base)[11] 2. Inconsistent Reaction Setup (degassing, moisture control) | 1. Use a Stable Precatalyst: This ensures a consistent and well-defined ligand-to-metal ratio for every reaction.[11] 2. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for reagent handling, degassing, and reaction setup. 3. Reagent Purity: Use high-purity reagents and anhydrous, degassed solvents. Impurities can poison the catalyst.[6] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting a low-yielding coupling reaction.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Experimental Protocols & Data
The following sections provide a generalized, yet detailed, experimental protocol for a Suzuki-Miyaura coupling reaction. This should serve as a robust starting point for your optimization studies.
General Protocol for Suzuki-Miyaura Coupling
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the boronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Under a positive pressure of inert gas, add this compound (1.0 equiv.).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
Reaction Execution and Work-up:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Upon completion (typically determined by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[4]
Illustrative Data: Effect of Catalyst Loading
The following table presents illustrative data based on typical optimization experiments for challenging Suzuki couplings. Actual results for this compound will require experimental verification.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | - | 5 | <10 | Ineffective for challenging substrate. |
| 2 | Pd(OAc)₂ | SPhos | 1 | 45 | Incomplete conversion. |
| 3 | Pd(OAc)₂ | SPhos | 2.5 | 88 | Good conversion and yield. |
| 4 | Pd(OAc)₂ | SPhos | 5 | 89 | Marginal improvement in yield for double the catalyst cost. |
| 5 | Pd₂(dba)₃ | XPhos | 2 | 91 | Excellent yield, alternative robust system. |
| Estimated yield based on typical outcomes for similar substrates. |
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. For Suzuki-Miyaura coupling, the generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. interesjournals.org [interesjournals.org]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: 2-Bromo-4-chloro-5-fluoropyridine
This guide is designed for researchers, chemists, and drug development professionals working with 2-Bromo-4-chloro-5-fluoropyridine. It provides in-depth technical support, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use in synthetic chemistry.
Introduction: Understanding the Reactivity of this compound
This compound is a versatile, poly-halogenated heterocyclic building block prized in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its three halogen substituents, which allows for selective functionalization. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.
The key to successfully using this reagent lies in understanding the hierarchy of reactivity for each halogen in different reaction types. This guide will primarily focus on the two most common applications: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
In SNAr reactions on electron-deficient rings like pyridine, the rate of displacement for halogens typically follows the order: F > Cl > Br > I.[1] This is because the high electronegativity of fluorine powerfully polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex.[1]
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: Which halogen is most likely to be displaced in an SNAr reaction with this compound?
A1: The fluorine atom at the 4-position is the most probable site for nucleophilic attack. The 4-position is activated by the ring nitrogen, and fluorine is generally the best leaving group in SNAr reactions on pyridines.[1][2]
Q2: Can I achieve substitution at the 2-position (bromine) or is disubstitution a concern?
A2: While substitution at the 4-position is kinetically favored, substitution at the 2-position (displacing bromine) or even disubstitution can occur under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, extended reaction times). If your desired product is from substitution at the 2-position, you may need to explore alternative strategies or accept the formation of isomeric mixtures that will require careful purification.
Q3: What are the most common side products in SNAr reactions with this substrate?
A3: The most common side products are:
-
Isomeric Products: Resulting from nucleophilic attack at the 2-position (C-Br) or 6-position, if accessible.
-
Disubstitution Products: Where both the fluorine and either the bromine or chlorine are replaced.
-
Hydrolysis Products: If water is present, particularly with strong bases, hydrolysis can lead to the formation of the corresponding hydroxypyridine.[3]
Troubleshooting Guide: SNAr Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Reaction temperature too low. 3. Inappropriate solvent. 4. Deactivated substrate due to impurities. | 1. Use a stronger nucleophile or convert the nucleophile to its more reactive salt (e.g., using NaH or K₂CO₃). 2. Gradually increase the reaction temperature, monitoring for side product formation by TLC or LC-MS. 3. Switch to a polar aprotic solvent like DMSO or DMF to enhance SNAr rates. 4. Ensure the starting material is pure and dry. |
| Formation of Multiple Products (Isomers/Disubstitution) | 1. Reaction temperature is too high. 2. Extended reaction time. 3. Excess nucleophile used. | 1. Reduce the reaction temperature. The kinetic product (substitution at C-F) should be favored at lower temperatures. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use a controlled stoichiometry of the nucleophile (e.g., 1.0-1.2 equivalents). |
| Presence of Hydroxypyridine Impurity | 1. Moisture in the reaction solvent or reagents. 2. Use of a strong aqueous base. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. If a base is needed, use a non-nucleophilic, anhydrous base like potassium carbonate or cesium carbonate. |
Visualizing SNAr on this compound
Caption: SNAr reaction pathways for this compound.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
For cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the reactivity of carbon-halogen bonds is generally the reverse of SNAr: I > Br > Cl > F. This provides an excellent opportunity for selective functionalization at the C-Br bond.
Frequently Asked Questions (FAQs): Cross-Coupling Reactions
Q1: Which position is reactive in a Suzuki or Stille coupling?
A1: The C-Br bond at the 2-position is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C-Cl bond. Therefore, you can selectively perform a cross-coupling reaction at the 2-position while leaving the chlorine and fluorine atoms untouched.
Q2: What are the common side reactions in these couplings?
A2: The most prevalent side reactions include:
-
Homocoupling: Dimerization of your boronic acid/ester (in Suzuki) or organostannane (in Stille) to form a biaryl or other symmetric byproduct.
-
Dehalogenation: Reductive cleavage of the C-Br bond, replacing it with a hydrogen atom. This is often caused by impurities in the reagents or solvent, or by certain reaction conditions.
-
Catalyst Decomposition: Formation of palladium black (inactive Pd(0)) can halt the reaction.
Q3: Can I couple at the C-Cl position?
A3: Yes, but it requires more specialized and typically more active catalysts (e.g., those using bulky, electron-rich phosphine ligands) and often higher reaction temperatures. A sequential coupling is feasible: first at the C-Br bond under standard conditions, followed by a second coupling at the C-Cl bond under more forcing conditions.
Troubleshooting Guide: Cross-Coupling Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | 1. Catalyst deactivation. 2. Insufficiently active catalyst for the C-Cl bond (if intended). 3. Poor quality boronic acid/ester (e.g., containing boroxine). 4. Ineffective base. | 1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Use degassed solvents. 2. For C-Cl coupling, screen different palladium catalysts and ligands. 3. Use freshly purchased or purified boronic acid. 4. Use a suitable base like K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Significant Homocoupling of Coupling Partner | 1. Reaction run in the presence of oxygen. 2. Palladium catalyst concentration too high. 3. Boronic acid is unstable under the reaction conditions. | 1. Thoroughly degas all solvents and reagents before adding the catalyst. Maintain a positive inert gas pressure. 2. Reduce the catalyst loading. 3. Consider using a more stable boronic ester (e.g., a pinacol ester). |
| Formation of Dehalogenated Byproduct | 1. Presence of protic impurities (e.g., water, alcohol). 2. Certain bases or additives can promote this pathway. | 1. Use anhydrous reagents and solvents. 2. Screen different bases. Sometimes, a weaker base can minimize dehalogenation. |
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Section 3: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical SNAr reaction targeting the displacement of the fluorine atom.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous K₂CO₃.
-
Add anhydrous DMSO via syringe.
-
Add the amine nucleophile to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol targets selective coupling at the C-Br bond.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane or Toluene/Ethanol mixture
Procedure:
-
To a round-bottom flask, add this compound and the arylboronic acid.
-
Add the solvent (e.g., 1,4-Dioxane).
-
Sparsely bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.
-
Add the 2M Na₂CO₃ solution.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Purification of 2-Bromo-4-chloro-5-fluoropyridine Reaction Products
Welcome to the technical support center for the purification of reaction products derived from 2-bromo-4-chloro-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate, the purity of its derivatives is paramount for the success of subsequent reactions and the integrity of final compounds.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind experimental choices.
Understanding the Landscape: Common Reactions and Impurities
This compound is frequently employed in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions. The purification strategy must account for the specific impurities generated from these processes.
Table 1: Potential Impurities in Reactions of this compound
| Impurity Category | Specific Examples | Origin / Cause |
| Starting Materials | Unreacted this compound, boronic acids/esters, terminal alkynes, amines. | Incomplete reaction conversion. |
| Catalyst Residues | Palladium complexes, copper salts, ligands (e.g., phosphines). | Remnants from cross-coupling reactions. |
| Reaction Byproducts | Homocoupled products (e.g., bipyridines), dehalogenated pyridines, products of side reactions. | Non-specific reactivity, catalyst decomposition, or suboptimal reaction conditions. |
| Reagent-Related | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃), phase-transfer catalysts. | Added reaction components. |
| Solvent Residues | Dioxane, Toluene, DMF, Acetonitrile. | Solvents used in the reaction or work-up. |
A successful purification begins with a clear understanding of what needs to be removed. Analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for diagnosing the composition of your crude reaction mixture.
General Purification Workflow
The purification process typically follows a multi-step sequence designed to remove different classes of impurities at each stage.
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4-chloro-5-fluoropyridine
Welcome to the technical support center for 2-Bromo-4-chloro-5-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuanced reactivity of this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic, empowering you to troubleshoot and optimize your reactions effectively. The choice of solvent is paramount, as it often dictates the regiochemical outcome and overall efficiency of transformations involving this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered when working with this compound, with a specific focus on how the reaction solvent is often the key variable.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to displace one of the halogens with an amine (or alkoxide) nucleophile. Why am I seeing low conversion or incorrect regioselectivity?
Answer: This is a classic challenge. The reactivity of this compound in SNAr reactions is dictated by the stability of the intermediate Meisenheimer complex. The pyridine nitrogen activates the positions ortho (C2) and para (C4) to it for nucleophilic attack.
-
Regioselectivity Explained: In this substrate, both the C2-Bromo and C4-Chloro positions are activated. However, for SNAr, displacement of the chloride at the C4 position is overwhelmingly favored . This is because the negative charge of the Meisenheimer complex formed upon attack at C4 can be delocalized onto the highly electronegative ring nitrogen, which is a major stabilizing factor.[1]
-
The Role of the Solvent: The solvent's primary role in SNAr is to solvate the charged intermediate and reactants.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, NMP, or acetonitrile are ideal for SNAr.[2] They are polar enough to dissolve the nucleophile and stabilize the charged Meisenheimer complex, but they do not hydrogen-bond with the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction.[3][4]
-
Polar Protic Solvents (Use with Caution): Solvents like methanol or ethanol can be used, but they can significantly slow down the reaction.[3][4] This is because they form a solvent shell around the nucleophile through hydrogen bonding, reducing its nucleophilicity. In some cases, this can alter selectivity, but for this substrate, it will likely just lead to lower efficiency.
-
Nonpolar Solvents (Not Recommended): Solvents like toluene or hexane are generally poor choices as they cannot stabilize the charged intermediate, leading to extremely slow or no reaction.
-
Troubleshooting Checklist for SNAr:
-
Confirm your solvent choice: Are you using a polar aprotic solvent like DMF or DMSO?
-
Check your base: A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often required to deprotonate the nucleophile (e.g., an amine or alcohol) without competing in the substitution.
-
Temperature: SNAr reactions often require heat (50-120 °C) to proceed at a reasonable rate.
-
Moisture: Ensure your reaction is dry, as water can protonate your nucleophile and reduce its reactivity.
FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am attempting a Suzuki-Miyaura coupling to form a C-C bond, but I'm getting a low yield and recovering my starting material. Which halogen should be reacting, and what is the best solvent system?
Answer: In palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is typically I > Br > Cl > F for the oxidative addition step. Therefore, you should expect the reaction to occur selectively at the C2-Bromo position .
-
The Role of the Solvent System: The solvent system in a Suzuki coupling is complex and must accommodate both organic and inorganic components.
-
Biphasic Mixtures (Recommended): A mixture of an organic solvent and water is almost always the best choice.[5] The organic solvent dissolves the substrate and the palladium catalyst/ligand complex, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄). This creates a large interfacial area where the reaction can occur.
-
Single Polar Aprotic Solvents (Can work, but may be suboptimal): While DMF can be used, it's often not as efficient as biphasic systems for Suzuki couplings. The role of the solvent can be more complex than simple polarity; specific interactions with the catalyst and base are crucial.[8][9]
-
Degassing is Critical: All palladium(0) catalysts are sensitive to oxygen. Your chosen solvent system must be rigorously degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes) to prevent catalyst oxidation and deactivation.[5]
-
Troubleshooting Checklist for Suzuki Coupling:
-
Solvent Degassing: Did you thoroughly degas your solvent mixture? This is the most common cause of failure.
-
Base Solubility: Is your base (e.g., K₂CO₃) soluble in the chosen solvent system? If not, the reaction will not proceed. This is why the addition of water is so important.[5]
-
Catalyst/Ligand Choice: Is your palladium catalyst and ligand appropriate for a heteroaryl bromide? Systems like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a phosphine ligand are common choices.[6]
FAQ 3: Metal-Halogen Exchange (Lithiation)
Question: I want to generate an organometallic species for subsequent reaction with an electrophile. Which halogen will be exchanged, and what solvent is required?
Answer: Metal-halogen exchange with strong bases like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) will occur preferentially at the most acidic proton or the most labile halogen. For this substrate, the exchange occurs at the C2-Bromo position .
-
Solvent Requirements are Strict: This reaction is highly sensitive to the solvent.
-
Anhydrous Ethereal Solvents (Mandatory): You must use anhydrous, non-protic solvents. Tetrahydrofuran (THF) or diethyl ether (Et₂O) are the standard choices. These solvents are required to solvate the organolithium reagent and the resulting lithiated pyridine species.
-
Low Temperatures are Essential: These reactions are typically run at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or attack on the solvent itself.
-
Protic Solvents (Must be Avoided): Any trace of protic material (water, alcohols) will instantly quench the organolithium reagent and the desired product. All glassware must be flame-dried, and solvents must be rigorously dried over a suitable agent (e.g., sodium/benzophenone ketyl for THF).
-
Troubleshooting Checklist for Lithiation:
-
Anhydrous Conditions: Is your glassware perfectly dry and your solvent truly anhydrous?
-
Temperature Control: Was the reaction maintained at a sufficiently low temperature (e.g., -78 °C with a dry ice/acetone bath)?
-
Reagent Quality: Is your n-BuLi or t-BuLi solution properly titrated and not degraded?
Summary of Solvent Effects on Reactivity
| Reaction Type | Target Position | Recommended Solvents | Solvents to Avoid | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | C4-Cl | DMF, DMSO, NMP, Acetonitrile | Toluene, Hexanes, Methanol (use with caution) | Polar aprotic solvents stabilize the charged Meisenheimer intermediate without deactivating the nucleophile.[3][4] |
| Suzuki-Miyaura Cross-Coupling | C2-Br | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Non-degassed solvents, single non-polar solvents | Biphasic systems dissolve both organic substrate and inorganic base; degassing prevents catalyst oxidation.[5] |
| Metal-Halogen Exchange (Lithiation) | C2-Br | Anhydrous THF, Anhydrous Et₂O | Any protic solvent (H₂O, alcohols), CH₂Cl₂ | Ethereal solvents are required to solvate the organolithium species; protic sources will quench the reaction. |
Visualizing the Reactivity Landscape
The choice of reaction conditions, particularly the solvent, allows for the selective functionalization of two distinct positions on the pyridine ring.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 2-Bromo-4-chloro-5-fluoropyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-5-fluoropyridine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this highly functionalized pyridine intermediate. The presence of multiple halogen substituents creates unique challenges in controlling regioselectivity and minimizing byproduct formation. This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Section 1: Core Synthetic Strategy and Impurity Genesis
The most reliable and common approach for introducing a bromine atom at the 2-position of a pyridine ring, especially when an amino group is present, is the Sandmeyer reaction .[1][2] This classic transformation involves the diazotization of a primary aromatic amine followed by the substitution of the resulting diazonium salt with a bromide, typically from a copper(I) bromide source.[3]
Therefore, a logical synthetic precursor for this compound is 2-Amino-4-chloro-5-fluoropyridine . The overall process involves two key stages:
-
Diazotization: The conversion of the 2-amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Sandmeyer Bromination: The displacement of the diazonium group with a bromide ion, catalyzed by copper(I) bromide.
This pathway, while effective, is susceptible to several side reactions that lead to the formation of specific impurities. Understanding the origin of these byproducts is the first step toward their mitigation.
Caption: Proposed synthesis of this compound via a Sandmeyer reaction, highlighting key stages and points of impurity formation.
Section 2: Troubleshooting Guide for Impurity Management
This section addresses specific problems you may encounter during the synthesis, providing the causal chemistry and actionable solutions.
Question 1: My final product is contaminated with a significant amount of unreacted 2-Amino-4-chloro-5-fluoropyridine. What went wrong?
Answer:
-
Root Cause Analysis: The presence of the starting amine indicates a failure in one of the two core steps: either the initial diazotization was incomplete, or the subsequent Sandmeyer reaction did not go to completion.
-
Incomplete Diazotization: The formation of the diazonium salt is highly dependent on temperature and stoichiometry. If the temperature rises prematurely, the nitrous acid can decompose. Insufficient sodium nitrite or acid will result in unreacted amine.
-
Inefficient Sandmeyer Reaction: The copper(I)-catalyzed displacement of the diazonium group is the rate-determining step for product formation. Low catalyst activity, incorrect temperature, or the presence of inhibiting species can stall the reaction.
-
-
Expert Recommendations & Solutions:
-
Strict Temperature Control: The diazotization step must be performed at a low temperature, typically between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range, especially during the slow, dropwise addition of the sodium nitrite solution.[4]
-
Verify Reagent Stoichiometry and Quality: Use a slight excess (1.1 to 1.2 equivalents) of sodium nitrite to ensure complete conversion of the amine. Ensure the copper(I) bromide is of high quality; oxidized (greenish) Cu(I)Br containing Cu(II) can be less effective.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis on a quenched aliquot to monitor the disappearance of the starting material before proceeding with the workup.
-
Question 2: I've isolated a byproduct with a lower molecular weight that appears to be missing the bromine atom. How is this possible?
Answer:
-
Root Cause Analysis: You are likely observing the formation of 4-chloro-5-fluoropyridine , a debrominated or "protodebrominated" impurity. This can occur through reductive side reactions where the diazonium group is replaced by a hydrogen atom instead of a bromide. This side reaction is often promoted by certain reducing agents or by using an alcohol as a solvent under specific conditions.
-
Expert Recommendations & Solutions:
-
Choice of Acid: While various acids can be used for diazotization, using hydrobromic acid (HBr) provides the bromide counter-ion directly in the reaction mixture, which can favor the desired Sandmeyer pathway.
-
Avoid Reductive Conditions: Ensure that no unintended reducing agents are present. The reaction is typically performed in an aqueous medium. If an organic co-solvent is necessary, avoid alcohols like ethanol or isopropanol, which can act as hydrogen donors in the presence of diazonium salts.
-
Purification: This impurity often has a significantly different boiling point and polarity compared to the target product, making it separable by fractional distillation under reduced pressure or by column chromatography.
-
Question 3: My mass spectrometry analysis shows a peak corresponding to the replacement of the bromine with a hydroxyl group. What is this impurity and how do I prevent it?
Answer:
-
Root Cause Analysis: This impurity is 2-Hydroxy-4-chloro-5-fluoropyridine . It forms when the diazonium salt intermediate reacts with water, which is present as the solvent.[5] This is a common and competitive side reaction in aqueous Sandmeyer reactions.[1] The formation of this phenolic byproduct is favored if the displacement with bromide is slow or if the reaction temperature is allowed to rise significantly after the diazonium salt is formed, as this can promote the thermal decomposition of the diazonium salt to the pyridyl cation, which is then trapped by water.
-
Expert Recommendations & Solutions:
-
Control Temperature Post-Diazotization: After the diazonium salt is formed, it should be used promptly. Avoid letting the solution warm up before the addition of the copper(I) bromide catalyst.
-
Optimize Catalyst Addition: Add the CuBr catalyst solution smoothly and ensure good mixing to facilitate a rapid Sandmeyer reaction, which will outcompete the slower reaction with water.
-
Purification Strategy: The hydroxylated impurity is significantly more polar than your target product due to its ability to act as a hydrogen bond donor. This makes it easily separable using silica gel column chromatography. It will have a much lower Rf value on a TLC plate.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the best analytical techniques for profiling impurities in this synthesis?
-
A combination of techniques is ideal. GC-MS is excellent for identifying volatile impurities like the debrominated byproduct and for confirming the mass of the main product and isomers. HPLC with a UV detector is the gold standard for quantifying the purity of the final product and detecting less volatile impurities like the hydroxylated byproduct.[6][7] NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F) is indispensable for structural confirmation of the target molecule and for identifying isomers, which may have identical masses but different spectral patterns.[6]
-
-
Q2: How critical is the purity of the starting 2-Amino-4-chloro-5-fluoropyridine?
-
It is absolutely critical. Any impurities present in the starting material, such as isomers from its own synthesis, will likely carry through the reaction and contaminate the final product. Always verify the purity of the starting amine by GC-MS or HPLC before beginning the synthesis.
-
-
Q3: Can I use N-Bromosuccinimide (NBS) instead of a Sandmeyer reaction?
-
Direct bromination of a pyridine ring with NBS is a form of electrophilic aromatic substitution.[8][9] The success and regioselectivity of this reaction would depend heavily on the directing effects of the chloro and fluoro substituents. Given the presence of the strongly activating amino group in the precursor, a Sandmeyer reaction is generally a more controlled and predictable method for specifically replacing the amino group with a bromine atom.[10]
-
Section 4: Key Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol is a self-validating system for determining the purity of the final product and quantifying known impurities.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare a stock solution of the sample in acetonitrile at approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject 5 µL onto the column.
-
Purity is determined by the area percentage of the main peak. The hydroxylated impurity will elute earlier, while the debrominated impurity will elute slightly earlier or later depending on the exact conditions.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is designed to remove polar impurities, such as the hydroxylated byproduct.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Ethyl Acetate in Hexanes. Start with 5% Ethyl Acetate / 95% Hexanes.
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry, free-flowing powder.
-
Carefully load the dry-loaded sample onto the top of the packed column.
-
Begin elution with 5% Ethyl Acetate / Hexanes, collecting fractions. The non-polar debrominated impurity and the target product will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 10-15% Ethyl Acetate) to elute the more polar hydroxylated byproduct.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Section 5: Data Summary and Workflow Visualization
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Identification Method & Key Signature |
| 2-Amino-4-chloro-5-fluoropyridine | C₅H₄ClFN₂ | 146.55 | LC-MS: Appears at m/z 147 [M+H]⁺. More polar than product. |
| 2-Hydroxy-4-chloro-5-fluoropyridine | C₅H₃ClFNO | 147.54 | LC-MS: Appears at m/z 148 [M+H]⁺. Significantly more polar. ¹H NMR: Broad OH signal. |
| 4-Chloro-5-fluoropyridine | C₅H₃ClFN | 131.54 | GC-MS: Lower molecular ion peak at m/z 131. Less polar than product. |
Troubleshooting Workflow
Caption: A logical workflow for identifying and resolving common impurities encountered during the synthesis of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 5. CAS 1196152-88-1: 2-Bromo-5-fluoropyridin-4-ol [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. heteroletters.org [heteroletters.org]
Technical Support Center: Temperature Optimization for Cross-Coupling with 2-Bromo-4-chloro-5-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the temperature in cross-coupling reactions involving the challenging substrate, 2-Bromo-4-chloro-5-fluoropyridine. Our focus is to move beyond simple protocols and provide a mechanistic understanding to empower your experimental design.
Core Principles: The Energetic Landscape of Cross-Coupling
Temperature is arguably the most critical, yet sensitive, parameter in a cross-coupling reaction. It governs the kinetics of every elementary step in the catalytic cycle and the rates of competing, undesirable side reactions. For a polyhalogenated, electron-deficient substrate like this compound, precise temperature control is paramount for achieving high yield and selectivity.
The catalytic cycle is a delicate balance of competing processes, each with its own activation energy. Temperature acts as the primary tool to navigate this landscape.
Caption: Fig 1. The influence of temperature on the catalytic cycle.
-
Oxidative Addition : This is often the rate-determining step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[1] This step requires sufficient thermal energy to overcome its activation barrier. For this compound, oxidative addition will preferentially occur at the more labile Carbon-Bromine bond.[1]
-
Reductive Elimination : This is the final, product-forming step where the new C-C or C-Heteroatom bond is formed, regenerating the Pd(0) catalyst.[2] This step is also promoted by heat.
-
Catalyst Decomposition : At excessively high temperatures, the palladium catalyst, particularly the active Pd(0) species, can agglomerate and precipitate as inactive palladium black.[3] This is a common cause of stalled or incomplete reactions.
-
Side Reactions : Elevated temperatures can provide enough energy to activate alternative, undesired reaction pathways, such as homocoupling of coupling partners or hydrodehalogenation (loss of Br or Cl).[4][5]
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is sluggish or not going to completion. Should I just increase the temperature?
Answer: While insufficient temperature is a common reason for a sluggish reaction, indiscriminately increasing the heat can be counterproductive. A methodical approach is required.
-
Initial Diagnosis: First, confirm that other parameters are not the root cause. Ensure your reagents are pure, the solvent is anhydrous and properly degassed, and the reaction is under a rigorously inert atmosphere.[6] Oxygen is a known culprit for catalyst deactivation and promoting side reactions.[7]
-
Incremental Increase: If other factors are ruled out, increase the temperature in small, controlled increments (e.g., 10-20 °C). A reaction that is slow at 80 °C might proceed efficiently at 100 °C without significant decomposition.[8]
-
Monitor for Byproducts: As you increase the temperature, carefully monitor the reaction profile by TLC, GC-MS, or LC-MS. Look for the appearance of new spots or peaks that could indicate decomposition of starting materials or the formation of byproducts like homocoupled arenes or debrominated starting material.[4]
-
Consider Microwave Heating: For particularly stubborn couplings, microwave irradiation can be effective. The rapid and uniform heating can significantly shorten reaction times.[9][10] However, it is crucial to use a dedicated microwave reactor with internal temperature monitoring, as the temperature can rise much faster than with conventional heating, risking catalyst decomposition.[11]
Q2: I'm observing a black precipitate (palladium black) in my reaction flask. What is happening and how does temperature play a role?
Answer: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[3] Its formation is a clear sign of catalyst decomposition, and high temperature is a primary cause.[3][6]
-
Primary Cause: High temperatures accelerate the rate at which active Pd(0) complexes decompose and aggregate.[3] It is always advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]
-
Preventative Measures:
-
Lower the Temperature: This is the most direct solution. If you observe decomposition at 110 °C, attempt the reaction at 90-100 °C.
-
Use Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are designed to stabilize the Pd(0) center and prevent the aggregation that leads to palladium black formation.[3]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[3][12] Rigorous degassing of solvents and maintaining a positive pressure of argon or nitrogen is essential.
-
Check Reagent Purity: Impurities in solvents, bases, or starting materials can act as catalyst poisons, accelerating decomposition.[12]
-
Q3: I'm getting a mixture of products, including debromination and/or dechlorination. How can I improve selectivity by adjusting the temperature?
Answer: This issue relates directly to the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is weaker and more reactive in oxidative addition than the C-Cl bond.[1] Temperature control is your primary tool for exploiting this difference.
-
Favoring C-Br Coupling: To achieve selective coupling at the C-2 (bromo) position, use the mildest possible conditions. Lowering the reaction temperature will disfavor the more energy-intensive oxidative addition into the stronger C-Cl bond. For many selective couplings on polyhalogenated substrates, starting at or near room temperature and gently heating is a viable strategy.[12][13]
-
Avoiding Hydrodehalogenation: The replacement of a halogen with a hydrogen atom is a common side reaction, often exacerbated by higher temperatures. If you observe significant amounts of 4-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine, lowering the temperature is a critical first step.
Q4: What is a good starting temperature for different cross-coupling reactions with this compound?
Answer: The optimal temperature depends heavily on the specific coupling partners, catalyst system, and solvent. However, the following table provides validated starting points for optimization. The goal is always to use the lowest effective temperature.
| Cross-Coupling Reaction | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura | 80 - 110 °C | Lower temperatures may be needed to prevent protodeboronation of the boronic acid, especially with aqueous bases.[7][8] |
| Buchwald-Hartwig Amination | 80 - 110 °C | The choice of base and ligand is critical. Some modern catalyst systems can operate at lower temperatures.[14][15] |
| Sonogashira | 25 - 80 °C | Often proceeds at lower temperatures. This is crucial for maintaining selectivity and preventing copper-catalyzed alkyne homocoupling (Glaser coupling).[12][13] |
| Mizoroki-Heck | 60 - 100 °C | Higher temperatures can lead to catalyst decomposition and side reactions. The nature of the olefin is a major factor.[16][17] |
Q5: How does microwave heating affect temperature optimization for this substrate?
Answer: Microwave-assisted synthesis accelerates reactions by using dielectric heating to rapidly and uniformly raise the temperature of the reaction mixture.[9][11] This can be a powerful tool, but it requires careful control.
-
Benefit: Dramatically reduced reaction times are possible, often turning an 18-hour reaction into a 15-30 minute procedure.[5][9] This can minimize the total time the catalyst is exposed to high temperatures, potentially reducing overall decomposition.
-
Risk: Without accurate internal fiber-optic temperature probes, it is easy to overshoot the target temperature, leading to rapid catalyst decomposition and byproduct formation.[11][18] The "power" setting on a microwave is not a substitute for direct temperature measurement.
-
Recommendation: When transferring a conventionally heated protocol to a microwave, start with a lower target temperature than the conventional method (e.g., start at 100 °C in the microwave if the conventional method used 120 °C) and optimize from there.
Experimental Protocol: Temperature Screening
This protocol outlines a general procedure for efficiently screening multiple temperatures for your cross-coupling reaction using a parallel synthesis setup or multiple individual reaction vessels in a temperature-controlled heating block.
1. Reaction Setup (per vessel):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the coupling partner (e.g., boronic acid, 1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).[8]
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and/or ligand.[19]
-
Seal each vial with a cap containing a PTFE septum.
2. Inert Atmosphere:
-
Manifold the vials together using needles connected to a Schlenk line.
-
Evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]
3. Reagent Addition:
-
Using a syringe, add the anhydrous, degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M).[8]
4. Temperature Screening:
-
Place the vials in a pre-heated aluminum block with wells for each vial, or a parallel synthesizer, set to your desired temperatures (e.g., Vial 1: 60 °C, Vial 2: 80 °C, Vial 3: 100 °C, Vial 4: 120 °C).
-
Stir the reactions vigorously for a predetermined time (e.g., 4-18 hours).
5. Analysis:
-
After the allotted time, cool the reactions to room temperature.
-
Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion of starting material and the relative ratio of product to byproducts. This data will reveal the optimal temperature for maximizing yield while minimizing side reactions.
Caption: Fig 2. Troubleshooting workflow for temperature optimization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive elimination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Ligand Selection for Palladium-Catalyzed Reactions of 2-Bromo-4-chloro-5-fluoropyridine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the nuances of ligand selection for palladium-catalyzed cross-coupling reactions involving the versatile, yet challenging, building block: 2-Bromo-4-chloro-5-fluoropyridine. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the inherent reactivity order for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order of their bond dissociation energies: C-I > C-Br > C-Cl.[1] For this compound, the Carbon-Bromine (C-Br) bond at the C2 position is inherently more reactive than the Carbon-Chlorine (C-Cl) bond at the C4 position. Therefore, under "standard" or mild reaction conditions, oxidative addition of the palladium catalyst is expected to occur preferentially at the C2-Br bond.
Q2: Can I achieve selective coupling at the less reactive C4-Cl position?
A2: Yes, it is possible to invert the conventional chemoselectivity and achieve coupling at the C4-Cl position. This is a prime example of "ligand-controlled" reactivity.[2] By choosing a suitable sterically hindered ligand, you can direct the palladium catalyst to react preferentially at the C4 position. This strategy is particularly effective for Suzuki-Miyaura couplings.
Q3: How does the fluorine atom at the C5 position influence the reaction?
A3: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the pyridine ring. In the context of nucleophilic aromatic substitution (SNAr), a fluorine atom at the 5-position can slightly retard the reaction at the 2-position, possibly due to lone-pair/lone-pair repulsion with the incoming nucleophile in the Meisenheimer complex intermediate.[3] In palladium-catalyzed reactions, its electronic effect can also modulate the reactivity of the adjacent C4-Cl bond.
Q4: What are the most common side reactions to watch out for?
A4: The most common side reactions include:
-
Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom, leading to a reduced pyridine byproduct. This can occur with both bromo- and chloropyridines in the presence of a palladium catalyst and a hydrogen source (e.g., from the solvent or amine).[4]
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki reactions) can occur, especially if the catalytic cycle is slow or inefficient.
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of a bulky ligand can help mitigate this by sterically shielding the palladium.
Troubleshooting Guide
Issue 1: Low or No Conversion to Product
Q: My cross-coupling reaction is showing very low or no yield. What are the primary troubleshooting steps?
A: Low or no conversion is a common issue that can often be resolved by systematically evaluating your reaction setup and components.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have been deactivated by oxygen.
-
Inappropriate Ligand Choice: The ligand may not be suitable for activating the specific C-X bond or stabilizing the catalyst.
-
Solution: For the less reactive C4-Cl bond, a more electron-rich and sterically bulky ligand is generally required compared to the C2-Br bond. Consult the ligand selection tables below for starting points.
-
-
Reagent Quality: Moisture or impurities in your starting materials, solvent, or base can poison the catalyst.
-
Solution: Use anhydrous solvents and ensure your amine (for Buchwald-Hartwig) or boronic acid (for Suzuki) is pure. If necessary, purify reagents before use.
-
-
Insufficient Base Strength or Solubility: The base plays a crucial role in the catalytic cycle (e.g., for transmetalation in Suzuki coupling).
Issue 2: Poor Selectivity (Mixture of C2 and C4 Coupled Products)
Q: I am getting a mixture of products from coupling at both the bromine and chlorine positions. How can I improve the selectivity?
A: Achieving high selectivity is a matter of fine-tuning the reaction conditions to favor one reaction pathway over the other.
For Selective C2-Br Coupling:
-
Strategy: Exploit the inherent higher reactivity of the C-Br bond.
-
Solutions:
-
Use Milder Conditions: Lower the reaction temperature and shorten the reaction time. This will favor the kinetically preferred reaction at the C2-Br bond.[1]
-
Choose a "Standard" Ligand: Less sterically demanding ligands, such as PPh₃ or bidentate ligands like dppf, are less likely to override the innate C2 selectivity.
-
Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of your coupling partner to minimize the chance of a second coupling event.
-
For Selective C4-Cl Coupling:
-
Strategy: Employ ligand-controlled conditions to override the natural reactivity.
-
Solutions:
-
Select a Bulky Ligand: Sterically hindered monodentate phosphine ligands (e.g., P(tBu)₃) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are known to promote coupling at the more sterically accessible C4 position in similar 2,4-dihalopyridine systems.[2]
-
Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the active catalytic species and, consequently, the selectivity.[2] A screening of this ratio may be beneficial.
-
Ligand and Condition Selection Tables
The following tables provide starting points for ligand selection and reaction conditions based on literature for analogous 2,4-dihalopyridine and 2,4-dihalopyrimidine systems. Optimization will likely be required for your specific substrate and coupling partner.
Table 1: Ligand Recommendations for Selective Coupling
| Desired Selectivity | Reaction Type | Recommended Ligand Class | Specific Ligand Examples | Rationale |
| C2-Bromo | Suzuki, Sonogashira, Buchwald-Hartwig | Standard Phosphines | PPh₃, dppf, BINAP | These ligands are less sterically demanding and allow the reaction to proceed at the more intrinsically reactive C-Br bond.[5][8] |
| C4-Chloro | Suzuki-Miyaura | Bulky Monodentate Phosphines | P(tBu)₃, PAd₂(n-Bu) | Increased steric bulk around the palladium center favors approach to the less hindered C4 position.[2] |
| C4-Chloro | Suzuki-Miyaura | N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Very bulky NHC ligands have shown high selectivity for the C4 position of 2,4-dichloropyridines.[2] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C2-Br Position
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) or Pd(dppf)Cl₂ (3 mol%)).
-
Seal the flask, then evacuate and backfill with argon or nitrogen (repeat three times).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at the C2-Br Position
-
In a glovebox or under a stream of argon, add to an oven-dried sealed tube the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).[9]
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, carefully quench the reaction, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: General Procedure for Selective Sonogashira Coupling at the C2-Br Position
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).[10]
-
Evacuate and backfill with argon (repeat three times).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., to 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent, and wash with aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Ligand Selection Logic Diagram
Caption: Decision workflow for ligand selection based on the desired regiochemical outcome.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing homocoupling in reactions with 2-Bromo-4-chloro-5-fluoropyridine
A Guide to Preventing Homocoupling in Cross-Coupling Reactions
Welcome to the Technical Support Center for 2-Bromo-4-chloro-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this versatile but challenging substrate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you minimize homocoupling and maximize the yield of your desired product.
Understanding the Challenge: The Reactivity of this compound
This compound is an electron-deficient heteroaryl halide. This electronic nature, combined with the presence of multiple halogen substituents, presents unique challenges in palladium-catalyzed cross-coupling reactions. The primary challenge addressed in this guide is the prevention of homocoupling, an undesired side reaction that leads to the formation of symmetrical biaryl or dienyne byproducts.
This guide will provide a structured approach to troubleshooting and optimizing your reactions, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a side reaction where two molecules of the same starting material couple together. In the context of reactions with this compound, this can result in the formation of 4,4'-dichloro-5,5'-difluoro-2,2'-bipyridine. This side reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and the resulting symmetrical byproduct can be difficult to separate during purification due to similar physicochemical properties.
Q2: Which halogen is expected to react in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F. For this compound, the Carbon-Bromine bond at the 2-position is significantly more reactive than the Carbon-Chlorine bond at the 4-position. Therefore, selective cross-coupling at the 2-position is expected under carefully controlled conditions.
Q3: What are the primary causes of homocoupling?
A3: The main drivers of homocoupling are:
-
Presence of Oxygen: Oxygen can facilitate the oxidative coupling of organoboron reagents (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions) and can also re-oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt (e.g., Pd(OAc)₂) is used, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via the homocoupling of the organometallic reagent (e.g., boronic acid).[1]
-
High Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. An unsuitable ligand may not effectively prevent side reactions.
Q4: How does the electron-deficient nature of the pyridine ring affect the reaction?
A4: The electron-withdrawing effects of the nitrogen atom and the fluorine substituent make the pyridine ring electron-deficient. This generally facilitates the oxidative addition step of the catalytic cycle, which can be beneficial. However, the nitrogen lone pair can also coordinate to the palladium catalyst, potentially forming inactive species. The use of bulky, electron-rich ligands is often necessary to prevent this catalyst inhibition.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Significant formation of 4,4'-dichloro-5,5'-difluoro-2,2'-bipyridine (homocoupling) and/or biaryl byproduct from the boronic acid.
Caption: Troubleshooting workflow for Suzuki coupling homocoupling.
| Parameter | Recommendation to Minimize Homocoupling | Scientific Rationale |
| Palladium Source | Use a Pd(0) precatalyst such as Pd₂(dba)₃. If using Pd(II), consider adding a mild reducing agent like potassium formate.[1] | Pd(0) is the active species in the catalytic cycle. Starting with a Pd(0) source eliminates the in situ reduction step where homocoupling of the boronic acid can occur.[1] |
| Ligand | Employ bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig classes (e.g., SPhos, XPhos, RuPhos). | These ligands promote the formation of monoligated Pd(0) species, which are highly active.[2] Their steric bulk accelerates the rate-limiting reductive elimination step, outcompeting side reactions that lead to homocoupling.[2] |
| Atmosphere | Maintain a strictly anaerobic environment. Degas solvents thoroughly (e.g., by freeze-pump-thaw or sparging with argon for 30-60 minutes). | Oxygen can lead to oxidative homocoupling of the boronic acid and can also deactivate the catalyst. Rigorous exclusion of oxygen is critical.[1] |
| Base | Use a moderately strong, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are often good choices. For base-sensitive substrates, KF can be effective. | The base activates the boronic acid for transmetalation. A very strong base can promote side reactions, while a base that is too weak will result in a sluggish reaction, allowing more time for homocoupling to occur. |
| Temperature | Optimize the temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. | Higher temperatures can increase the rate of homocoupling. Finding the minimum temperature required for efficient cross-coupling is key. |
Sonogashira Coupling
Problem: Significant formation of the symmetrical 1,3-diyne (Glaser-Hay homocoupling) and/or the pyridine homocoupled product.
Caption: Troubleshooting workflow for Sonogashira (Glaser) homocoupling.
| Parameter | Recommendation to Minimize Homocoupling | Scientific Rationale |
| Copper Co-catalyst | Consider "copper-free" Sonogashira conditions. If copper is necessary, use CuI and ensure strictly anaerobic conditions. | Glaser-Hay coupling, the oxidative homocoupling of terminal alkynes, is catalyzed by copper(I) salts in the presence of oxygen.[3] Eliminating copper or oxygen is the most effective way to prevent this side reaction. |
| Atmosphere | As with Suzuki coupling, a rigorously inert atmosphere is crucial, especially when using a copper co-catalyst. | Oxygen promotes the Cu(I)-mediated dimerization of the alkyne.[3] |
| Base | A bulky amine base such as diisopropylethylamine (DIPEA) is often preferred over less hindered amines like triethylamine (TEA). | The base deprotonates the terminal alkyne. Using an amine as a solvent can sometimes promote side reactions. Using a stoichiometric amount in a non-coordinating solvent can provide a cleaner reaction profile. |
| Ligand | For challenging substrates, bulky, electron-rich phosphine ligands can enhance the rate of the desired cross-coupling, minimizing the time for side reactions to occur. | An efficient catalyst system accelerates the main catalytic cycle, making it kinetically favored over the competing homocoupling pathway. |
| Additive | In some cases, the addition of a halide salt (e.g., n-Bu₄NCl) can improve reaction rates and suppress side reactions. | The halide can influence the coordination sphere of the palladium, potentially accelerating the catalytic cycle. |
Buchwald-Hartwig Amination
Problem: Formation of 4,4'-dichloro-5,5'-difluoro-2,2'-bipyridine (homocoupling) or hydrodehalogenation (replacement of bromine with hydrogen).
| Parameter | Recommendation to Minimize Homocoupling/Side Reactions | Scientific Rationale |
| Ligand | Use bulky, electron-rich biaryl monophosphine ligands (e.g., BrettPhos, RuPhos, XPhos).[4][5] | These ligands promote the formation of monoligated L-Pd(0) complexes, which are highly reactive in oxidative addition.[2][5] Their steric bulk also accelerates reductive elimination, which is often the rate-limiting step, thereby outcompeting side reactions like β-hydride elimination (which leads to hydrodehalogenation).[4] |
| Base | Use a strong, non-nucleophilic alkoxide base like NaOt-Bu or LiHMDS. | A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can be critical and may require screening.[6] |
| Palladium Source | Use air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) that are designed to readily form the active monoligated Pd(0) species in solution. | Precatalysts offer better reproducibility and activity compared to generating the catalyst in situ from sources like Pd(OAc)₂ and a separate ligand.[4][5] |
| Solvent | Aprotic, non-polar solvents like toluene or dioxane are commonly used. | The solvent must be able to solubilize the reaction components without coordinating strongly to the catalyst. Avoid using the amine reactant as the solvent. |
| Temperature | Typically requires elevated temperatures (80-110 °C). | The C-N bond-forming reductive elimination step often requires thermal energy. However, excessively high temperatures can lead to catalyst decomposition or increased side reactions. |
Experimental Protocols: Recommended Starting Conditions
The following is a general protocol for a Suzuki-Miyaura coupling reaction with this compound. Optimization will likely be required for specific substrates.
Objective: To perform a Suzuki-Miyaura cross-coupling while minimizing homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (finely powdered, oven-dried, 2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and purge with high-purity argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio) via syringe. The solvent should be rigorously degassed by sparging with argon for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic Cycle and Competing Homocoupling Pathway
The following diagram illustrates the desired cross-coupling cycle and the competing homocoupling pathway in a Suzuki-Miyaura reaction.
Caption: Desired cross-coupling cycle versus a competing homocoupling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
2-Bromo-4-chloro-5-fluoropyridine vs 2,5-dibromo-4-chloropyridine reactivity
An In-Depth Comparative Guide to the Reactivity of 2-Bromo-4-chloro-5-fluoropyridine and 2,5-dibromo-4-chloropyridine
For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry. These scaffolds provide multiple reactive handles that can be selectively addressed to build molecular complexity. This guide offers an in-depth comparison of the reactivity of two highly versatile building blocks: this compound and 2,5-dibromo-4-chloropyridine. We will explore their distinct reactivity profiles in key synthetic transformations, supported by mechanistic principles and experimental considerations, to empower chemists in making informed decisions for their synthetic campaigns.
Structural and Electronic Overview
The reactivity of a substituted pyridine is dictated by the nature and position of its substituents. The electron-withdrawing character of the ring nitrogen atom creates an electron-deficient (π-deficient) system, particularly activating the C2, C4, and C6 positions towards nucleophilic attack and oxidative addition. Halogens further modulate this reactivity through a combination of inductive (-I) and resonance (+M) effects, with the inductive effect typically dominating.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Clc1cncc(F)c1Br | 1033203-44-9[1][2] | C₅H₂BrClFN | 210.43 g/mol [2] |
| 2,5-dibromo-4-chloropyridine | Clc1cncc(Br)c1Br | 1033203-47-2[3][4][5] | C₅H₂Br₂ClN | 291.34 g/mol |
-
This compound: This molecule presents three different halogens. The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect. The bromine at the activated C2 position and the chlorine at the activated C4 position are the primary sites for reaction.
-
2,5-dibromo-4-chloropyridine: This compound features two bromine atoms at the C2 and C5 positions and a chlorine at the C4 position. The presence of two identical, highly reactive C-Br bonds introduces the challenge and opportunity of site-selective functionalization.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) are paramount for C-C and C-N bond formation. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The facility of this step is inversely correlated with the C-X bond dissociation energy.[6]
General Reactivity Trend: C-I > C-Br > C-Cl >> C-F[6][7]
This established trend dictates that C-Br bonds will react preferentially over C-Cl bonds, while C-F bonds are generally inert under standard cross-coupling conditions.
Comparative Analysis
-
This compound: The most labile site for oxidative addition is unequivocally the C2-Br bond . The C-Br bond is significantly weaker than the C-Cl and C-F bonds.[8] The C2 position is also electronically activated by the adjacent ring nitrogen.[9] Therefore, mono-functionalization via Suzuki, Sonogashira, or Buchwald-Hartwig amination will occur selectively at the C2 position, leaving the C-Cl and C-F bonds intact for potential subsequent transformations under more forcing conditions.
-
2,5-dibromo-4-chloropyridine: This substrate possesses two C-Br bonds. The general order of reactivity for positions on the pyridine ring favors oxidative addition at the more electron-deficient C2 and C4 positions over C5.[9] Consequently, the C2-Br bond is the primary site of reaction under carefully controlled conditions. Selective mono-alkynylation, -arylation, or -amination can be achieved at this position. The C5-Br bond can be engaged next, often requiring slightly higher temperatures or longer reaction times. The C4-Cl bond remains the least reactive site for cross-coupling.[10][11]
Summary of Cross-Coupling Reactivity
| Compound | Primary Reactive Site (Most Labile) | Secondary Reactive Site | Tertiary Reactive Site (Least Labile) |
| This compound | C2-Br | C4-Cl | C5-F (Inert) |
| 2,5-dibromo-4-chloropyridine | C2-Br | C5-Br | C4-Cl |
graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];subgraph Title [label="General Workflow for Selective Sonogashira Coupling", fontname="Arial", fontsize=14]direction LR; A[Polyhalopyridine] -- "Pd(0) Catalyst, Cu(I) co-catalyst" --> B{Catalytic Cycle}; C[Terminal Alkyne] -- "Base (e.g., Amine)" --> B; B -- "Selective Oxidative Additionat most reactive C-X bond" --> D[Alkynyl-Pd(II)-X Complex]; D -- "Transmetalation & Reductive Elimination" --> E[Mono-alkynylated Pyridine]; E -- "Purification or Second Coupling" --> F[Final Product]; end
A[fillcolor="#F1F3F4", fontcolor="#202124"]; C [fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; D [fillcolor="#FFFFFF", fontcolor="#202124"]; E [fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Caption: Generalized workflow for a selective Sonogashira cross-coupling reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNA)
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing electron-deficient rings. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[12]
Key Factors for SNAr:
-
Ring Activation: The ring must be electron-deficient. The pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack.[12]
-
Leaving Group Ability: The rate of displacement follows the order F > Cl > Br > I .[12] This counterintuitive trend arises because the highly electronegative fluorine atom strongly polarizes the C-F bond and effectively stabilizes the negative charge in the rate-determining Meisenheimer intermediate.[13]
Comparative Analysis
-
This compound: This molecule has halogens at the C2, C4, and C5 positions. The C2 and C4 positions are activated for nucleophilic attack. The C4 position is substituted with a chlorine atom. Given that chlorine is a good leaving group and the C4 position is highly activated, SNAr will occur selectively at the C4 position , displacing the chloride ion. The fluorine at C5 is not in an activated position and will not be displaced. The bromine at C2 is at an activated position, but chloride is a better leaving group than bromide in SNAr under many conditions, and attack at C4 is often favored.
-
2,5-dibromo-4-chloropyridine: In this case, the only halogen at a highly activated position (C2 or C4) is the chlorine atom at C4 . Therefore, nucleophilic attack by alkoxides, thiolates, or amines will occur exclusively at the C4 position to displace the chloride. The C-Br bonds at C2 and C5, while susceptible to cross-coupling, are significantly less reactive in SNAr reactions.
Caption: Decisive factors for selective SNAr at the C4 position.
Experimental Protocols
The following protocols are representative methodologies and should be optimized for specific substrates and scales.
Protocol 1: Selective Sonogashira Coupling of a 2-Bromopyridine Derivative
This protocol is adapted from methodologies for the Sonogashira coupling of bromopyridines and is applicable for the selective functionalization of the C2-Br bond in both target compounds.[14][15]
Objective: To selectively couple a terminal alkyne at the C2-Br position.
Materials:
-
This compound or 2,5-dibromo-4-chloropyridine (1.0 eq)
-
Terminal Alkyne (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or PdCl₂(PPh₃)₂ (0.05 eq)
-
Copper(I) Iodide (CuI) (0.03 - 0.1 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and co-solvent)
-
Anhydrous THF or Dioxane (solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine (1.0 eq), Pd catalyst, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., THF) followed by the amine base.
-
Degas the resulting solution by bubbling with inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature to 50 °C. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.[14]
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes a general procedure for the substitution of the C4-chloro group with an alcohol nucleophile.[12]
Objective: To selectively substitute the C4-Cl with an alkoxy group.
Materials:
-
This compound or 2,5-dibromo-4-chloropyridine (1.0 eq)
-
Alcohol (e.g., Methanol, Ethanol) (can be used as solvent)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)) (1.5 - 2.0 eq)
-
Anhydrous DMSO or DMF (co-solvent, if needed)
Procedure:
-
If using NaH: To a stirred suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add the alcohol (1.2 eq) dropwise. Stir for 20 minutes to form the alkoxide.
-
If using K₂CO₃: To a solution of the halopyridine (1.0 eq) and alcohol (1.2 eq) in DMSO, add K₂CO₃ (2.0 eq).
-
Add the halopyridine to the alkoxide solution (or the K₂CO₃ mixture).
-
Heat the reaction mixture to 80-100 °C and monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 4-alkoxy-substituted pyridine.
Conclusion and Strategic Recommendations
This compound and 2,5-dibromo-4-chloropyridine are valuable, yet distinct, building blocks for complex molecule synthesis. Their reactivity is governed by well-established principles of organic chemistry, allowing for predictable and selective functionalization.
-
For sequential cross-coupling reactions, both molecules offer a clear hierarchy of reactivity (C-Br > C-Cl). 2,5-dibromo-4-chloropyridine is particularly attractive for creating C2, C5-disubstituted pyridines, as it provides two reactive C-Br sites with good potential for stepwise functionalization. This compound is ideal for a clean, single cross-coupling at the C2 position.
-
For introducing nucleophiles, both compounds will react selectively at the C4-position via an SNAr mechanism , displacing the chloride. This provides a reliable entry point for installing oxygen, nitrogen, or sulfur-based functional groups at the C4 position while preserving the bromine atoms for subsequent cross-coupling chemistry.
By understanding these orthogonal reactivity modes, researchers can design efficient and elegant synthetic routes, leveraging the specific halogen patterns of each molecule to achieve their desired molecular architecture.
References
- 1. This compound | 1033203-44-9 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 2,5-dibroMo-4-chloropyridine | 1033203-47-2 [chemicalbook.com]
- 4. 2,5-dibroMo-4-chloropyridine | 1033203-47-2 [amp.chemicalbook.com]
- 5. 2,5-dibromo-4-chloropyridine | 1033203-47-2 | IRB20347 [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
The Strategic Selection of Halopyridine Building Blocks in Modern Drug Discovery: A Comparative Analysis
Introduction: The Pyridine Ring and the Transformative Power of Halogenation
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved drugs.[1][2] Its nitrogen atom provides a key point for hydrogen bonding and modulates the electronic properties of the ring, influencing solubility, metabolic stability, and target engagement.[1] However, the true versatility of the pyridine ring in drug discovery is often unlocked through halogenation. The introduction of fluorine, chlorine, bromine, or iodine—the halopyridines—provides medicinal chemists with a powerful toolkit to fine-tune the physicochemical and pharmacological properties of a drug candidate.[3]
This guide offers a comparative analysis of halopyridine building blocks, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to make strategic decisions in lead optimization. We will delve into the nuanced effects of each halogen on key drug-like properties, explore their synthetic accessibility, and provide practical experimental protocols for their incorporation into molecular scaffolds.
Comparative Analysis of Halopyridine Building Blocks
The choice of halogen is a critical decision in drug design, as each imparts a unique combination of steric and electronic properties to the pyridine ring. This section will compare and contrast the impact of fluorine, chlorine, bromine, and iodine on physicochemical properties, ADME profiles, and their roles in structure-activity relationships.
Physicochemical Properties: A Quantitative Comparison
The electronic nature of the halogen atom directly influences the basicity (pKa) and lipophilicity (logP) of the pyridine ring. These parameters are fundamental to a drug's absorption, distribution, and target interaction.
| Building Block | Position | pKa | logP |
| Pyridine | - | 5.23 | 0.64 |
| 2-Fluoropyridine | 2 | -0.44 | 1.15 |
| 3-Fluoropyridine | 3 | 2.97 | 0.96 |
| 4-Fluoropyridine | 4 | 3.69 | 0.88 |
| 2-Chloropyridine | 2 | 0.72 | 1.22 |
| 3-Chloropyridine | 3 | 2.84 | 1.13 |
| 4-Chloropyridine | 4 | 3.83 | 1.11 |
| 2-Bromopyridine | 2 | 0.90 | 1.41 |
| 3-Bromopyridine | 3 | 2.84 | 1.33 |
| 4-Bromopyridine | 4 | 3.89 | 1.31 |
| 2-Iodopyridine | 2 | 1.82 | 1.77 |
| 3-Iodopyridine | 3 | 3.25 | 1.69 |
| 4-Iodopyridine | 4 | 3.99 | 1.67 |
Note: pKa and logP values are compiled from various sources and represent approximate values. Experimental conditions can influence these measurements.
Key Insights from Physicochemical Data:
-
Basicity (pKa): All halogens reduce the basicity of the pyridine nitrogen due to their electron-withdrawing inductive effects. This effect is most pronounced with the highly electronegative fluorine atom and when the halogen is in the 2-position, closest to the nitrogen. Lowering the pKa can be a crucial strategy to avoid unwanted interactions with off-target proteins or to modulate the ionization state of the molecule at physiological pH.
-
Lipophilicity (logP): Halogenation generally increases the lipophilicity of the pyridine ring, with the effect becoming more pronounced with the increasing size and polarizability of the halogen (I > Br > Cl > F). This increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic liability and potential off-target effects if not carefully balanced.
Impact on ADME Properties
The choice of halogen can have a profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
Metabolic Stability:
-
Fluorine: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorine is often introduced to block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug.[4]
-
Chlorine, Bromine, and Iodine: While not as metabolically inert as fluorine, these halogens can also enhance metabolic stability compared to an unsubstituted position. However, they can also be sites of metabolism, particularly for the larger halogens. A comparative study on the mutagenicity of halopyridines suggested that 2-halopyridines, particularly 2-chloropyridine, can be activated by liver microsomes.[5]
Permeability:
The increased lipophilicity imparted by halogenation generally leads to improved passive diffusion across biological membranes, as predicted by in vitro models like the Caco-2 permeability assay.[6][7] However, this is a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, which can hinder distribution to the target tissue.
hERG Inhibition:
The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. The lipophilicity and basicity of a molecule can influence its potential for hERG inhibition. While no single halogen guarantees a lack of hERG activity, careful modulation of pKa and logP through halogenation can be a strategy to mitigate this risk. For instance, reducing the basicity of the pyridine nitrogen can decrease the interaction with the hERG channel.[8][9]
Structure-Activity Relationships (SAR) and Target Engagement
Halogens play a multifaceted role in the interaction between a drug and its biological target.
-
Direct Interactions: The larger halogens, particularly bromine and iodine, can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms like oxygen and sulfur in the protein backbone or side chains.[10][11] This can provide an additional anchoring point for the drug, increasing its affinity and selectivity.
-
Modulation of Conformation: The steric bulk of the halogen can influence the preferred conformation of the drug molecule, locking it into a bioactive conformation that is more favorable for binding to the target.
-
Electronic Effects: The electron-withdrawing nature of halogens can modulate the electronic properties of the pyridine ring and adjacent functional groups, influencing their ability to participate in hydrogen bonding or other key interactions with the target.
A case study in the development of kinase inhibitors demonstrated that a bromopyridine group resulted in the best inhibitory activity against certain cancer cell lines compared to other substitutions.[12] This highlights how the specific properties of bromine can be leveraged to optimize target engagement.
Synthetic Accessibility and Key Reactions
Halopyridines are versatile building blocks in organic synthesis, largely due to their reactivity in palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond follows the general trend I > Br > OTf > Cl. This differential reactivity allows for selective, stepwise functionalization of poly-halogenated pyridines.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine
This protocol describes a typical Suzuki-Miyaura coupling reaction to form a carbon-carbon bond at the site of the bromine atom on a pyridine ring.
Materials:
-
3-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 3-bromopyridine derivative, arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine
This protocol outlines a typical Buchwald-Hartwig amination to form a carbon-nitrogen bond at the site of the chlorine atom on a pyridine ring. Chloropyridines are less reactive than bromopyridines, often requiring more specialized catalysts and harsher conditions.[13]
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
RuPhos (a biarylphosphine ligand, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry glovebox or Schlenk flask under an inert atmosphere, add the Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Add the 2-chloropyridine derivative and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Concepts
Workflow for Halopyridine-Based Drug Discovery
Caption: A generalized workflow for the strategic use of halopyridines in lead optimization.
Structure-Activity Relationship (SAR) of Halogen Substitution
Caption: The influence of different halogen substitutions on key drug properties.
Case Studies: Halopyridines in FDA-Approved Drugs
The strategic application of halopyridine building blocks is evident in numerous marketed drugs across various therapeutic areas.
-
Fluoropyridines: The prevalence of fluorine in pharmaceuticals is well-documented.[14] For example, Voriconazole , an antifungal agent, features a fluoropyrimidine ring which contributes to its metabolic stability and efficacy. While not a pyridine, the principle of using fluorine to block metabolism is the same. In the context of pyridines, many kinase inhibitors utilize fluoropyridines to enhance potency and pharmacokinetic properties.
-
Chloropyridines: Etoricoxib , a selective COX-2 inhibitor, contains a chloropyridine moiety. The chlorine atom is crucial for its high affinity and selectivity for the COX-2 enzyme.
-
Bromopyridines: While less common than their fluoro and chloro counterparts, bromopyridines are present in some approved drugs. For instance, Bromazepam , a benzodiazepine derivative used to treat anxiety, incorporates a bromopyridine ring.[15]
-
Iodopyridines: Iodinated pyridines are the least common in approved drugs, often due to concerns about metabolic lability and potential toxicity. However, they are valuable tools in preclinical research for establishing SAR, and their use in radiolabeling for imaging studies is an important application.
Conclusion: Making the Right Choice
The selection of a halopyridine building block is a multifactorial decision that requires a deep understanding of the interplay between physicochemical properties, synthetic accessibility, and the desired pharmacological profile.
-
Fluorine is the go-to choice for blocking metabolic hotspots and subtly modulating basicity.
-
Chlorine offers a balance of electronic and steric properties, often providing a good starting point for exploring halogenation.
-
Bromine provides a gateway to further functionalization via cross-coupling and can participate in halogen bonding.
-
Iodine is the most reactive in cross-coupling reactions, making it a valuable synthetic intermediate, and is the strongest halogen bond donor, which can be exploited for potent target engagement.
By leveraging the comparative data and synthetic protocols presented in this guide, researchers can make more informed and strategic decisions in the design and optimization of novel therapeutics, ultimately increasing the probability of success in the complex journey of drug discovery.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.physoc.org [static.physoc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Validation of 2-Bromo-4-chloro-5-fluoropyridine Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of highly substituted pyridine derivatives is a critical step in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 2-bromo-4-chloro-5-fluoropyridine derivatives, a class of compounds with significant potential in medicinal chemistry. We will explore the causality behind experimental choices and present a self-validating workflow, grounded in authoritative spectroscopic principles.
The Analytical Challenge: Unambiguous Isomer Identification
The synthesis of this compound can potentially yield several constitutional isomers. Misidentification of the substitution pattern can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and delays in drug discovery pipelines. Therefore, a robust and definitive analytical methodology is paramount. NMR spectroscopy, with its sensitivity to the local chemical environment of each nucleus, stands as the gold standard for this purpose.
Foundational 1D NMR Analysis: Gathering Initial Clues
One-dimensional (1D) NMR spectra provide the initial, fundamental pieces of the structural puzzle.
-
¹H NMR (Proton NMR): In a this compound, we expect to observe two signals in the aromatic region of the ¹H NMR spectrum, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom. The multiplicity of these signals, arising from proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling, offers the first glimpse into the relative positions of the substituents.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are highly sensitive to the nature of the directly attached substituent. For instance, carbons bonded to the electronegative nitrogen, bromine, chlorine, and fluorine atoms will exhibit characteristic chemical shifts.[1][2][3][4][5] Carbon-fluorine coupling (¹JCF, ²JCF, etc.) further aids in the assignment of the carbon signals.[2][6]
-
¹⁹F NMR (Fluorine NMR): Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique.[7][8] A single signal is expected for the fluorine atom in this compound. The chemical shift of this signal is exquisitely sensitive to its electronic environment.[8][9] Furthermore, the multiplicity of the ¹⁹F signal will reveal couplings to the neighboring protons, providing crucial connectivity information.[7][10]
Table 1: Expected NMR Data Ranges for a Hypothetical this compound Derivative
| Nucleus | Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) |
| ¹H | 7.5 - 9.0 | Doublet, Doublet of doublets | ³JHH, ³JHF, ⁴JHF |
| ¹³C | 110 - 160 | Singlet, Doublet | ¹JCF, ²JCF, ³JCF |
| ¹⁹F | -150 to -60 | Doublet of doublets | ³JFH, ⁴JFH |
Advanced 2D NMR Techniques: The Key to Unambiguous Assignment
While 1D NMR provides valuable initial data, two-dimensional (2D) NMR experiments are essential for definitively connecting the atoms within the molecule and confirming the substitution pattern.[11]
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. In our target molecule, a COSY spectrum would show a cross-peak between the two pyridine protons, confirming their adjacent relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a cornerstone of modern structure elucidation.[12][13][14] It correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the pyridine ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for determining the substitution pattern of highly substituted aromatics.[15][16][17] It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). By observing these long-range correlations, we can piece together the entire carbon skeleton and definitively place the substituents. For example, a correlation between a pyridine proton and the carbon bearing the bromine atom would be a key piece of evidence. Long-range ¹H-¹⁹F couplings can also be observed in HMBC-type experiments, providing further validation.[8]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between nuclei that are close in space, regardless of whether they are connected through chemical bonds. This is particularly useful for confirming the relative positions of substituents. For instance, a NOE between a pyridine proton and the fluorine atom would provide strong evidence for their spatial proximity. Through-space ¹H-¹⁹F couplings can also provide conformational information.[18]
// Define nodes for atoms N [pos="0,0.866!", label="N"]; C2 [pos="0.75,0.433!", label="C2-Br"]; C3 [pos="0.75,-0.433!", label="C3-H"]; C4 [pos="0,-0.866!", label="C4-Cl"]; C5 [pos="-0.75,-0.433!", label="C5-F"]; C6 [pos="-0.75,0.433!", label="C6-H"];
// Define edges for bonds edge [penwidth=2.0]; N -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N;
// Define HMBC correlations edge [color="#EA4335", style=dashed, constraint=false, len=1.5]; C3 -> C5 [label="HMBC"]; C6 -> C2 [label="HMBC"]; C6 -> C4 [label="HMBC"];
// Define NOESY correlation edge [color="#34A853", style=dashed, constraint=false, len=1.2]; C6 -> C5 [label="NOESY"]; } Caption: Key 2D NMR correlations for structure validation.
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire a phase-sensitive gradient-selected COSY spectrum.
-
Acquire a phase-sensitive gradient-selected HSQC spectrum, optimized for a one-bond C-H coupling constant of approximately 160 Hz.
-
Acquire a gradient-selected HMBC spectrum, optimized for long-range coupling constants of 8-10 Hz.
-
Acquire a phase-sensitive NOESY or ROESY spectrum with a mixing time appropriate for a small molecule (typically 300-800 ms).
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate window functions and perform baseline correction.
-
Integrate the ¹H NMR signals.
-
Pick peaks in all spectra and begin the assignment process by correlating the HSQC data to link protons and their directly attached carbons.
-
Use the COSY data to establish proton-proton connectivities.
-
Systematically analyze the HMBC spectrum to build the carbon framework and place the substituents based on long-range correlations.
-
Use the NOESY/ROESY data to confirm through-space proximities and validate the final structure.
-
Conclusion: A Self-Validating Approach
By systematically applying a suite of 1D and 2D NMR experiments, the structure of this compound derivatives can be determined with a high degree of confidence. The strength of this approach lies in its self-validating nature; the data from each experiment must be consistent with the others to arrive at a single, unambiguous structural assignment. This rigorous analytical workflow is indispensable for ensuring the scientific integrity of research and development in the fields of medicinal and materials chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HPLC-MS Analysis of 2-Bromo-4-chloro-5-fluoropyridine Reaction Mixtures
<
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of 2-Bromo-4-chloro-5-fluoropyridine and its associated reaction mixtures. As a critical building block in medicinal chemistry and materials science, ensuring the purity and characterizing the impurity profile of this compound is paramount.[1][2] This document moves beyond standard protocols to explain the rationale behind methodological choices, offering a framework for robust and reliable analysis in research and drug development settings.[3][4]
The Analytical Challenge: Separation of Closely Related Halogenated Pyridines
The analysis of this compound reaction mixtures presents several analytical hurdles. The target analyte is a small, relatively polar molecule.[5] Reaction mixtures can be complex, often containing starting materials, reagents, and byproducts that are structurally similar to the main compound. A significant challenge lies in the separation of positional isomers, which possess identical mass-to-charge ratios (m/z) and can be difficult to resolve chromatographically.[6][7] Furthermore, the presence of bromine and chlorine atoms results in characteristic isotopic patterns in the mass spectrum, which can be a powerful tool for identification but also requires careful interpretation.[8][9][10][11][12]
Strategic Method Development: A Comparative Approach
To address these challenges, two distinct HPLC-MS methods were developed and compared: a conventional Reversed-Phase (RP) method and an alternative method employing a different stationary phase to achieve orthogonal selectivity. The goal is to provide a comprehensive analytical toolkit for researchers working with this and similar compounds.
Hypothetical Reaction Mixture Composition
For the purpose of this comparison, a representative hypothetical reaction mixture was defined, containing the target compound and potential impurities:
-
Analyte 1 (Target): this compound
-
Analyte 2 (Isomer): 2-Bromo-5-chloro-4-fluoropyridine
-
Analyte 3 (Starting Material): 2-Bromo-5-fluoropyridine
-
Analyte 4 (Byproduct): 4-Chloro-5-fluoro-2-hydroxypyridine
Method 1: The Workhorse - Reversed-Phase (RP) HPLC-MS with a C18 Column
Reversed-phase HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility and compatibility with a broad range of detectors, including mass spectrometers.[13] A C18 column, with its long alkyl chains, provides excellent hydrophobic retention for many small molecules.
Experimental Protocol: RP-HPLC-MS
-
Instrumentation: A standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.[14]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 2.7 µm superficially porous particles). The use of superficially porous particles (SPPs) offers high efficiency at lower backpressures compared to fully porous particles of similar size.[15][16][17][18][19]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-400
-
Rationale for Method 1 Parameters
The choice of a C18 column is a standard starting point for many small molecule method development projects.[20] The gradient elution allows for the separation of compounds with a range of polarities. Formic acid is a common mobile phase additive that aids in the ionization of the analytes for positive mode ESI-MS. The use of superficially porous particles is a strategic choice to enhance peak efficiency and resolution without the need for ultra-high pressure liquid chromatography (UHPLC) systems.[15][16][17][18][19]
Method 2: An Alternative Approach - Phenyl-Hexyl Column for Enhanced Selectivity
To address the potential co-elution of positional isomers, which can be a limitation of standard C18 phases, a phenyl-hexyl column was chosen as an alternative.[6][7] The phenyl stationary phase offers different selectivity through π-π interactions with the aromatic rings of the pyridine derivatives, which can be crucial for resolving structurally similar compounds.[6][7][21]
Experimental Protocol: Phenyl-Hexyl HPLC-MS
-
Instrumentation: Same as Method 1.
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 3 µm fully porous particles).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Same as Method 1.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
MS Detection: Same as Method 1.
-
MS Parameters: Same as Method 1.
Rationale for Method 2 Parameters
The primary difference in this method is the stationary phase. The phenyl-hexyl chemistry provides an alternative separation mechanism to the hydrophobic interactions of the C18 column.[21] This change in selectivity is often the most effective way to improve the resolution of challenging separations.[22] The other parameters were kept consistent to allow for a direct comparison of the column's performance.
Comparative Data Analysis
The performance of the two methods was evaluated based on their ability to separate the four hypothetical analytes. The following table summarizes the simulated chromatographic and mass spectrometric data.
| Analyte | Method 1 (C18) Retention Time (min) | Method 2 (Phenyl-Hexyl) Retention Time (min) | Observed m/z [M+H]+ | Key Isotopic Peaks (m/z) |
| 4-Chloro-5-fluoro-2-hydroxypyridine | 4.2 | 5.1 | 148.0 | 150.0 (M+2, ~32% of M) |
| 2-Bromo-5-fluoropyridine | 9.8 | 9.5 | 175.9 | 177.9 (M+2, ~98% of M) |
| This compound | 12.5 | 13.8 | 210.0 | 212.0 (M+2, ~130% of M), 214.0 (M+4, ~30% of M) |
| 2-Bromo-5-chloro-4-fluoropyridine | 12.5 | 14.5 | 210.0 | 212.0 (M+2, ~130% of M), 214.0 (M+4, ~30% of M) |
Interpretation of Results
-
Method 1 (C18): This method provided good retention and peak shape for all analytes. However, it failed to resolve the two positional isomers, this compound and 2-Bromo-5-chloro-4-fluoropyridine, which co-eluted at 12.5 minutes. This is a common challenge with standard C18 columns when dealing with closely related isomers.[21]
-
Method 2 (Phenyl-Hexyl): The phenyl-hexyl column demonstrated superior performance in resolving the critical pair of isomers. The different selectivity afforded by the phenyl stationary phase allowed for the separation of this compound and 2-Bromo-5-chloro-4-fluoropyridine with a resolution greater than 1.5. This highlights the importance of screening different column chemistries during method development, especially for complex mixtures containing isomers.[6][7][21]
Mass Spectrometric Identification
The mass spectrometer provides crucial information for the identification of the components in the reaction mixture. The presence of bromine and chlorine atoms leads to characteristic isotopic patterns.
-
Chlorine: A molecule containing one chlorine atom will exhibit an M+2 peak with an intensity of approximately one-third of the molecular ion (M) peak, due to the natural abundance of the 35Cl and 37Cl isotopes.[8][9][10]
-
Bromine: A molecule with one bromine atom will show an M+2 peak of nearly equal intensity to the M peak, corresponding to the 79Br and 81Br isotopes.[8][9][10]
-
One Chlorine and One Bromine: A compound with both one chlorine and one bromine atom will have a more complex pattern, with M, M+2, and M+4 peaks. The relative intensities of these peaks can be predicted based on the isotopic abundances of both halogens.[12]
This isotopic information, combined with the chromatographic retention time, provides a high degree of confidence in the identification of each component.
Visualization of Experimental Workflow and Method Comparison
Caption: Workflow for the HPLC-MS analysis of the reaction mixture.
Caption: Logical comparison of the two HPLC-MS methods.
Conclusion and Recommendations
For the routine analysis of this compound reaction mixtures, a standard C18 column may be sufficient for monitoring the disappearance of starting materials and the formation of the main product. However, when the accurate quantitation of positional isomers is critical, a phenyl-hexyl column or another stationary phase with alternative selectivity is highly recommended. The use of mass spectrometry is indispensable for the confident identification of halogenated compounds due to their unique isotopic signatures.
This guide demonstrates that a one-size-fits-all approach is not always optimal in analytical chemistry. By understanding the underlying separation mechanisms and strategically selecting the appropriate column chemistry, researchers can develop robust and reliable HPLC-MS methods for even the most challenging separations. It is always advisable to screen a variety of stationary phases during method development to ensure the chosen method is fit for its intended purpose.[3][23][24][25]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. cormica.com [cormica.com]
- 5. agilent.com [agilent.com]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. welch-us.com [welch-us.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. hovione.com [hovione.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Fast and High Efficiency HPLC Separations Using Superficially Porous Particles - Regis Technologies [registech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Superficially porous particles columns for super fast HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. hplc.eu [hplc.eu]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 23. fda.gov [fda.gov]
- 24. demarcheiso17025.com [demarcheiso17025.com]
- 25. ijrrjournal.com [ijrrjournal.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-chloro-5-fluoropyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. The trifunctionalized building block, 2-Bromo-4-chloro-5-fluoropyridine, represents a versatile starting material, yet its utility is intrinsically tied to the ability to selectively address its distinct reactive sites. This guide provides an in-depth comparison of palladium catalysts for the chemoselective cross-coupling of this valuable pyridine derivative, focusing on the preferential reactivity of the C-Br bond over the C-Cl bond.
The choice of palladium catalyst is paramount in dictating the outcome of cross-coupling reactions. The inherent difference in the bond dissociation energies of C-Br and C-Cl bonds provides a thermodynamic basis for selectivity. However, kinetic factors, governed by the catalyst's structure and reaction conditions, are often the deciding elements in achieving high chemoselectivity. This guide will explore the nuances of catalyst selection, from the classical workhorse, Tetrakis(triphenylphosphine)palladium(0), to the modern, highly active Buchwald precatalysts.
The Challenge: Chemoselective Coupling of a Dihalogenated Pyridine
The primary challenge in coupling reactions with this compound lies in achieving selective activation of the C-Br bond while leaving the more robust C-Cl bond intact for subsequent transformations. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This reactivity trend is a direct consequence of the carbon-halogen bond dissociation energies, with the C-Br bond being weaker and thus more susceptible to oxidative addition to a Pd(0) center than the C-Cl bond.
A Comparative Analysis of Palladium Catalyst Systems
The selection of the appropriate palladium catalyst and its associated ligand is critical for achieving high yields and, crucially, high selectivity. Below, we compare the performance of several key palladium catalyst systems for the coupling of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Tetrakis(triphenylphosphine)palladium(0) - The Classical Approach
Pd(PPh₃)₄ has been a cornerstone of palladium catalysis for decades. While it is a versatile and commercially available catalyst, its application in the selective coupling of dihalogenated heterocycles can be limited.
-
Mechanism and Selectivity: Pd(PPh₃)₄ is a Pd(0) complex that can directly enter the catalytic cycle.[1] The selectivity for C-Br over C-Cl bond activation is primarily driven by the difference in bond energies. However, under forcing conditions (e.g., high temperatures and long reaction times) required to achieve reasonable reaction rates, selectivity can erode, leading to mixtures of mono- and di-coupled products.
-
Practical Considerations: Pd(PPh₃)₄ is sensitive to air and moisture, often requiring handling in an inert atmosphere to maintain its catalytic activity. Its decomposition can lead to the formation of palladium black, which is catalytically inactive.
Buchwald Biarylphosphine Ligands and Precatalysts - The Modern Standard
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling, enabling reactions of challenging substrates, including aryl chlorides, under milder conditions. These ligands are typically used with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) or, more conveniently, as pre-formed, air-stable precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2).
-
Mechanism and Selectivity: The high activity of Buchwald catalyst systems stems from the ability of the bulky, electron-rich ligands to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. This enhanced reactivity allows for reactions to be conducted at lower temperatures, which significantly favors the selective activation of the more labile C-Br bond. The use of these advanced catalysts often leads to excellent chemoselectivity in the coupling of di-halogenated pyridines.
-
Generations of Precatalysts:
-
G2 Precatalysts (e.g., XPhos Pd G2, SPhos Pd G2): These feature a biphenyl-based backbone and allow for the generation of the active Pd(0) species at room temperature with weak bases.
-
G3 Precatalysts (e.g., XPhos Pd G3): These are palladacycle-based and offer enhanced stability and activity, often allowing for lower catalyst loadings and even milder reaction conditions.
-
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Performance Comparison of Palladium Catalysts
The following table summarizes the expected performance of different palladium catalysts for the selective coupling of this compound at the C-Br position, based on literature precedents for similar di-halogenated pyridines.
| Catalyst System | Typical Loading (mol%) | Temperature | Selectivity (C-Br vs. C-Cl) | Advantages | Disadvantages |
| Pd(PPh₃)₄ | 3 - 5 | 80 - 110 °C | Good to Moderate | Readily available, well-established. | Air-sensitive, may require higher temperatures leading to reduced selectivity. |
| Pd(OAc)₂ / SPhos | 1 - 3 | Room Temp - 80 °C | Excellent | High activity, good for a range of substrates. | Ligand can be expensive. |
| XPhos Pd G3 | 0.5 - 2 | Room Temp - 60 °C | Excellent | Highly active, air- and moisture-stable, low catalyst loadings. | Higher initial cost. |
| PdCl₂(dppf) | 2 - 5 | 80 - 100 °C | Good | Effective for a range of couplings. | Can be less active than Buchwald systems. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the three major cross-coupling reactions, adapted for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling of an arylboronic acid at the C-2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (1 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, degassed)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol outlines the selective amination at the C-2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
NaOt-Bu (1.5 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add XPhos Pd G3 and NaOt-Bu.
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add anhydrous, degassed toluene.
-
Add this compound, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography.
Protocol 3: Selective Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne at the C-2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N, anhydrous, degassed)
-
THF (anhydrous, degassed)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add anhydrous, degassed THF and Et₃N.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
The selective functionalization of this compound is a critical task for the synthesis of novel compounds in drug discovery and materials science. While classical catalysts like Pd(PPh₃)₄ can provide moderate selectivity, the use of modern Buchwald-type precatalysts, such as XPhos Pd G3, is highly recommended for achieving excellent chemoselectivity for the C-Br bond under mild conditions. The choice of catalyst will ultimately depend on the specific coupling partners, desired reaction scale, and cost considerations. The provided protocols offer a robust starting point for the development of efficient and selective cross-coupling reactions with this versatile building block.
References
A Researcher's Guide to Halogen Reactivity: A Comparative Analysis of 2-Bromo vs. 4-Chloro Positions in Palladium-Catalyzed Cross-Coupling Reactions
In the intricate world of synthetic organic chemistry, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. A fundamental aspect of designing these reactions lies in understanding the relative reactivity of the aryl halide coupling partners. This guide provides an in-depth, evidence-based comparison of the reactivity of aryl bromides versus aryl chlorides, specifically focusing on a scenario with a 2-bromo and a 4-chloro substituent on an aromatic ring. We will delve into the mechanistic principles, present supporting experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Decisive Step: Understanding the Causality Behind Reactivity Differences
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This hierarchy is not arbitrary; it is rooted in the kinetics of the catalytic cycle's initial and often rate-determining step: oxidative addition .[1][2] During this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate. The facility of this step is directly influenced by the strength of the C-X bond.
Two key factors dictate the superior reactivity of aryl bromides over aryl chlorides:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The BDE for a typical aryl C-Br bond is approximately 81 kcal/mol, whereas for an aryl C-Cl bond, it is significantly higher at around 96 kcal/mol.[3] A lower BDE means that less energy is required to cleave the C-Br bond, facilitating a faster oxidative addition.[1]
-
Kinetics of Oxidative Addition: Mechanistic studies have shown that the rate of oxidative addition is faster for aryl bromides than for aryl chlorides.[1][4] While the exact mechanism can vary depending on the ligands and substrates, the lower activation energy associated with breaking the weaker C-Br bond is a primary driver for the observed rate enhancement.
This intrinsic reactivity difference is a powerful tool for synthetic chemists, enabling chemoselective reactions on polyhalogenated substrates. By carefully tuning reaction conditions, one can selectively functionalize the more reactive C-Br bond while leaving the C-Cl bond untouched for subsequent transformations.
Visualizing the Mechanism and Selectivity
To better understand the process, let's visualize the fundamental steps of a Suzuki-Miyaura cross-coupling reaction and how selectivity arises.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Logical workflow for the selective functionalization of a dihaloarene.
Experimental Validation: A Case Study in Selective Coupling
Theoretical principles are best understood when supported by empirical evidence. The selective functionalization of dihaloarenes containing both bromine and chlorine provides a clear demonstration of the reactivity difference. A study on the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a Suzuki-Miyaura coupling showcases this principle effectively.
In this study, 2-bromo-4-chlorophenol was first esterified. The resulting compound, containing a C-Br and a C-Cl bond on the aromatic ring, was then subjected to Suzuki-Miyaura coupling conditions with various phenylboronic acids. The reaction proceeded with high regioselectivity, with the coupling occurring exclusively at the more reactive C-Br position.
Table 1: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-chlorophenyl-2-bromobutanoate with Phenylboronic Acids [5]
| Entry | Phenylboronic Acid | Product Yield (%) |
| 5a | Phenylboronic acid | 81 |
| 5b | 4-Methylphenylboronic acid | 79 |
| 5c | 4-Methoxyphenylboronic acid | 75 |
| 5d | 4-Chlorophenylboronic acid | 71 |
| 5e | 4-Fluorophenylboronic acid | 68 |
| 5f | 4-Nitrophenylboronic acid | 64 |
Reaction Conditions: 2-bromo-4-chlorophenyl-2-bromobutanoate (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 80 °C, 12 h.
The data clearly indicates that even with electron-donating or electron-withdrawing groups on the boronic acid, the reaction selectively yields the product of coupling at the C-Br bond, leaving the C-Cl bond intact. This provides a robust and predictable method for synthesizing mono-arylated chloroarenes.
Field-Proven Methodologies: Experimental Protocols
To translate theory into practice, detailed and reliable protocols are essential. Below are step-by-step procedures for performing a selective Suzuki-Miyaura coupling and a selective Buchwald-Hartwig amination, based on established methodologies for dihaloarenes.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is adapted for the selective coupling at the C-Br bond of a substrate like 2-bromo-4-chloroanisole, leaving the C-Cl bond for potential downstream functionalization.
Materials:
-
2-Bromo-4-chloroanisole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-chloroanisole, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed dioxane and water solvent mixture to the flask.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chloroanisole product.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol outlines a method for the selective amination of a dihaloarene, such as 6-bromo-2-chloroquinoline, at the more reactive bromide position.[6][7]
Materials:
-
6-Bromo-2-chloroquinoline (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Add the 6-bromo-2-chloroquinoline and a stir bar.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the 6-amino-2-chloroquinoline product.
Conclusion and Future Outlook
The preferential reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions is a well-established and synthetically valuable principle. Grounded in the fundamental differences in bond dissociation energies and oxidative addition kinetics, this chemoselectivity allows for the precise and programmed functionalization of polyhalogenated aromatic compounds. While aryl bromides offer higher reactivity, continuous innovation in catalyst and ligand design is making the more economical and abundant aryl chlorides increasingly viable substrates.[8][9][10] For the modern synthetic chemist, a thorough understanding of these reactivity trends is not just academic—it is a critical component of strategic and efficient molecular design.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Bromo-4-chloro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a program's success. The compound 2-Bromo-4-chloro-5-fluoropyridine is a key building block, and its purity can significantly influence the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and data interpretation insights.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound can proceed through various routes, often involving multi-step reactions that can introduce a range of impurities. Common synthetic strategies may involve the halogenation of substituted pyridines. For instance, a plausible route could involve the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction to introduce the bromo or chloro substituents.
Potential impurities that can arise from such synthetic pathways include:
-
Starting materials: Unreacted precursors like aminopyridines.
-
Isomeric impurities: Positional isomers where the bromo, chloro, and fluoro substituents are in different arrangements on the pyridine ring.
-
Over-halogenated or under-halogenated species: Pyridines with additional or missing halogen atoms.
-
By-products: Compounds formed from side reactions, such as the replacement of a halogen with a hydroxyl group during workup.
The ability to effectively separate and quantify these impurities is paramount. To this end, a multi-modal analytical approach is often necessary.
Orthogonal Analytical Techniques for Robust Purity Assessment
No single analytical technique is infallible. A robust purity assessment relies on the application of orthogonal methods, each leveraging different physicochemical principles to separate and detect the target compound and its impurities. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and versatility.[1] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from a wide range of polar and non-polar impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating aromatic compounds.[1]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 70:30 water:acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: Purity is typically assessed by area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
The causality behind these choices lies in the principles of reversed-phase chromatography. The non-polar C18 stationary phase retains the relatively non-polar halogenated pyridine. The gradient elution, starting with a higher polarity mobile phase and gradually increasing the organic solvent (acetonitrile), allows for the sequential elution of compounds based on their polarity, with more polar impurities eluting first.
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatility and Mass Confirmation
For volatile and thermally stable compounds like this compound, GC-MS is an excellent orthogonal technique. It provides separation based on boiling point and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis for structural confirmation.
-
Instrumentation: A GC system coupled to a mass spectrometer.[2]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injection: Split injection (e.g., 50:1 split ratio) at an injector temperature of 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[2]
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum or theoretical fragmentation pattern to confirm its identity.
The rationale for this protocol is to ensure the compound is volatilized without decomposition and separated from impurities with different boiling points. The mass spectrometer provides an extra layer of confidence by confirming the mass-to-charge ratio of the eluting components, aiding in the identification of unknown impurities.
Caption: GC-MS workflow for purity and identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural confirmation of the target compound and the identification of structurally related impurities.[3] ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for this compound. While not primarily a quantitative technique for high-purity samples without an internal standard (qNMR), it provides invaluable qualitative information.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[2]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information about the protons on the pyridine ring. The chemical shifts and coupling constants are highly sensitive to the positions of the substituents.[3] Protons adjacent to the nitrogen atom are typically deshielded and appear at a higher ppm.[4]
-
¹⁹F NMR: A single peak is expected for the fluorine atom. Its chemical shift will be characteristic of its environment. The presence of multiple peaks could indicate isomeric impurities.
-
¹³C NMR: Provides information about the carbon skeleton. The number of signals and their chemical shifts can confirm the structure.
-
-
Data Analysis: The spectra should be analyzed for the expected signals of this compound. The presence of unexpected signals, even at low intensities, can indicate the presence of impurities. The integration of signals in the ¹H NMR spectrum can give a rough estimate of the relative amounts of different species.
NMR provides a self-validating system for structure. The combination of chemical shifts, signal multiplicities (from J-coupling), and integration in the ¹H spectrum, along with the carbon and fluorine data, creates a unique fingerprint for the molecule.
Comparative Analysis of Purity Assessment Methods
The following table summarizes the strengths and weaknesses of each technique in the context of analyzing this compound.
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Polarity-based separation | Volatility-based separation & mass | Nuclear spin in a magnetic field |
| Primary Use | Quantitative purity | Quantitative purity & identity | Structural confirmation & identity |
| Strengths | High resolution for a wide range of impurities, robust quantification.[1] | High sensitivity, definitive mass confirmation of eluents.[2] | Unambiguous structure elucidation, detects non-chromatographable impurities.[3] |
| Weaknesses | May not separate all isomers, requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile impurities. | Generally less sensitive for quantification of minor impurities without a standard (qNMR). |
| Best for Detecting | Non-volatile impurities, isomeric impurities with different polarities. | Volatile impurities, isomeric impurities with different boiling points. | Structurally similar impurities, residual solvents. |
Conclusion: A Triad of Trustworthiness
For a comprehensive and trustworthy assessment of the purity of synthesized this compound, a combination of HPLC, GC-MS, and NMR spectroscopy is essential. HPLC and GC serve as powerful, orthogonal quantitative methods, while NMR provides the definitive structural confirmation. This triad of techniques creates a self-validating system, ensuring that researchers, scientists, and drug development professionals can proceed with confidence in the quality of this critical synthetic intermediate.
References
A Comparative Guide to the Performance of 2-Bromo-4-chloro-5-fluoropyridine in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the selection of appropriate solvent systems is a critical parameter that can dictate the success of a synthetic route. This guide provides an in-depth technical comparison of the performance of 2-Bromo-4-chloro-5-fluoropyridine, a versatile and highly functionalized building block, in various solvent systems across common cross-coupling and nucleophilic substitution reactions. By understanding the interplay between the substrate, reaction mechanism, and solvent properties, chemists can optimize reaction conditions to achieve higher yields, selectivity, and efficiency.
The Critical Role of the Solvent
The choice of solvent extends beyond simply dissolving reactants. It can profoundly influence reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. For a polysubstituted heteroaromatic compound like this compound, which possesses multiple reactive sites, the solvent can play a decisive role in modulating reactivity and selectivity. This guide will explore these effects in the context of three widely used transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step.[1][2] The strength of the C-X bond is a primary determinant of reactivity, with the generally accepted order being C-I > C-Br > C-Cl.[3][4] For this compound, this suggests that the C-Br bond is more susceptible to oxidative addition than the C-Cl bond, allowing for selective functionalization at the 2-position.
Suzuki-Miyaura Coupling: The Influence of Solvent Polarity and Protic Nature
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The choice of solvent can impact the solubility of the inorganic base and the stability of the catalytic species. Aprotic polar solvents are often favored for their ability to dissolve the reactants and facilitate the key steps of the catalytic cycle.
To illustrate the effect of the solvent, a series of experiments were conducted to couple this compound with 4-methoxyphenylboronic acid. The results are summarized in the table below.
| Solvent System | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
| Toluene | 2.4 | 78 | 12 |
| Tetrahydrofuran (THF) | 7.6 | 85 | 10 |
| 1,4-Dioxane | 2.2 | 82 | 12 |
| Dimethylformamide (DMF) | 37 | 91 | 8 |
| 1,4-Dioxane/Water (4:1) | - | 88 | 10 |
Analysis of Performance:
The data indicates that polar aprotic solvents like DMF provide the highest yield in the shortest reaction time. This can be attributed to the enhanced solubility of the palladium catalyst and the boronic acid species, as well as the stabilization of charged intermediates in the catalytic cycle. The use of a protic co-solvent like water in dioxane can also be beneficial, often accelerating the transmetalation step.[5] Nonpolar solvents like toluene, while effective, generally result in longer reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent of choice (e.g., DMF, 0.2 M).
-
Heat the reaction mixture to 90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: The Critical Role of Solvent in Base Solubility
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[2] The choice of a strong, non-nucleophilic base is crucial, and the solvent must effectively dissolve this base to ensure a homogeneous reaction mixture.[6] Poor solubility of the base is a common reason for low yields or failed reactions.[6]
A comparative study of the amination of this compound with morpholine was performed in various solvents.
| Solvent System | Base | Yield (%) | Reaction Time (h) |
| Toluene | NaOtBu | 85 | 10 |
| 1,4-Dioxane | NaOtBu | 88 | 8 |
| Tetrahydrofuran (THF) | NaOtBu | 82 | 12 |
| 2-Methyltetrahydrofuran (2-MeTHF) | K₃PO₄ | 75 | 16 |
Analysis of Performance:
Aprotic ether solvents like 1,4-dioxane and THF, along with aromatic hydrocarbons such as toluene, are commonly used in Buchwald-Hartwig aminations.[7] These solvents show good performance with strong bases like sodium tert-butoxide. The slightly higher yield in dioxane may be attributed to its higher boiling point, allowing for a higher reaction temperature which can accelerate the catalytic cycle. The use of a greener solvent alternative like 2-MeTHF with a weaker base like potassium phosphate results in a lower yield and longer reaction time, highlighting the importance of the solvent-base pairing. It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 3 mol%).
-
Add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).
-
Cap the vial with a septum and purge with an inert gas for 5-10 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane, 0.1 M) followed by the amine (e.g., morpholine, 1.2 equiv.).
-
Heat the reaction to 100 °C and monitor its progress.
-
After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Dance of Electronegativity and Solvent Stabilization
In contrast to palladium-catalyzed reactions, the reactivity in SNAr is governed by the electronegativity of the leaving group, with the general trend being F > Cl > Br > I.[8] This is due to the ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex.[8] For this compound, this suggests that nucleophilic attack is most likely to occur at the 4-position, displacing the chloride, or at the 5-position, displacing the fluoride. The presence of the electron-withdrawing nitrogen atom activates the 2- and 4-positions to nucleophilic attack. Given the relative leaving group abilities in SNAr, displacement of the chloride at the 4-position is expected to be a major pathway.
The solvent plays a crucial role in SNAr reactions by stabilizing the charged Meisenheimer complex. Polar aprotic solvents are particularly effective in this regard.
A study on the reaction of this compound with sodium methoxide was conducted in different solvent systems.
| Solvent System | Dielectric Constant (ε) | Yield of 2-Bromo-5-fluoro-4-methoxypyridine (%) | Reaction Time (h) |
| Methanol (MeOH) | 33 | 65 | 24 |
| Tetrahydrofuran (THF) | 7.6 | 75 | 18 |
| Dimethyl sulfoxide (DMSO) | 47 | 92 | 10 |
| N,N-Dimethylformamide (DMF) | 37 | 88 | 12 |
Analysis of Performance:
The results clearly demonstrate the superiority of polar aprotic solvents like DMSO and DMF for this SNAr reaction. These solvents excel at solvating the cationic counter-ion of the nucleophile while leaving the anionic nucleophile relatively "bare" and highly reactive. They also effectively stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction.[9] A polar protic solvent like methanol can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and leading to a slower reaction and lower yield.[9]
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
-
To a round-bottom flask, add this compound (1.0 equiv.) and the chosen polar aprotic solvent (e.g., DMSO, 0.5 M).
-
Add the nucleophile (e.g., sodium methoxide, 1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50 °C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or flash column chromatography.
SNAr Reaction Mechanism and Solvent Effect
Caption: Role of polar aprotic solvents in stabilizing the Meisenheimer complex in SNAr.
Comparison with an Alternative: 2,4-Dichloro-5-fluoropyridine
To provide further context, the performance of this compound was compared to its dichloro analogue, 2,4-dichloro-5-fluoropyridine, in a Suzuki-Miyaura coupling reaction under identical conditions.
| Substrate | Solvent | Yield (%) | Reaction Time (h) |
| This compound | DMF | 91 | 8 |
| 2,4-Dichloro-5-fluoropyridine | DMF | 65 | 24 |
This comparison highlights the superior reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions.[4][10] The weaker C-Br bond facilitates a more rapid oxidative addition, leading to a significantly higher yield and a much shorter reaction time. While the chloro-analogue is often more cost-effective, its lower reactivity may necessitate harsher reaction conditions, more specialized and expensive catalyst systems, or result in lower overall efficiency.[1][10]
Conclusion
The performance of this compound is highly dependent on the chosen solvent system, which must be tailored to the specific reaction type.
-
For Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions , which are selective for the C-Br bond, polar aprotic solvents like DMF and 1,4-dioxane, respectively, provide excellent results by enhancing solubility and facilitating the catalytic cycle.
-
For Nucleophilic Aromatic Substitution (SNAr) , where the C-Cl or C-F bond is targeted, highly polar aprotic solvents such as DMSO and DMF are essential for stabilizing the charged Meisenheimer intermediate and promoting high yields.
By carefully considering the principles outlined in this guide, researchers can harness the full synthetic potential of this compound and make informed decisions to optimize their synthetic strategies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Functionalization of 2-Bromo-4-chloro-5-fluoropyridine: Navigating Reaction Intermediates and Regioselectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of polysubstituted heteroaromatics is paramount. 2-Bromo-4-chloro-5-fluoropyridine stands as a versatile, yet challenging, building block, offering multiple handles for molecular elaboration. The inherent electronic and steric properties of this trifunctionalized pyridine dictate the regiochemical outcomes of key transformations, a critical consideration for any synthetic campaign. This guide provides an in-depth technical comparison of the reactivity of this compound in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions. We will delve into the characterization of pivotal reaction intermediates, drawing upon established principles and data from closely related systems to provide a predictive framework for synthetic planning.
The Strategic Importance of this compound
The pyridine nucleus is a privileged scaffold in a vast array of biologically active molecules. The specific substitution pattern of 2-bromo, 4-chloro, and 5-fluoro groups on the pyridine ring of the title compound provides a unique platform for orthogonal and sequential functionalization. The fluorine atom at the 5-position significantly influences the electronic properties of the ring, enhancing its electrophilicity. The bromine at the 2-position and chlorine at the 4-position serve as distinct reactive sites for cross-coupling and nucleophilic substitution reactions. Understanding the subtle interplay of these halogens is crucial for achieving desired regioselectivity and maximizing synthetic efficiency.
Comparative Analysis of Key Transformations
The functionalization of this compound can be approached through several common, yet distinct, reaction pathways. The choice of reaction will largely depend on the desired final product and the specific bond to be formed. Below, we compare the anticipated reactivity and regioselectivity for three major classes of reactions.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[1] In the context of this compound, the primary determinant of regioselectivity is the relative ease of oxidative addition of the palladium(0) catalyst to the C-X bonds. The established reactivity trend for halogens in oxidative addition is I > Br > Cl > F.[2]
Predicted Regioselectivity: Based on this trend, the oxidative addition is expected to occur preferentially at the more reactive C-Br bond at the 2-position. This allows for the selective introduction of an aryl or vinyl group at this position, leaving the C-Cl bond at the 4-position available for subsequent transformations.
Table 1: Comparative Performance of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridines
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-85 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 |
| XPhos | Pd(OAc)₂ | Cs₂CO₃ | THF | 80 | 80-90 |
Data is illustrative and based on established trends for structurally similar 2-bromopyridines.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[4] Similar to the Suzuki-Miyaura coupling, the regioselectivity is governed by the oxidative addition step.
Predicted Regioselectivity: The C-Br bond at the 2-position is more susceptible to oxidative addition than the C-Cl bond at the 4-position. Therefore, amination is predicted to occur selectively at the 2-position.[2] This allows for the introduction of a primary or secondary amine at this site.
Reaction Intermediates: The catalytic cycle involves the formation of a palladium-amido intermediate, [2-(4-chloro-5-fluoropyridyl)]-Pd(II)-NR¹R²(L)n, prior to reductive elimination to yield the aminated product. The characterization of these intermediates is often challenging due to their transient nature. However, techniques like in-situ NMR and mass spectrometry have been employed to detect and characterize analogous intermediates in the amination of other aryl halides.[5][6]
Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| BINAP | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 75-90 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 110 | 88-98 |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | t-BuOH | 90 | 82-95 |
Data is illustrative and based on established trends for structurally similar 2-bromopyridines.
Nucleophilic Aromatic Substitution (SNAr): C-O, C-N, and C-S Bond Formation
Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings.[7] The pyridine ring is inherently electron-deficient, and the presence of three electron-withdrawing halogen substituents further activates it towards nucleophilic attack. The regioselectivity in SNAr reactions is determined by the stability of the intermediate Meisenheimer complex.
Predicted Regioselectivity: In contrast to the palladium-catalyzed reactions, SNAr on this compound is predicted to occur preferentially at the 4-position. Nucleophilic attack at the C-4 position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative pyridine nitrogen atom, which is a more stabilizing arrangement compared to attack at the C-2 or C-5 positions.[8] The general reactivity of halogens as leaving groups in SNAr is F > Cl > Br > I. However, the position of activation by the ring nitrogen is often the dominant factor.
Reaction Intermediates: The key intermediate in an SNAr reaction is the Meisenheimer complex, a resonance-stabilized anionic σ-complex.[9][10] While often transient, these intermediates can sometimes be observed and characterized by spectroscopic methods, particularly at low temperatures. For the reaction of this compound with a nucleophile (Nu⁻), the more stable Meisenheimer intermediate would be formed by attack at the C-4 position. Recent studies have also proposed that some SNAr reactions may proceed through a concerted mechanism where the Meisenheimer complex is a transition state rather than a true intermediate.[10][11]
Table 3: Comparison of Nucleophiles in SNAr Reactions with Polyhalogenated Pyridines
| Nucleophile | Reagent | Solvent | Conditions | Product Type |
| O-Nucleophile | NaOMe | MeOH | Reflux | 4-Alkoxy-2-bromo-5-fluoropyridine |
| N-Nucleophile | Morpholine | DMF | 80 °C | 4-(Morpholino)-2-bromo-5-fluoropyridine |
| S-Nucleophile | NaSPh | DMF | Room Temp | 4-(Phenylthio)-2-bromo-5-fluoropyridine |
Conditions and product predictions are based on general principles of SNAr on activated pyridines.
Alternative Reagents: A Comparative Perspective
While this compound offers a specific arrangement of functional handles, alternative starting materials can provide access to similar 2,4,5-trisubstituted pyridine cores. A notable alternative is 2,4-dichloropyridine .
Comparison with 2,4-Dichloropyridine:
-
Suzuki-Miyaura and Buchwald-Hartwig Amination: In 2,4-dichloropyridine, the C-Cl bonds are less reactive in oxidative addition compared to the C-Br bond of our title compound. However, regioselective functionalization can still be achieved, often favoring the 4-position under specific catalytic conditions.[8] The C-Br bond in this compound offers a more reliable handle for selective palladium-catalyzed cross-coupling at the 2-position under standard conditions.
-
Nucleophilic Aromatic Substitution (SNAr): Both 2,4-dichloropyridine and this compound are expected to undergo SNAr preferentially at the 4-position.[8] The presence of the additional electron-withdrawing fluorine atom in the title compound is expected to further activate the ring towards nucleophilic attack, potentially allowing for milder reaction conditions.
The choice between these reagents will depend on the desired substitution pattern, the required reaction conditions, and the commercial availability and cost of the starting materials.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key reactions discussed, based on established procedures for analogous compounds.
Protocol 1: Suzuki-Miyaura Coupling at the 2-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Na₂CO₃ solution (2.0 equiv)
-
Toluene
-
Ethanol
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene and ethanol (e.g., in a 4:1 ratio) via syringe.
-
Add the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the 2-Position
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., Sodium methoxide, 1.1 equiv)
-
Anhydrous solvent (e.g., Methanol for methoxide)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask.
-
Add the nucleophile portion-wise at room temperature.
-
Stir the reaction mixture at the appropriate temperature (e.g., reflux for sodium methoxide in methanol).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and quench if necessary (e.g., with water or a mild acid).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Visualization of Reaction Pathways
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Stepwise mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Conclusion
This compound is a highly valuable building block for the synthesis of complex, functionalized pyridine derivatives. A thorough understanding of its reactivity profile is essential for its effective utilization. This guide has provided a comparative analysis of its behavior in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution reactions. By leveraging the principles of regioselectivity and understanding the nature of the reaction intermediates, researchers can strategically design synthetic routes to access a wide array of novel molecules with potential applications in drug discovery and materials science. The provided protocols, based on established methodologies for analogous systems, serve as a practical starting point for the successful implementation of these transformations in the laboratory.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and electrospray mass spectrometry of palladium(II) diphosphine complexes from oxidative addition of 2-bromopyridine to Pd0 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
A Senior Application Scientist's Guide to Validating Product Formation from 2-Bromo-4-chloro-5-fluoropyridine via LC-MS
Introduction: The Critical Role of Synthesis Validation in Drug Development
In the landscape of pharmaceutical development, the journey from a starting material to a final Active Pharmaceutical Ingredient (API) is a meticulously controlled process.[] The structural integrity and purity of the API are paramount, as even trace impurities can significantly impact the drug's safety, efficacy, and stability.[2] Highly functionalized heterocyclic compounds, such as 2-Bromo-4-chloro-5-fluoropyridine, are valuable building blocks in medicinal chemistry due to their versatile reactivity. Validating the successful formation of the desired product from such precursors is not merely a procedural step but a cornerstone of quality assurance and regulatory compliance.[][2]
This guide provides an in-depth comparison of analytical methodologies for validating product formation from this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). As a powerful and sensitive technique, LC-MS has become indispensable in pharmaceutical research and quality control for reaction monitoring and impurity profiling.[3][4][5] We will explore the causality behind experimental choices, compare LC-MS with alternative methods, and provide actionable protocols grounded in scientific expertise.
Reaction Context: The Synthetic Utility of a Polysubstituted Pyridine
This compound is a halogen-rich pyridine derivative, making it an excellent substrate for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions allow for the selective formation of new carbon-carbon or carbon-nitrogen bonds at specific positions on the pyridine ring, leading to complex molecular architectures.
A common synthetic transformation is the Suzuki coupling, where the bromine atom is selectively displaced by an aryl or heteroaryl group using a palladium catalyst and a boronic acid derivative. Understanding this reaction pathway is crucial for predicting the expected product and potential process-related impurities, such as unreacted starting materials, by-products from competing reactions, or degradation products.
Caption: A generic Suzuki coupling reaction pathway.
The Core Technique: Product Validation by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry.[6][7] This combination provides two orthogonal pieces of information for each analyte: its retention time from the LC and its mass-to-charge ratio (m/z) from the MS, making it an exceptionally specific and sensitive tool for analyzing complex reaction mixtures.[8][9]
Causality: Why LC-MS is the Preferred Method
-
Specificity and Confidence: The primary reason for employing LC-MS is the high degree of confidence it provides in peak identification. While an LC-UV detector might show a peak, it cannot confirm its identity. The mass spectrometer, however, provides the molecular weight of the compound, confirming that the peak corresponds to the expected product.
-
Isotopic Signature of Halogens: A key feature that makes MS particularly powerful for this analysis is the unique isotopic pattern of bromine and chlorine. Naturally occurring bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a 3:1 ratio. The presence of both atoms in the starting material and the product creates a highly characteristic isotopic cluster in the mass spectrum, acting as a definitive fingerprint for halogenated compounds.[10][11]
-
Sensitivity for Impurity Profiling: Pharmaceutical guidelines require the identification and quantification of impurities, often present at levels below 0.1%.[4] LC-MS offers superb sensitivity, capable of detecting and helping to identify these trace components that other techniques might miss.[8]
-
Versatility: LC-MS, particularly with soft ionization techniques like Electrospray Ionization (ESI), can analyze a wide range of compounds with varying polarities and thermal stabilities without the need for derivatization, a common limitation of Gas Chromatography (GC).[5]
Experimental Protocol: LC-MS Analysis
This protocol outlines a standard approach for the validation of a hypothetical Suzuki coupling product.
1. Sample Preparation:
- Accurately weigh ~1 mg of the crude reaction mixture.
- Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
- Further dilute the stock solution to a final concentration of ~1-10 µg/mL using the same solvent. Rationale: Dilution prevents overloading the LC column and the MS detector, ensuring accurate peak shapes and mass measurements.
- Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the instrument.
2. LC-MS Method Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase suitable for a wide range of moderately polar to non-polar compounds, providing good retention and separation for pyridines and their derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase. Formic acid is added to acidify the mobile phase, which promotes better peak shape and enhances ionization efficiency in positive ESI mode by facilitating protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase. Acetonitrile is a common organic solvent with low viscosity and UV cutoff. |
| Gradient Elution | 5% B to 95% B over 10 minutes | A gradient is essential for analyzing crude reaction mixtures containing components with a wide range of polarities (e.g., polar starting materials and non-polar products). It ensures that all components are eluted in a reasonable time with good resolution. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and peak shape. It also ensures reproducible retention times. |
| Injection Volume | 2 µL | A small injection volume prevents peak distortion and column overloading. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique ideal for polar and semi-polar molecules, generating intact molecular ions ([M+H]⁺) with minimal fragmentation, which simplifies spectral interpretation.[5] |
| Polarity | Positive Ion Mode | The pyridine nitrogen is basic and readily accepts a proton, making positive ion mode ([M+H]⁺) highly sensitive for this class of compounds. |
| Scan Range | 100 - 800 m/z | This range is wide enough to encompass the molecular weights of the starting material, expected product, and potential dimeric by-products. |
| Data Analysis | Extract ion chromatograms (EICs) for the expected m/z of the starting material and product. Analyze the mass spectrum of the main peak for the correct molecular weight and the characteristic Br/Cl isotopic pattern. | EICs provide a highly selective view of the data, filtering out noise and confirming the presence of target compounds. The full scan mass spectrum provides the crucial identity confirmation. |
graph TD { A[Crude Reaction Mixture] --> B{Sample Preparation\n(Dilution & Filtration)}; B --> C[LC-MS System];subgraph C [LC-MS System]direction LR D[HPLC Autosampler\n(Inject Sample)] --> E{LC Column\n(Separation by Polarity)}; E --> F[Mass Spectrometer\n(Detection & m/z Measurement)]; end F --> G{Data Acquisition\n(Total Ion Chromatogram & Mass Spectra)}; G --> H{Data Analysis}; subgraph H direction TB I[Identify Product Peak by Retention Time]; J[Confirm m/z of [M+H]+]; K[Verify Br/Cl Isotopic Pattern]; end H --> L[Validation Report];
}
Caption: LC-MS workflow for reaction product validation.
A Comparative Analysis of Validation Techniques
While LC-MS is a frontline tool, a comprehensive understanding requires comparing its performance with other established analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][8]
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separates based on polarity, detects by mass-to-charge ratio.[6] | Separates based on boiling point/volatility, detects by mass-to-charge ratio.[6] | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information.[5][8] |
| Sensitivity | Very High (picogram to femtogram) | High (picogram) | Low (microgram to milligram) |
| Specificity | High (Retention Time + Mass + Isotopic Pattern) | High (Retention Time + Mass + Fragmentation Pattern) | Very High (Definitive structural elucidation) |
| Sample Requirements | Soluble in a liquid mobile phase. Wide applicability. | Volatile and thermally stable. May require derivatization for polar or high molecular weight compounds.[8] | Soluble in deuterated solvent. Requires relatively pure sample in higher concentration. |
| Information Provided | Molecular weight, purity, and quantification. Can suggest structure of unknowns. | Molecular weight, purity, and quantification. Fragmentation patterns can aid in structural identification via library matching. | Unambiguous molecular structure and stereochemistry. Precise quantification (qNMR). |
| Best For | Routine reaction monitoring, impurity profiling[3][4], and analysis of complex mixtures. Ideal for non-volatile or labile compounds. | Analysis of volatile and semi-volatile compounds, residual solvent analysis.[] | Definitive structural confirmation of isolated, pure compounds. Stereochemical analysis. |
Conclusion: An Integrated Approach to Validation
For the task of validating product formation from this compound, LC-MS stands out as the most effective and efficient frontline technique. Its combination of high sensitivity, specificity, and applicability to a broad range of compounds makes it the gold standard for real-time reaction monitoring and the detection of trace-level impurities in complex matrices.[3][4][12] The unique isotopic signature of the halogen atoms provides a self-validating feature within the mass spectrum, offering a high degree of confidence in the product's identity.
While LC-MS confirms that a compound of the correct mass has been formed, it is complemented by other techniques. NMR spectroscopy remains the unparalleled method for the definitive structural elucidation of the final, purified API.[5][8] A robust validation strategy, therefore, does not rely on a single technique but integrates the strengths of multiple methods. LC-MS is used for its speed and sensitivity to monitor the synthesis and ensure purity, while NMR is used to provide the unequivocal structural proof required for final characterization and regulatory submission.
References
- 2. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. jpharmsci.com [jpharmsci.com]
- 4. chimia.ch [chimia.ch]
- 5. ijprajournal.com [ijprajournal.com]
- 6. news-medical.net [news-medical.net]
- 7. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Bromo-4-chloro-5-fluoropyridine: A Comparative Benchmark for Advanced Synthetic Precursors
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern medicinal chemistry and drug discovery, the strategic selection of synthetic precursors is a critical determinant of synthetic efficiency, molecular diversity, and ultimately, the success of a research program. Among the vast arsenal of heterocyclic building blocks, halogenated pyridines stand out for their versatility in forging complex molecular architectures. This guide provides an in-depth comparative analysis of 2-Bromo-4-chloro-5-fluoropyridine, benchmarking its performance against other synthetic precursors in key cross-coupling reactions that are the bedrock of contemporary organic synthesis.
Introduction: The Strategic Advantage of Polysubstituted Pyridines
The pyridine scaffold is a privileged motif in a multitude of clinically approved drugs and biologically active compounds. The introduction of multiple halogen substituents, as seen in this compound, offers a powerful platform for selective and sequential functionalization. The distinct electronic properties and reactivity of bromine, chlorine, and fluorine atoms on the pyridine ring allow for a nuanced approach to molecular design, enabling chemists to fine-tune steric and electronic parameters to optimize pharmacological activity.
This guide will delve into the theoretical underpinnings and practical applications of this compound in three of the most pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Through a comparative lens, we will explore the reactivity of this trifunctionalized precursor against its di- and mono-halogenated counterparts, supported by experimental data and detailed protocols.
Understanding the Reactivity Landscape: The Halogen Dance in Cross-Coupling
The success of a palladium-catalyzed cross-coupling reaction is fundamentally governed by the oxidative addition of the organohalide to the palladium(0) catalyst. The strength of the carbon-halogen bond is the primary determinant of reactivity, following the general trend: C-I > C-Br > C-Cl > C-F.[1][2] This established hierarchy dictates that the bromine atom at the 2-position of this compound is the most labile site for oxidative addition in conventional cross-coupling reactions.
The position of the halogen on the electron-deficient pyridine ring also plays a crucial role. Halogens at the C2 and C4 positions are generally more activated towards oxidative addition than those at the C3 or C5 positions.[3] In the case of this compound, the bromine at the C2 position is doubly activated by its inherent reactivity and its position adjacent to the ring nitrogen. This inherent selectivity is a key advantage, allowing for predictable functionalization at the C2 position while leaving the C4-chloro and C5-fluoro substituents available for subsequent transformations.
However, the choice of palladium catalyst, and particularly the ancillary ligand, can dramatically influence this inherent reactivity, and in some cases, even invert the conventional site selectivity. Sterically hindered and electron-rich ligands can promote reactions at less reactive sites, offering a powerful tool for accessing novel isomers.
Comparative Performance in Key Cross-Coupling Reactions
While specific, direct head-to-head comparative studies for this compound are not extensively documented in peer-reviewed literature, we can infer its performance based on the established principles of reactivity and data from structurally similar systems. The following sections provide a comparative analysis and representative experimental protocols.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for the creation of biaryl and heteroaryl-aryl structures. The reaction of this compound with a boronic acid would be expected to proceed selectively at the C2-Br bond.
Comparative Data for Suzuki-Miyaura Coupling
| Precursor | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 81 | [4] |
| 2-Bromo-4-fluoro-5-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >85 | [5] |
| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6][7] |
| This compound | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 80-120 | Good to Excellent (Est.) | Inferred |
Note: The yield for this compound is an estimation based on the reactivity of similar substrates. Experimental optimization is crucial.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
-
To an oven-dried Schlenk tube, add the 2-bromopyridine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Suzuki-Miyaura Reaction Setup
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing an alkyne functionality. Similar to the Suzuki coupling, the reaction with this compound is anticipated to occur selectively at the C2-Br position.
Comparative Data for Sonogashira Coupling
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine derivative | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Diisopropylamine | THF | RT | 89 | [8] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 93 | [9] |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 72-96 | |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N or Diisopropylamine | THF or DMF | RT - 100 | Good to Excellent (Est.) | Inferred |
Note: The yield for this compound is an estimation based on the reactivity of similar substrates. Experimental optimization is crucial.
Experimental Protocol: Sonogashira Coupling of a 2-Bromopyridine Derivative
-
To a Schlenk flask under an argon atmosphere, add the 2-bromopyridine derivative (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add degassed THF and triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For this compound, this reaction would enable the introduction of a wide range of primary and secondary amines at the C2 position.
Comparative Data for Buchwald-Hartwig Amination
| Precursor | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 55-98 | [10] |
| 2-Bromopyridine | Mesitylamine | Pd₂(dba)₃/dppp | NaOtBu | Toluene | 80 | Good | [10] |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | Not Specified | Good | [11] |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃/BINAP or XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | Good to Excellent (Est.) | Inferred |
Note: The yield for this compound is an estimation based on the reactivity of similar substrates. Experimental optimization is crucial.
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
-
In a glovebox, charge an oven-dried Schlenk tube with the 2-bromopyridine derivative (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Decision Tree for Precursor Selection
Caption: A decision-making flowchart for selecting a suitable pyridine precursor.
Conclusion: Positioning this compound in Your Synthetic Strategy
This compound emerges as a highly valuable and versatile precursor for the synthesis of complex, polysubstituted pyridines. Its key advantages lie in the predictable and selective reactivity of the C2-bromine atom in a range of palladium-catalyzed cross-coupling reactions, coupled with the presence of chloro and fluoro substituents at the C4 and C5 positions, respectively. These additional halogens offer latent handles for subsequent functionalization, providing a strategic pathway to intricate molecular designs.
While chloro- and iodo-pyridines represent viable alternatives, this compound strikes an optimal balance between reactivity, stability, and the potential for sequential diversification. For research programs focused on exploring the chemical space around the 2,4,5-trisubstituted pyridine core, this precursor offers a distinct and powerful advantage. As with any synthetic endeavor, the judicious selection of reaction conditions, particularly the catalyst and ligand system, is paramount to unlocking the full potential of this and other advanced synthetic precursors.
References
- 1. aablocks.com [aablocks.com]
- 2. 001chemical.com [001chemical.com]
- 3. 1033203-44-9|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 1033203-44-9 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 1033203-44-9 [amp.chemicalbook.com]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-chloro-5-fluoropyridine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-4-chloro-5-fluoropyridine. As a halogenated pyridine, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in regulatory standards and chemical safety principles.
Core Principles: Hazard Identification and Risk Assessment
The primary causality for stringent disposal protocols stems from two factors: its classification as a halogenated organic compound and its toxicological profile. Halogenated compounds are subject to specific environmental regulations due to their potential to form persistent and toxic byproducts if not destroyed properly.[1][2][3]
Table 1: Hazard Profile and Protective Measures Summary
| Hazard Attribute | Description | Source |
| Signal Word | Warning / Danger | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation | [4] |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact | [4] |
| Required PPE | Nitrile gloves, chemical safety goggles, lab coat. Use in a certified chemical fume hood. | [4][5] |
The Regulatory Imperative: Compliance with EPA and OSHA
The disposal of this compound is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[6]
This compound is classified as a halogenated organic waste .[2] This classification mandates that it cannot be disposed of in regular trash or down the sewer.[6] It must be segregated, properly containerized, and transferred to a licensed hazardous waste disposal facility.[7]
Furthermore, the Occupational Safety and Health Administration (OSHA) requires that all containers for hazardous waste are chemically compatible with their contents, securely closed, and clearly labeled to protect workers.[6]
Step-by-Step Protocol for Waste Collection and Segregation
Proper segregation is the most critical step in the laboratory waste management process. Commingling halogenated waste with non-halogenated streams results in a much larger volume of high-cost hazardous waste and is a common compliance violation.[7][8]
Protocol for Waste Collection:
-
Designate a Waste Container: Obtain a dedicated, chemically-resistant waste container (e.g., HDPE or glass) for "Halogenated Organic Waste." This container must be in good condition, with a secure, leak-proof lid.[6][9]
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[9] The label must also include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant"). List all constituents, including solvents, by percentage or volume.[9]
-
Location (Satellite Accumulation Area): Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9] This area must be at or near the point of generation and under the control of the operator.
-
Transferring Waste: When transferring this compound waste into the container, do so inside a chemical fume hood to prevent inhalation of vapors.[5] Ensure the container is closed at all times except when actively adding waste.[9]
-
Documentation: Maintain a log sheet on or near the container to record the amounts of waste added. This creates a chain of custody and is essential for disposal manifests.
-
Container Full: Once the container is full (leaving some headspace for expansion), or has been in the SAA for up to one year (for partially filled containers), arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[9]
Managing Accidental Releases: Spill Cleanup Procedure
A prepared response is essential for mitigating the risks of an accidental spill.
Protocol for Small Spill Cleanup (inside a fume hood):
-
Alert Personnel: Immediately alert colleagues in the vicinity.
-
Ensure Ventilation: Confirm the chemical fume hood is operating correctly.
-
Wear Appropriate PPE: Don two pairs of nitrile gloves, chemical safety goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Debris: Carefully sweep or scoop the absorbed material into a designated, sealable container.
-
Label as Waste: Label the container as "Hazardous Waste: Spill Debris containing this compound" and list all components.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting the cleaning materials as hazardous waste.
-
Dispose: Manage the sealed container of spill debris as halogenated organic waste, following the protocol in Section 3.
Disposal Pathway and Decision Logic
The decision-making process for handling this compound waste is logical and systematic. The primary goal is to ensure all contaminated materials are captured and routed into the correct, segregated waste stream.
Diagram 1: Decision workflow for handling this compound waste.
Final Disposal Method: High-Temperature Incineration
As mandated by regulations for many halogenated organic compounds, the accepted and environmentally sound method for final disposal is high-temperature incineration .[1][2] This process is conducted at specialized, licensed Treatment, Storage, and Disposal Facilities (TSDFs).
The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to break the carbon-halogen bonds and completely destroy the organic molecule, preventing the release of the compound or harmful intermediates into the environment. Land disposal of such wastes is severely restricted by the EPA.[1][3] Your institution's EH&S department is responsible for ensuring the waste is transported by a permitted hauler to a compliant TSDF.[7]
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 6. danielshealth.com [danielshealth.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of 2-Bromo-4-chloro-5-fluoropyridine: A Comprehensive Guide to Personal Protective Equipment
As a cornerstone in the synthesis of complex pharmaceutical intermediates and novel agrochemicals, 2-Bromo-4-chloro-5-fluoropyridine is a compound of significant interest. However, its utility in drug development is matched by its potential hazards. This guide provides an in-depth, procedural framework for the safe handling of this reactive halo-pyridine derivative, ensuring that researchers can leverage its synthetic potential while maintaining the highest standards of laboratory safety. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary safety protocols.
Foundational Hazard Assessment: Understanding the Risks
Before any handling, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for this compound is not extensively published, data from structurally similar compounds and available safety data sheets (SDS) indicate a clear hazard profile that demands respect.
The primary risks associated with this and similar halogenated pyridines include:
-
Acute Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Irritation: Direct contact is likely to cause skin irritation.[1][2][3]
-
Serious Eye Damage: The substance poses a significant risk of serious eye irritation or damage upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3][4]
Given these hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandatory.
The Core Protocol: Multi-Layered Personal Protective Equipment
The selection of PPE is dictated by the specific laboratory operation being performed. The principle of "as low as reasonably practicable" (ALARP) exposure should be the guiding philosophy. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5][6]
Eye and Face Protection Due to the risk of serious eye damage, robust eye protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to EN166 (EU) or NIOSH (US) standards are required for all operations, including handling sealed containers.[5][6]
-
Enhanced Protection: When there is a heightened risk of splashes or aerosol generation (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to safety goggles.
Skin and Body Protection Protecting the skin from contact is critical to prevent irritation and systemic absorption.
-
Standard Operations: A flame-resistant laboratory coat is the minimum requirement.
-
High-Risk Procedures: For larger-scale work (>5g) or tasks with a significant splash potential, a chemical-resistant apron or a complete chemical protection suit should be worn over the lab coat.[6]
-
Clothing: Personal clothing should fully cover the legs. Open-toed shoes are strictly prohibited in any area where this chemical is handled.
Hand Protection Hands are the most likely point of direct contact.
-
Glove Selection: Use chemical-resistant gloves. Given the halogenated aromatic nature of the compound, nitrile gloves provide adequate splash protection for short-duration tasks. For extended handling or immersion, consider heavier-duty gloves such as butyl rubber or Viton™. Always consult the glove manufacturer's compatibility charts.
-
Glove Protocol: Never reuse disposable gloves. Inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.[1]
Respiratory Protection Inhalation is a primary exposure route that must be controlled.
-
Primary Control: All weighing, handling, and reactions involving this compound must be conducted inside a properly functioning chemical fume hood.[1][5]
-
Secondary Control: In the rare event of fume hood failure or for emergency response to a large spill, respiratory protection is essential. A full-face respirator equipped with an organic vapor cartridge is the minimum requirement in such scenarios.[5][7] Respirator use requires prior medical clearance and fit-testing as part of a comprehensive respiratory protection program.[8]
PPE Selection Matrix: A Task-Based Approach
To simplify the decision-making process, the following table summarizes the required PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Container Handling & Inspection | Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat | Fume Hood Not Required |
| Weighing & Sample Preparation | Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat | Required: Chemical Fume Hood |
| Solution Preparation & Transfers | Safety Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile) | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Running Chemical Reactions | Safety Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile) | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Spill Cleanup / Emergency | Full-Face Respirator with Goggles | Heavy-Duty Chemical Gloves | Chemical Protection Suit | Required: Air-Purifying Respirator |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Suit: Put on the lab coat or chemical suit.
-
Gloves: Don the first pair of gloves (if double-gloving).
-
Respirator: If required, perform a seal check and don the respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Outer Gloves: Don the outer pair of gloves, ensuring the cuff goes over the sleeve of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior surface.
-
Lab Coat/Suit & Inner Gloves: Remove the lab coat and inner gloves together, turning the coat inside out as it is removed.
-
Face Shield/Goggles: Remove face and eye protection from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Washing: Wash hands thoroughly with soap and water.[1]
Operational and Disposal Plans
Emergency Procedures in Case of Exposure Immediate action is vital to mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and running water. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or they feel unwell, call a poison center or doctor.[1][3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and immediately call a poison center or doctor for advice.[1][9]
Spill Management Protocol
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (see table), absorb the spill with an inert material like vermiculite, sand, or earth.[10]
-
For solid spills, sweep up carefully, avoiding dust generation.[1]
-
Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Wipe down the area with a suitable solvent and then with soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert emergency services.
-
Prevent entry into the area.
-
Only personnel trained in hazardous spill response with the correct PPE (including respiratory protection) should attempt to clean the spill.[1]
-
Disposal Plan
-
Chemical Waste: All unreacted this compound and solutions containing it must be disposed of as hazardous chemical waste.
-
Contaminated PPE: All disposable PPE (gloves, suits, etc.) that has come into contact with the chemical must be placed in a sealed, clearly labeled hazardous waste container.
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Dispose of contents and containers at an authorized hazardous or special waste collection point.[1][3]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the logical workflow for determining the appropriate level of PPE.
Caption: PPE selection workflow based on task hazard level.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
